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  • Product: Butylon
  • CAS: 8067-11-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Butylone: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Butylone (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) is a psychoactive substance belonging to the synthetic cathinon...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Butylone (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) is a psychoactive substance belonging to the synthetic cathinone class, structurally related to MDMA.[1] As a research chemical, a comprehensive understanding of its synthesis, purification, and characterization is paramount for ensuring the quality and reproducibility of scientific investigations. This technical guide provides a detailed overview of the synthesis of Butylone, comprehensive protocols for its characterization using various analytical techniques, and an exploration of its pharmacological profile. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical Synthesis of Butylone

The synthesis of Butylone is typically achieved through a two-step process starting from 3,4-methylenedioxybutyrophenone. The general synthetic pathway involves the α-bromination of the ketone followed by amination with methylamine.[1]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Amination cluster_purification Purification A 3,4-Methylenedioxybutyrophenone C 3',4'-Methylenedioxy-2-bromobutyrophenone A->C Dichloromethane B Bromine B->C E Butylone C->E Dichloromethane D Methylamine (40% aq.) D->E F Crude Butylone E->F HCl addition & Ether extraction G Purified Butylone HCl F->G Recrystallization

Caption: Synthetic pathway of Butylone from 3,4-methylenedioxybutyrophenone.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3',4'-Methylenedioxy-2-bromobutyrophenone

  • Dissolve 3,4-methylenedioxybutyrophenone in dichloromethane.

  • Slowly add an equimolar amount of bromine dissolved in dichloromethane to the solution at room temperature with constant stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3',4'-methylenedioxy-2-bromobutyrophenone.

Step 2: Synthesis of Butylone

  • Dissolve the crude 3',4'-methylenedioxy-2-bromobutyrophenone in dichloromethane.

  • Add this solution dropwise to a stirred aqueous solution of 40% methylamine (a slight excess).

  • After the addition is complete, continue stirring at room temperature for 12-24 hours.

  • Separate the organic layer and wash it with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Bubble dry hydrogen chloride gas through the solution to precipitate Butylone as its hydrochloride salt.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

Purification

The crude Butylone hydrochloride salt can be purified by recrystallization from a suitable solvent, such as isopropanol or ethanol, to yield a crystalline solid.

Characterization of Butylone

Thorough characterization is essential to confirm the identity and purity of the synthesized Butylone. The following analytical techniques are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like Butylone.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of Butylone in methanol. For urine samples, solid-phase extraction (SPE) and derivatization may be necessary prior to analysis.[2]

  • Instrumentation:

    • GC Column: A non-polar column, such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[3]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a short period, and then ramps up to a higher temperature (e.g., 280-300°C). A representative program could be: initial temperature of 100°C for 2 minutes, ramp at 20°C/min to 260°C.[4]

    • MS Detector: Electron Ionization (EI) source.

Data Presentation: Mass Spectrometry Fragmentation

The mass spectrum of Butylone exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]+) is expected at m/z 221. Key fragment ions can be attributed to the cleavage of the molecule at various points.

m/z ValueProposed Fragment
221[M]+ (Molecular Ion)
163[M - C3H8N]+
135[C8H7O2]+ (Methylenedioxybenzoyl cation)
77[C6H5]+ (Phenyl cation)
58[C3H8N]+ (Methylpropylamine fragment)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Butylone.

Expected ¹H and ¹³C NMR Spectral Data

¹H NMR (Proton NMR):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5d1HAromatic H
~7.4s1HAromatic H
~6.9d1HAromatic H
~6.1s2H-O-CH₂-O-
~4.5m1H-CH(NH)-
~2.5s3H-NH-CH₃
~1.8m2H-CH₂-CH₃
~0.9t3H-CH₂-CH₃

¹³C NMR (Carbon-13 NMR):

Chemical Shift (ppm)Assignment
~198C=O (Ketone)
~152Aromatic C-O
~148Aromatic C-O
~129Aromatic C
~124Aromatic CH
~108Aromatic CH
~108Aromatic CH
~102-O-CH₂-O-
~60-CH(NH)-
~35-NH-CH₃
~25-CH₂-CH₃
~10-CH₂-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Butylone molecule.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3400N-H stretchSecondary amine
3000-3100C-H stretchAromatic
2850-2960C-H stretchAliphatic
~1680C=O stretchKetone
1600, 1480C=C stretchAromatic ring
1250, 1040C-O stretchMethylenedioxy
~1100C-N stretchAmine

Pharmacology of Butylone

Butylone primarily acts as a monoamine reuptake inhibitor, with a notable affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT).[5] This dual action is responsible for its stimulant and empathogenic effects.

Mechanism of Action: Signaling Pathway

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Butylone Butylone DAT Dopamine Transporter (DAT) Butylone->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) Butylone->SERT Inhibits Reuptake DA_vesicle Dopamine Vesicles Synapse Increased Dopamine & Serotonin DA_vesicle->Synapse Release SER_vesicle Serotonin Vesicles SER_vesicle->Synapse Release DA_receptor Dopamine Receptors Synapse->DA_receptor Binds SER_receptor Serotonin Receptors Synapse->SER_receptor Binds Downstream Downstream Signaling (e.g., cAMP, Ca²⁺ pathways) DA_receptor->Downstream SER_receptor->Downstream

Caption: Butylone's mechanism of action at the synapse.

Quantitative Pharmacological Data

The inhibitory activity of Butylone at the dopamine and serotonin transporters has been quantified in vitro.

TransporterAssay TypeIC₅₀ (μM)Reference
Dopamine Transporter (DAT)[³H]DA Uptake Inhibition (Rat Brain Synaptosomes)0.40 ± 0.02[5]
Dopamine Transporter (DAT)[³H]DA Uptake Inhibition (HEK-293 cells)1.44 ± 0.10[5]
Serotonin Transporter (SERT)[³H]5-HT Uptake Inhibition (Rat Brain Synaptosomes)1.43 ± 0.16[5]
Serotonin Transporter (SERT)[³H]5-HT Uptake Inhibition (HEK-293 cells)24.4 ± 2.0[5]
Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol is a generalized procedure based on published methods.[5]

  • Preparation of Synaptosomes: Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT) via differential centrifugation.

  • Incubation: Pre-incubate synaptosomes with varying concentrations of Butylone in a buffered solution.

  • Initiation of Uptake: Add a radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period, rapidly terminate the uptake by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the concentration of Butylone that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis of the concentration-response data.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of Butylone for research purposes. The detailed protocols and data presented herein are intended to aid researchers in producing and verifying this compound for in vitro and in vivo studies. Adherence to rigorous synthetic and analytical procedures is crucial for obtaining reliable and reproducible scientific results.

References

Exploratory

The Pharmacological Profile of Butylone and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the pharmacological profile of Butylone and its structurally related analogs. Butylone (β-ket...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological profile of Butylone and its structurally related analogs. Butylone (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) is a synthetic cathinone that has emerged as a compound of interest due to its psychoactive effects and potential for abuse.[1][2][3] This document details its mechanism of action, receptor binding affinities, and in vitro and in vivo effects, with a comparative analysis of its key analogs, including methylone and pentylone. Quantitative data are summarized in tabular format for ease of comparison. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive understanding for research and drug development applications.

Introduction

Butylone is a substituted cathinone, belonging to the phenethylamine chemical class, and is structurally related to MDMA.[1][2] It is the β-keto analog of MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine).[1] The pharmacological effects of Butylone and its analogs are primarily mediated by their interaction with monoamine transporters, leading to alterations in the extracellular levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[4][5] Understanding the nuanced pharmacological profiles of these compounds is crucial for predicting their physiological effects, abuse potential, and for the development of potential therapeutic interventions.

Mechanism of Action

The primary mechanism of action for Butylone and its analogs is the modulation of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][6] These compounds exhibit a "hybrid" activity profile, acting as blockers at DAT and NET while functioning as substrates at SERT.[3][6] This dual action results in an increase in synaptic concentrations of dopamine and norepinephrine due to reuptake inhibition, and an increase in serotonin levels through transporter-mediated release.[3][6]

The affinity and efficacy at each transporter vary among the different analogs, leading to distinct pharmacological and behavioral effects. For instance, pentylone, an analog with a longer alkyl chain, displays greater selectivity for DAT compared to Butylone.[3][6]

Signaling Pathway of Butylone at the Synapse

Butylone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Butylone Butylone DAT DAT Butylone->DAT Blocks NET NET Butylone->NET Blocks SERT SERT Butylone->SERT Substrate -> Release DA_vesicle DA Vesicle Synaptic Cleft ↑ DA ↑ NE ↑ 5-HT DA_vesicle->Synaptic Cleft Release NE_vesicle NE Vesicle NE_vesicle->Synaptic Cleft Release HT_vesicle 5-HT Vesicle HT_vesicle->Synaptic Cleft Release Synaptic Cleft->DAT Reuptake Synaptic Cleft->NET Reuptake Synaptic Cleft->SERT Reuptake DA_R DA Receptors Synaptic Cleft->DA_R Binds NE_R NE Receptors Synaptic Cleft->NE_R Binds HT_R 5-HT Receptors Synaptic Cleft->HT_R Binds

Caption: Butylone's interaction with monoamine transporters.

Quantitative Pharmacological Data

The following tables summarize the in vitro potencies of Butylone and its key analogs at the dopamine, serotonin, and norepinephrine transporters. Data are presented as IC50 values, which represent the concentration of the drug that inhibits 50% of the transporter activity.

Table 1: Monoamine Transporter Inhibition (IC50 in µM) in Rat Brain Synaptosomes
CompoundDAT (IC50 µM)SERT (IC50 µM)NET (IC50 µM)DAT/SERT RatioReference
Butylone0.40 ± 0.021.43 ± 0.162.023.6[6]
Pentylone0.12 ± 0.011.36 ± 0.10-11.4[6]
Methylone-----

Data for Methylone in rat brain synaptosomes was not consistently available in the reviewed literature. NET IC50 for Butylone from a separate source.[2]

Table 2: Monoamine Transporter Inhibition (IC50 in µM) in HEK-293 Cells Expressing Human Transporters
CompoundhDAT (IC50 µM)hSERT (IC50 µM)hNET (IC50 µM)DAT/SERT RatioReference
Butylone1.44 ± 0.1024.4 ± 2.0-17.0[6]
Pentylone0.31 ± 0.0711.7 ± 0.5-37.7[6]
Methylone0.522.221.894.3[7]

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the pharmacological profile of Butylone and its analogs are provided below.

Monoamine Transporter Uptake Assay in Synaptosomes

This protocol describes the measurement of [³H]dopamine and [³H]serotonin uptake in rat brain synaptosomes.

Objective: To determine the inhibitory potency (IC50) of test compounds on DAT and SERT activity.

Materials:

  • Rat brain tissue (striatum for DAT, whole brain minus striatum for SERT)

  • Sucrose solution (0.32 M)

  • Krebs-HEPES buffer

  • [³H]Dopamine and [³H]Serotonin

  • Test compounds (Butylone, analogs)

  • Scintillation fluid and counter

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

Procedure:

  • Synaptosome Preparation:

    • Dissect and homogenize brain tissue in ice-cold sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine or [³H]serotonin.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Experimental Workflow: In Vitro Uptake Assay

in_vitro_uptake_workflow start Start: Brain Tissue Dissection homogenization Homogenization in Sucrose start->homogenization centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenization->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (20,000 x g) supernatant1->centrifuge2 pellet Resuspend Synaptosomal Pellet centrifuge2->pellet preincubation Pre-incubation with Test Compound pellet->preincubation add_radioligand Add [3H]Neurotransmitter preincubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50) scintillation->analysis end End analysis->end

Caption: Workflow for monoamine transporter uptake assays.

In Vivo Microdialysis

This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the brain of a conscious, freely moving rat.

Objective: To determine the effect of systemic administration of a test compound on dopamine and serotonin levels in a specific brain region (e.g., nucleus accumbens).

Materials:

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • Test compounds (Butylone, analogs)

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the test compound (e.g., intravenously or intraperitoneally).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.

  • Data Analysis:

    • Express neurotransmitter concentrations as a percentage of the baseline levels.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant changes from baseline and between treatment groups.

Experimental Workflow: In Vivo Microdialysis

in_vivo_microdialysis_workflow start Start: Stereotaxic Surgery (Guide Cannula Implantation) recovery Animal Recovery start->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin Systemic Drug Administration baseline->drug_admin post_drug_collection Post-Drug Sample Collection drug_admin->post_drug_collection hplc HPLC-EC Analysis of Dialysates post_drug_collection->hplc analysis Data Analysis (% Baseline) hplc->analysis end End analysis->end

Caption: Workflow for in vivo microdialysis experiments.

Conclusion

Butylone and its analogs are potent modulators of monoamine transporters, exhibiting a characteristic "hybrid" mechanism of action. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers in pharmacology and drug development. The variations in potency and selectivity among these compounds, as highlighted in the data tables, underscore the importance of detailed structure-activity relationship studies. The provided experimental protocols and workflows serve as a practical resource for conducting further research into the pharmacology of this class of synthetic cathinones. A thorough understanding of their pharmacological profiles is essential for addressing the public health concerns associated with their abuse and for exploring any potential therapeutic applications.

References

Foundational

In Vitro Metabolism of Butylone in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the in vitro metabolism of Butylone, a synthetic cathinone, with a specific focus on stud...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of Butylone, a synthetic cathinone, with a specific focus on studies utilizing human liver microsomes (HLMs). Butylone undergoes extensive Phase I and Phase II metabolism, crucial for its detoxification and elimination. The primary metabolic pathways involve N-dealkylation, β-ketone reduction, aliphatic hydroxylation, and demethylenation of the methylenedioxy group. These reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes. Subsequent Phase II metabolism involves the glucuronidation of Phase I metabolites. This document details the experimental protocols for investigating Butylone's metabolism in HLMs, summarizes the identified metabolites, and provides visual representations of the metabolic pathways and experimental workflows. While qualitative data on Butylone's metabolism is available, specific quantitative data on enzyme kinetics (Km, Vmax) and the precise contribution of individual CYP isoforms remain to be fully elucidated in the scientific literature.

Introduction

Butylone (β-keto-N-methylbenzodioxolylbutanamine) is a psychoactive substance belonging to the synthetic cathinone class. Understanding its metabolic fate is critical for assessing its pharmacological and toxicological profile, as well as for developing analytical methods for its detection in biological samples. Human liver microsomes (HLMs) are a standard in vitro model for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. This guide synthesizes the current knowledge on the in vitro metabolism of Butylone in HLMs.

Metabolic Pathways of Butylone

The in vitro metabolism of Butylone in human liver microsomes proceeds through several key Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the Butylone molecule, generally making it more polar. The primary Phase I metabolic pathways identified for Butylone are:

  • N-dealkylation: The removal of the methyl group from the nitrogen atom.

  • β-ketone reduction: The reduction of the ketone group to a secondary alcohol.

  • Aliphatic hydroxylation: The addition of a hydroxyl group to the butyl side chain.

  • Demethylenation: The opening of the methylenedioxy ring structure, which is often followed by methylation.[1][2][3]

Phase II Metabolism

Phase I metabolites of Butylone can undergo further conjugation reactions in Phase II metabolism. The most commonly reported Phase II reaction for synthetic cathinones is:

  • Glucuronidation: The attachment of a glucuronic acid moiety to hydroxylated metabolites, which significantly increases their water solubility and facilitates their excretion.[1][3]

Quantitative Data on Butylone Metabolism

A thorough review of the scientific literature reveals a notable absence of specific quantitative data regarding the enzyme kinetics of Butylone metabolism in human liver microsomes. Parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the formation of Butylone's various metabolites have not been published. Consequently, the intrinsic clearance (CLint) for each metabolic pathway cannot be calculated at this time.

Similarly, detailed reaction phenotyping studies to determine the precise percentage contribution of individual CYP450 isoforms to each of Butylone's metabolic pathways are not available. While research on other cathinones provides some indication of the potential enzymes involved, direct extrapolation of this quantitative data to Butylone is not scientifically rigorous.[4]

Future research should focus on conducting detailed enzyme kinetic and reaction phenotyping studies to fill this critical data gap.

Table 1: Summary of Identified Metabolites of Butylone in Human Liver Microsomes (Qualitative)

Metabolite IDMetabolic PathwayDescription
M1N-dealkylationRemoval of the N-methyl group.
M2β-ketone reductionReduction of the β-keto group to a hydroxyl group.
M3Aliphatic HydroxylationHydroxylation on the butyl side chain.
M4DemethylenationOpening of the methylenedioxy ring.
M5Demethylenation + O-methylationDemethylenation followed by methylation of one of the resulting hydroxyl groups.
M-GlucGlucuronidationGlucuronide conjugate of a Phase I metabolite (e.g., hydroxylated metabolite).

Experimental Protocols

The following sections detail the methodologies for conducting in vitro metabolism studies of Butylone using human liver microsomes.

Materials and Reagents
  • Test Compound: Butylone

  • Human Liver Microsomes (HLMs): Pooled from multiple donors

  • Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Buffer: Potassium phosphate buffer (pH 7.4)

  • Quenching Solution: Acetonitrile or methanol, often containing an internal standard

  • Analytical Standards: Synthesized standards of expected metabolites (if available)

Phase I Metabolism Incubation
  • Preparation: Prepare a stock solution of Butylone in a suitable solvent (e.g., methanol or DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Potassium phosphate buffer (pH 7.4)

    • Human liver microsomes (final concentration typically 0.5-1 mg/mL)

    • Butylone stock solution (final concentration typically 1-10 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold quenching solution (e.g., acetonitrile).

  • Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Phase II Metabolism (Glucuronidation) Incubation
  • Preparation: Follow the same initial preparation steps as for Phase I metabolism.

  • Incubation Mixture: In addition to the Phase I components, include UDPGA in the incubation mixture. The microsomes may require activation with a detergent like alamethicin to ensure UDPGA can access the active site of UGT enzymes.

  • Incubation and Termination: Follow the same incubation and termination procedures as for Phase I metabolism.

Analytical Method: LC-MS/MS
  • Liquid Chromatography (LC): A reverse-phase C18 column is typically used for separation. The mobile phase usually consists of a gradient of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid to improve peak shape and ionization.

  • Mass Spectrometry (MS): A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for the detection and identification of metabolites. Data is acquired in full scan mode to detect all potential metabolites and in product ion scan mode to obtain fragmentation patterns for structural elucidation.

Visualizations

Butylone Metabolic Pathway

Butylone_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Butylone Butylone N_Dealkyl_Metabolite N-dealkyl Butylone Butylone->N_Dealkyl_Metabolite N-dealkylation Keto_Reduced_Metabolite β-keto reduced Butylone Butylone->Keto_Reduced_Metabolite β-ketone reduction Hydroxylated_Metabolite Hydroxylated Butylone Butylone->Hydroxylated_Metabolite Aliphatic Hydroxylation Demethylenated_Metabolite Demethylenated Butylone Butylone->Demethylenated_Metabolite Demethylenation Glucuronide_Conjugate Glucuronide Conjugate Keto_Reduced_Metabolite->Glucuronide_Conjugate Glucuronidation Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation

Caption: Phase I and Phase II metabolic pathways of Butylone in human liver microsomes.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis start Prepare Incubation Mix (HLM, Butylone, Buffer) pre_incubation Pre-incubate at 37°C start->pre_incubation initiate Add Cofactors (NADPH / UDPGA) pre_incubation->initiate incubate Incubate at 37°C initiate->incubate terminate Quench Reaction (Cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Processing and Metabolite Identification lcms->data_analysis

Caption: A typical experimental workflow for the in vitro metabolism of Butylone.

Conclusion

The in vitro metabolism of Butylone in human liver microsomes is characterized by a series of Phase I reactions, including N-dealkylation, β-ketone reduction, aliphatic hydroxylation, and demethylenation, followed by Phase II glucuronidation. While the qualitative metabolic pathways have been established, a significant knowledge gap exists regarding the quantitative aspects of Butylone's metabolism, including enzyme kinetics and the specific contributions of CYP450 isoforms. The experimental protocols and analytical methods outlined in this guide provide a robust framework for future research aimed at addressing these unanswered questions. Such studies are essential for a comprehensive understanding of the disposition and potential for drug-drug interactions of Butylone.

References

Exploratory

The Neurochemical Profile of Butylone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Butylone (β-keto-N-methylbenzodioxolylbutanamine, bk-MBDB) is a synthetic cathinone that has emerged as a psychoactive substance of interest due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylone (β-keto-N-methylbenzodioxolylbutanamine, bk-MBDB) is a synthetic cathinone that has emerged as a psychoactive substance of interest due to its stimulant and entactogenic effects. This technical guide provides an in-depth analysis of the neurochemical mechanism of action of Butylone, focusing on its interactions with monoamine transporters. Quantitative data from in vitro studies are presented, alongside detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of Butylone's pharmacological profile. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the neuropharmacology of synthetic cathinones.

Introduction

Butylone is a substituted cathinone, structurally related to methylone and MDMA.[1][2] It acts as a mixed reuptake inhibitor and releasing agent of the monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][3] The subjective effects of Butylone, which include stimulation, euphoria, and increased sociability, are attributed to its modulation of these key neurotransmitter systems.[1] Understanding the precise neurochemical interactions of Butylone is crucial for elucidating its pharmacological and toxicological properties.

Neurochemical Mechanism of Action

The primary mechanism of action of Butylone involves its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] Unlike classical psychostimulants that may act predominantly as either reuptake inhibitors or releasing agents, Butylone exhibits a "hybrid" activity profile.[4][6]

  • Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): At DAT and NET, Butylone primarily functions as a reuptake inhibitor or blocker.[4][6] It binds to these transporters, preventing the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.

  • Serotonin Transporter (SERT): In contrast to its action at DAT and NET, Butylone acts as a substrate at SERT.[4][6] This means that it is transported into the presynaptic neuron by SERT. This process leads to a reversal of the transporter's function, causing a non-vesicular release of serotonin from the neuron into the synaptic cleft.[4] This transporter-mediated release of 5-HT is a key contributor to the entactogenic effects of the substance.

This hybrid mechanism, characterized by dopamine and norepinephrine reuptake inhibition and serotonin release, results in a complex neurochemical cascade that underlies the psychoactive effects of Butylone.

Quantitative Data

The following tables summarize the in vitro data for Butylone's interaction with monoamine transporters. These values represent the concentration of the drug required to achieve 50% of its maximal effect in inhibiting uptake (IC50) or promoting release (EC50).

Table 1: Monoamine Transporter Inhibition (IC50) of Butylone

TransporterIC50 (μM) in Rat Brain SynaptosomesIC50 (μM) in HEK-293 Cells
DAT2.90 (2.5–3.4)[2]1.44 ± 0.10[4]
NET2.02 (1.5–2.7)[2]Not explicitly stated in the provided results
SERT6.22 (4.3–9.0)[2]1.43 ± 0.16[4]

Table 2: Monoamine Release (EC50) of Butylone

TransporterEC50 (μM)
DAT>100[2]
SERT5.5 (1.8–17)[2]

Note: A higher IC50 value indicates lower potency in inhibiting the transporter. An EC50 value indicates the potency in inducing neurotransmitter release. The data indicates that Butylone is a more potent inhibitor of DAT and NET than SERT, and it is a selective releaser of serotonin with negligible releasing activity at the dopamine transporter.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: Neurochemical mechanism of Butylone at the monoamine synapse.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_choice Choose Preparation start->prep_choice synaptosomes Rat Brain Synaptosome Preparation prep_choice->synaptosomes Native Tissue hek_cells HEK-293 Cell Culture & Transfection (hDAT, hNET, hSERT) prep_choice->hek_cells Recombinant assay_choice Select Assay synaptosomes->assay_choice hek_cells->assay_choice uptake_inhibition Uptake Inhibition Assay assay_choice->uptake_inhibition IC50 Determination release_assay Transporter-Mediated Release Assay assay_choice->release_assay EC50 Determination data_collection Radioactivity Measurement (Scintillation Counting) uptake_inhibition->data_collection release_assay->data_collection analysis Calculate IC50/EC50 Values data_collection->analysis end End analysis->end

Caption: General experimental workflow for in vitro assessment of Butylone.

Experimental Protocols

The following protocols are generalized from established methodologies for investigating the neurochemical properties of synthetic cathinones.

Preparation of Rat Brain Synaptosomes

Synaptosomes are resealed nerve terminals isolated from brain tissue and serve as a valuable ex vivo model to study synaptic processes.

  • Tissue Homogenization: Euthanize adult male Sprague-Dawley rats and rapidly dissect the whole brain (minus cerebellum). Homogenize the tissue in ice-cold 0.32 M sucrose solution buffered with HEPES.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

  • Synaptosome Pelleting: Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • Washing: Resuspend the pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step to wash the synaptosomes.

  • Final Resuspension: Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES) for use in uptake or release assays.

Cell Culture and Transfection of HEK-293 Cells

Human Embryonic Kidney 293 (HEK-293) cells are commonly used for their high transfectability and are ideal for expressing specific human transporter proteins.

  • Cell Culture: Maintain HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient or stable expression, transfect the cells with plasmids encoding for human DAT (hDAT), hNET, or hSERT using a suitable transfection reagent (e.g., Lipofectamine).

  • Selection (for stable cell lines): If generating stable cell lines, include an antibiotic resistance gene in the plasmid and culture the cells in a medium containing the corresponding antibiotic to select for successfully transfected cells.

  • Verification: Confirm the expression and functionality of the transporters using methods such as immunofluorescence or radioligand uptake assays with known substrates.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of a radiolabeled monoamine.

  • Preparation: Aliquot either prepared synaptosomes or transfected HEK-293 cells into assay tubes.

  • Pre-incubation: Pre-incubate the preparations with varying concentrations of Butylone or a reference inhibitor for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Allow the uptake to proceed for a short, defined time (e.g., 5-15 minutes).

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the concentration of Butylone that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis.

Transporter-Mediated Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine.

  • Loading: Incubate synaptosomes or transfected cells with a radiolabeled monoamine to allow for its uptake and accumulation within the preparation.

  • Washing: Wash the preparation to remove the extracellular radioligand.

  • Initiation of Release: Add varying concentrations of Butylone or a reference releasing agent to the preparation.

  • Incubation: Incubate for a defined period to allow for transporter-mediated release to occur.

  • Sample Collection: Separate the extracellular medium (containing the released radioligand) from the synaptosomes or cells, typically by centrifugation or filtration.

  • Quantification: Measure the amount of radioactivity in the extracellular medium using liquid scintillation counting.

  • Data Analysis: Calculate the concentration of Butylone that produces 50% of the maximal release (EC50) by non-linear regression analysis.

Conclusion

Butylone's neurochemical mechanism of action is characterized by a unique "hybrid" activity at monoamine transporters. It functions as a reuptake inhibitor at the dopamine and norepinephrine transporters, while simultaneously acting as a substrate and promoting release at the serotonin transporter. This dual action results in a complex modulation of monoaminergic neurotransmission, contributing to its distinct psychoactive profile. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research into the pharmacology and toxicology of Butylone and other related synthetic cathinones. A thorough understanding of these mechanisms is essential for the development of effective public health responses and potential therapeutic interventions.

References

Foundational

"physicochemical properties of Butylon hydrochloride"

An In-depth Technical Guide on the Physicochemical Properties of Butylone Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction Butylone hydrochloride (also known as β-keto-N-methylbe...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Butylone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylone hydrochloride (also known as β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) is a psychoactive compound belonging to the substituted cathinone class.[1][2] As a β-keto analogue of 1,3-benzodioxolyl-N-methylbutanamine (MBDB), it has been identified as a designer drug and is regulated as a Schedule I compound in the United States.[2][3] This guide provides a comprehensive overview of the known physicochemical properties of Butylone hydrochloride, intended to serve as a technical resource for researchers in forensic science, toxicology, and drug development. The information is compiled from analytical reference material data, scientific literature, and chemical databases.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Butylone hydrochloride are summarized below. The compound is typically supplied as a hydrochloride salt.[4] It has been observed as a crystalline solid.[5][6]

Table 1: General Physicochemical Properties of Butylone Hydrochloride

PropertyValueSource(s)
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one;hydrochloride[2][7]
Synonyms β-keto MBDB, bk-MBDB, Butylone bk-MBDB[2][7]
CAS Number 17762-90-2[2][8]
Molecular Formula C₁₂H₁₅NO₃ • HCl[2][8]
Molecular Weight 257.7 g/mol [2][8]
Appearance A neat solid, crystalline solid[2][5]
Predicted LogP 1.596 (for free base)[9]
Predicted Log10ws -2.90 (for free base, water solubility in mol/l)[9]
Predicted Melting Point 439.37 K (166.22 °C) (for free base)[9]

Solubility Profile

The solubility of a compound is critical for its formulation, administration, and biological activity. While comprehensive solubility data for Butylone hydrochloride is not widely published, data for related analogues provides valuable insight. The solubility of various Butylone-related compounds in different solvents is presented in Table 2.

Table 2: Solubility Data for Butylone Hydrochloride and Related Analogues

CompoundSolventSolubilitySource(s)
nor-Butylone (hydrochloride) PBS (pH 7.2)≥10 mg/mL[10]
DMSO1-10 mg/mL (Sparingly soluble)[10]
Ethanol0.1-1 mg/mL (Slightly soluble)[10]
N-butyl Butylone (hydrochloride) DMF10 mg/mL[11]
DMSO10 mg/mL[11]
Ethanol3 mg/mL[11]
PBS (pH 7.2)2 mg/mL[11]
N-cyclohexyl Butylone (hydrochloride) DMF3 mg/mL[12]
DMSO3 mg/mL[12]
Ethanol1 mg/mL[12]
PBS (pH 7.2)Insoluble[12]
N-butyl-N-methyl Butylone (hydrochloride) Ethanol30 mg/mL[13]
DMF20 mg/mL[13]
DMSO20 mg/mL[13]
PBS (pH 7.2)10 mg/mL[13]
N-isopropyl Butylone (hydrochloride) DMSO20 mg/mL[14]
PBS (pH 7.2)10 mg/mL[14]
DMF5 mg/mL[14]
Ethanol1 mg/mL[14]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and structural elucidation of chemical compounds.

Table 3: Spectroscopic Properties of Butylone Hydrochloride and Analogues

TechniqueParameterValueSource(s)
UV-Vis λmax (N-butyl Butylone HCl)236, 281, 321 nm[11]
λmax (N-cyclohexyl Butylone HCl)235, 282, 320 nm[12]
λmax (N-butyl-N-methyl Butylone HCl)236, 284, 323 nm[13]
λmax (N-isopropyl Butylone HCl)235, 281, 320 nm[14]
NMR ¹³C NMRSpectra available[15]
IR ATR-IR / Transmission IRSpectra available[15]
Raman Raman SpectroscopySpectrum available[15]
MS GC-MS / LC-MS/MSData available for identification and metabolite analysis[4][7]

Stability

The stability of Butylone is a critical consideration for forensic analysis and storage. Studies have shown that synthetic cathinones can be unstable in biological samples, with degradation influenced by factors such as storage temperature, pH, and matrix.[16]

  • Temperature: Butylone has been found to be generally more stable than some other cathinones like mephedrone.[17] However, significant degradation for most cathinones is observed at room temperature after two days and at 4°C after 21 days.[16][17] Storage at -20°C is recommended for long-term stability.[17]

  • pH: Acidification of biological samples can improve the stability of cathinones.[16]

  • Matrix: In a study comparing whole blood and dried blood spots, marked instability was found for Butylone at room temperature in both matrices.[16] In urine, most synthetic cathinones, including Butylone, were relatively stable when stored at –20 °C for up to 3 months.[18]

Experimental Protocols & Methodologies

The characterization of Butylone hydrochloride relies on a suite of standard analytical techniques. While specific, validated protocols are proprietary to individual labs, the general methodologies are outlined below.

Synthesis

A common synthetic route for Butylone involves the following steps:[1][19]

  • α-Bromination: 3,4-methylenedioxybutyrophenone is dissolved in a solvent like dichloromethane and reacted with bromine to yield 3′,4′-methylenedioxy-2-bromobutyrophenone.

  • Amination: The resulting α-bromo ketone is then reacted with an aqueous solution of methylamine.

  • Salt Formation and Extraction: Hydrochloric acid (HCl) is added to form the hydrochloride salt. The aqueous layer is then made alkaline (e.g., with sodium bicarbonate), and the free base is extracted using a non-polar solvent like ether.

  • Crystallization: The final Butylone hydrochloride salt is precipitated and crystallized by adding a solution of HCl in ether to the extract.

Chromatographic and Spectrometric Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying Butylone in seized materials and biological samples.[4]

    • Sample Preparation: Samples are typically extracted using liquid-liquid extraction under basic conditions. Derivatization (e.g., acetylation or trifluoroacetylation) can be performed to improve chromatographic properties.[4]

    • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) is coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

    • Analysis: The retention time and the resulting mass spectrum (fragmentation pattern) are compared to a certified reference standard for positive identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is also widely used, particularly for analyzing metabolites in biological fluids.[4]

    • Sample Preparation: Urine samples may undergo enzymatic hydrolysis to cleave conjugates before extraction.[4]

    • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) is interfaced with a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).

    • Analysis: Separation is achieved based on polarity, and identification is confirmed by comparing retention times and MS/MS fragmentation patterns with reference standards.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the definitive structural elucidation of the molecule, confirming the connectivity of atoms.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide a molecular fingerprint, allowing for the identification of functional groups and differentiation between polymorphs.[20]

  • Chiroptical Spectroscopy: Combined with computational calculations, these methods can be used to determine the absolute configuration and describe the 3D molecular structure of chiral molecules like Butylone.[21]

Mechanism of Action & Metabolism

Pharmacodynamics & Signaling Pathway

Butylone is a stimulant that acts as a potent inhibitor of norepinephrine (NET) and dopamine (DAT) reuptake.[4] Its mechanism is analogous to that of more well-studied cathinones like methylone. By blocking these monoamine transporters, Butylone increases the extracellular concentrations of norepinephrine and dopamine in the synapse, leading to its stimulant effects.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET NET NE->NET Reuptake DA Dopamine (DA) DAT DAT DA->DAT Reuptake Synapse_NE Synaptic NE (Increased) Synapse_DA Synaptic DA (Increased) Receptors Postsynaptic Receptors Butylone Butylone HCl Butylone->NET Inhibits Butylone->DAT Inhibits Synapse_NE->Receptors Binding Synapse_DA->Receptors Binding

Caption: Mechanism of action of Butylone hydrochloride.

Metabolism

The metabolism of Butylone follows pathways common to other substituted cathinones.[1] The primary metabolic routes are:[1][4]

  • Demethylenation: The methylenedioxy ring is opened, followed by O-methylation to form 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.

  • β-Ketone Reduction: The ketone group is reduced to a secondary alcohol.

  • N-Demethylation: The N-methyl group is removed to form the corresponding primary amine metabolite (nor-butylone).[10]

These metabolites are often conjugated (e.g., with glucuronic acid) before being excreted in the urine.[4]

Standard Experimental Workflow

The physicochemical characterization of a substance like Butylone hydrochloride follows a logical progression from initial identification to detailed structural and property analysis.

Experimental_Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Initial Identification cluster_2 Structural Elucidation & Confirmation cluster_3 Property Characterization A1 Acquire Sample (Seized material or Synthesis) A2 Extraction / Purification A1->A2 A3 Salt Formation (HCl) A2->A3 B1 Presumptive Color Tests A3->B1 Proceed to Identification B2 GC-MS Analysis (vs. Reference Standard) B1->B2 C1 NMR Spectroscopy (1H, 13C) B2->C1 Proceed to Elucidation C2 LC-MS/MS (High-Resolution MS) C1->C2 C3 FTIR / Raman Spectroscopy C2->C3 D1 Solubility Studies C3->D1 Proceed to Characterization D2 Melting Point Determination D1->D2 D3 Polymorph Screening (XRD) D1->D3 D4 Stability Assessment D1->D4

Caption: General workflow for physicochemical characterization.

References

Exploratory

The Dual-Action Mechanism of Butylone at Monoamine Transporters: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the pharmacological effects of Butylone (β-keto-N-methylbenzodioxolylbutanamine, βk-MBDB)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological effects of Butylone (β-keto-N-methylbenzodioxolylbutanamine, βk-MBDB), a synthetic cathinone, on the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Butylone exhibits a complex and atypical "hybrid" mechanism of action, functioning as a blocker at the dopamine transporter while acting as a substrate at the serotonin transporter.[1][2] This dual activity results in a distinct neurochemical profile that influences its psychoactive effects and abuse potential. This document synthesizes quantitative data from in vitro studies, details common experimental protocols for assessing these interactions, and provides visual representations of the underlying molecular and experimental frameworks.

Introduction

Butylone is a synthetic cathinone that has emerged as a psychoactive substance of abuse.[3] Its pharmacological effects are primarily mediated by its interaction with monoamine transporters, which are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[4] By modulating the function of these transporters, Butylone alters monoaminergic neurotransmission, leading to its stimulant and entactogenic properties.[3] Understanding the precise nature of Butylone's interaction with each transporter is critical for predicting its physiological and behavioral effects, as well as for the development of potential therapeutic interventions for addiction and overdose.

Quantitative Analysis of Butylone's Interaction with Monoamine Transporters

The potency of Butylone at each monoamine transporter has been quantified through various in vitro assays, primarily focusing on its ability to inhibit substrate uptake. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the concentration of Butylone required to inhibit 50% of the transporter's activity.

Uptake Inhibition Potency (IC50)

The following tables summarize the IC50 values for Butylone at the dopamine, serotonin, and norepinephrine transporters from various studies. These values provide a quantitative comparison of Butylone's potency at each transporter.

Table 1: Butylone IC50 Values for Monoamine Transporter Uptake Inhibition in Rat Brain Synaptosomes

TransporterIC50 (μM)Reference
DAT0.40 ± 0.02[1]
SERT1.43 ± 0.16[1]

Table 2: Butylone IC50 Values for Monoamine Transporter Uptake Inhibition in HEK-293 Cells Expressing Human Transporters

TransporterIC50 (μM)Reference
DAT1.44 ± 0.10[1]
SERT24.4 ± 2.0[1]
NET2.02 (1.5–2.7)[5]

Table 3: Comparative IC50 Values for Butylone and Related Compounds

CompoundDAT IC50 (μM)SERT IC50 (μM)DAT/SERT RatioReference
Butylone (Synaptosomes)0.401.433.6[1]
Butylone (HEK-293 cells)1.4424.416.9[1]
Methylone(not specified)(not specified)(not specified)[6]
Mephedrone(not specified)(not specified)(not specified)[6]

Note: The DAT/SERT ratio is calculated as (SERT IC50) / (DAT IC50) and indicates the selectivity of the compound for the dopamine transporter over the serotonin transporter.

Mechanism of Action: A Hybrid Blocker and Releaser

Butylone's interaction with monoamine transporters is not limited to simple blockade. Research has demonstrated that it exhibits a "hybrid" activity, acting as a dopamine transporter (DAT) blocker but a serotonin transporter (SERT) substrate.[1][2] This means that while Butylone prevents the reuptake of dopamine by binding to and occupying the DAT, it is actively transported into serotonin neurons by SERT, leading to the release of intracellular serotonin.

  • At the Dopamine Transporter (DAT): Butylone functions as an uptake blocker. It binds to the transporter protein, preventing it from clearing dopamine from the synaptic cleft. This leads to an increase in extracellular dopamine concentrations.[1] Studies have shown that Butylone does not evoke DAT-mediated release of dopamine.[1][2]

  • At the Serotonin Transporter (SERT): In contrast to its action at DAT, Butylone acts as a substrate for SERT.[1] This means it is recognized and transported by SERT into the presynaptic neuron. This process can lead to a reversal of the transporter's function, causing the release of serotonin into the synapse.[1][2] This substrate activity is consistent with the induction of SERT-mediated inward currents.[1][2]

  • At the Norepinephrine Transporter (NET): Butylone also inhibits the norepinephrine transporter, though its affinity is lower compared to its interaction with DAT and SERT in some studies.[3]

This hybrid mechanism of action, being a blocker at DAT and a substrate at SERT, is a key characteristic that distinguishes Butylone from other psychostimulants and contributes to its unique pharmacological profile.[1][7]

Experimental Protocols

The characterization of Butylone's effects on monoamine transporters relies on established in vitro assays. The following sections detail the methodologies for the key experiments cited.

Monoamine Transporter Uptake Inhibition Assays

These assays measure the ability of a compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET) are commonly used.[8]

  • Radioligands:

    • For DAT: [³H]dopamine or [³H]WIN 35,428

    • For SERT: [³H]serotonin ([³H]5-HT) or [³H]paroxetine

    • For NET: [³H]norepinephrine

  • General Procedure:

    • Cells are cultured to confluence in appropriate media.

    • On the day of the assay, cells are washed and pre-incubated with various concentrations of Butylone or a control substance.

    • The radiolabeled substrate is then added to initiate the uptake reaction.

    • After a specific incubation period at a controlled temperature (e.g., room temperature or 37°C), the uptake is terminated by rapid washing with ice-cold buffer to remove extracellular radioligand.

    • The cells are then lysed, and the amount of radioactivity taken up by the cells is quantified using liquid scintillation counting.

    • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.[8][9]

Monoamine Transporter Release Assays

These assays determine whether a compound acts as a substrate that can induce the release of a preloaded radiolabeled monoamine.

  • Cell Lines and Synaptosomes: Similar to uptake assays, HEK-293 cells expressing the specific transporter or rat brain synaptosomes can be used.[1][2]

  • General Procedure:

    • Cells or synaptosomes are preloaded with a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]MPP+ for DAT).

    • After loading, the cells are washed to remove excess extracellular radiolabel.

    • The cells are then exposed to various concentrations of Butylone or a known releasing agent (e.g., d-amphetamine).

    • The amount of radioactivity released into the extracellular medium is measured over time.

    • An increase in radioactivity in the medium in the presence of the test compound indicates that it is a substrate-type releaser.[1]

Visualizations of Key Pathways and Workflows

Diagram 1: Butylone's Hybrid Mechanism of Action

Butylone_Mechanism cluster_DAT Dopamine Synapse cluster_SERT Serotonin Synapse DAT {Dopamine Transporter (DAT)|Blocks Reuptake} Dopamine Dopamine Dopamine->DAT Reuptake Butylone_DAT Butylone Butylone_DAT->DAT Blocks Synaptic_Cleft_DA Synaptic Cleft (Increased Dopamine) SERT {Serotonin Transporter (SERT)|Substrate for Release} Serotonin Serotonin SERT->Serotonin Induces Release Butylone_SERT Butylone Butylone_SERT->SERT Substrate Synaptic_Cleft_5HT Synaptic Cleft (Increased Serotonin) Uptake_Inhibition_Workflow start Start: Culture HEK-293 cells expressing monoamine transporter wash1 Wash cells with buffer start->wash1 preincubate Pre-incubate with Butylone (various concentrations) wash1->preincubate add_radioligand Add radiolabeled substrate (e.g., [3H]dopamine) preincubate->add_radioligand incubate Incubate for a defined period add_radioligand->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify radioactivity (Scintillation Counting) lyse->quantify analyze Analyze data and calculate IC50 quantify->analyze Butylone_Effects_Logic cluster_effects Primary Molecular Actions cluster_neurochemical Neurochemical Consequences cluster_behavioral Behavioral Outcomes Butylone Butylone Administration DAT_Blockade DAT Blockade Butylone->DAT_Blockade SERT_Substrate SERT Substrate Activity Butylone->SERT_Substrate Inc_DA Increased Extracellular Dopamine DAT_Blockade->Inc_DA Inc_5HT Increased Extracellular Serotonin SERT_Substrate->Inc_5HT Stimulant_Effects Psychomotor Stimulation Inc_DA->Stimulant_Effects Entactogenic_Effects Entactogenic/Empathogenic Effects Inc_5HT->Entactogenic_Effects Abuse_Potential Abuse Potential Stimulant_Effects->Abuse_Potential Entactogenic_Effects->Abuse_Potential

References

Foundational

"history and evolution of synthetic cathinones like Butylon"

An In-depth Technical Guide on the History and Evolution of Synthetic Cathinones like Butylone Introduction Synthetic cathinones, often clandestinely marketed as "bath salts," represent a large and dynamic class of new p...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History and Evolution of Synthetic Cathinones like Butylone

Introduction

Synthetic cathinones, often clandestinely marketed as "bath salts," represent a large and dynamic class of new psychoactive substances (NPS).[1][2][3] These compounds are structurally and pharmacologically similar to amphetamine, MDMA, and cocaine, acting primarily as central nervous system stimulants.[2] Structurally, they are β-keto (βk) analogues of corresponding phenethylamines.[4] This guide provides a comprehensive overview of the history, evolution, chemical properties, pharmacology, and analysis of synthetic cathinones, with a specific focus on Butylone (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB).[5][6]

A Brief History of Cathinones

The origin of this class of compounds is the naturally occurring stimulant cathinone, found in the fresh leaves of the Catha edulis (khat) plant.[1][4] The practice of chewing khat leaves for their stimulant effects dates back centuries in East Africa and the Arabian Peninsula.[1] While cathine, a component of khat, was identified as a mild stimulant, it was not until 1975 that the more potent (−)α-aminopropiophenone was isolated and named cathinone.[1]

The first truly "synthetic cathinone" to be developed was methcathinone, the N-methyl analog of cathinone, which was prepared and evaluated in 1987.[1] However, it was not until the mid-2000s that a wide variety of unregulated, ring-substituted cathinone derivatives began to emerge on the recreational drug market, leading to significant public health concerns.[4]

The Emergence of Butylone

Butylone was first synthesized in 1967 by Koeppe, Ludwig, and Zeile.[5][7] Despite its early creation, it remained an obscure academic compound for nearly four decades.[7] In 2005, Butylone emerged as a designer drug, often sold online and in head shops under the guise of legitimate products to circumvent drug laws.[3][5][7]

Chemically, Butylone is the β-keto analogue of MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) and is structurally related to methylone and MDMA ("Ecstasy").[5][6][7] This structural similarity hints at its analogous pharmacological profile. Formal scientific research into Butylone began around 2009, revealing its metabolic pathways and pharmacological actions.[5][7]

Chemical Properties and Synthesis

Chemical Profile
  • IUPAC Name: 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one[5][7]

  • Synonyms: β-Keto-N-methylbenzodioxolylbutanamine (bk-MBDB)[8]

  • Chemical Formula: C₁₂H₁₅NO₃[5][7]

  • Molar Mass: 221.256 g·mol⁻¹[5][7]

  • Classification: Phenethylamine, amphetamine, substituted cathinone[6][7]

Synthesis

The common laboratory synthesis for Butylone and other ring-substituted N-methylcathinone derivatives is a multi-step process.[4][7][9] The process begins with a substituted phenone, which undergoes α-bromination followed by nucleophilic substitution with methylamine.[4][9]

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution & Purification A 3,4-Methylenedioxybutyrophenone B 3',4'-Methylenedioxy- 2-bromobutyrophenone A->B + Bromine in Dichloromethane D Reaction Mixture B->D C Aqueous Methylamine (40%) C->D + Dichloromethane E Butylone (Free Base) D->E 1. Add HCl 2. Alkalinize (NaHCO₃) 3. Ether Extraction F Butylone HCl (Salt) E->F + Ether & HCl Solution

General synthesis pathway for Butylone.

Pharmacology

Butylone is a stimulant that primarily affects the monoamine neurotransmitter systems, including norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[8][10]

Pharmacodynamics

The mechanism of action for Butylone is complex, exhibiting properties of both a reuptake inhibitor and a releasing agent, a so-called "hybrid" activity.[11][12] It acts as an efficacious uptake blocker at the dopamine transporter (DAT) and serotonin transporter (SERT).[11][12] However, while it only blocks reuptake at DAT, it functions as a substrate at SERT, meaning it is transported into the neuron and causes the reverse transport or "release" of serotonin.[11][12] This dual action contributes to its distinct psychoactive effects.

Studies have also shown that the hyperlocomotion induced by Butylone is mediated through the activation of 5-HT(2A) receptors.[13]

G cluster_pre Presynaptic Neuron cluster_post Synaptic Cleft & Postsynaptic Neuron Butylone Butylone DAT Dopamine Transporter (DAT) Butylone->DAT Blocks Reuptake SERT Serotonin Transporter (SERT) Butylone->SERT Induces Release (Substrate) DA_cleft ↑ Extracellular Dopamine S_cleft ↑ Extracellular Serotonin DA_vesicle Dopamine DA_vesicle->DAT Reuptake S_vesicle Serotonin S_vesicle->SERT Reuptake Post_Receptor Postsynaptic Receptors DA_cleft->Post_Receptor Stimulation S_cleft->Post_Receptor Stimulation

Butylone's hybrid action at the synapse.
3.1.1 Quantitative Pharmacological Data

The following tables summarize the in vitro data for Butylone's interaction with monoamine transporters.

Table 1: Monoamine Transporter Inhibition by Butylone

Transporter Assay Type IC₅₀ (μM) Reference(s)
NET Inhibition of [³H]NE uptake 2.02 (1.5–2.7) [5][6]
DAT Inhibition of [³H]DA uptake 2.90 (2.5–3.4) [5][6]
DAT HEK-293 Cells 1.44 ± 0.10 [11]
SERT Inhibition of [³H]5-HT uptake 6.22 (4.3–9.0) [5][6]
SERT Rat Brain Synaptosomes 1.43 ± 0.16 [11]
SERT HEK-293 Cells 24.4 ± 2.0 [11]

IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Monoamine Release Induced by Butylone

Transporter Assay Type EC₅₀ (μM) Reference(s)
DAT [³H]DA Release Assay >100 (No Release) [5][6][11]
SERT [³H]5-HT Release Assay 5.5 (1.8–17) [5][6][11]

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Pharmacokinetics and Metabolism

The metabolism of Butylone follows pathways common to other methylenedioxy-substituted cathinones.[8] The major metabolic routes are:

  • Demethylenation and O-methylation: The primary pathway involves the opening of the methylenedioxy ring, followed by methylation to form 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.[5][6][8]

  • β-Ketone Reduction: The ketone group on the β-carbon is reduced to a hydroxyl group, forming the corresponding alcohol metabolite.[5][6][8]

  • N-Dealkylation: A minor pathway involves the removal of the N-methyl group.[5][6][8]

The parent (unmetabolized) Butylone is found in abundance in excreted urine.[8] Studies on primary rat hepatocytes have shown that Butylone has hepatotoxic potential, and its toxicity can be increased by its metabolic fate.[14]

G cluster_major Major Pathways cluster_minor Minor Pathways Butylone Butylone M1 Demethylenation Butylone->M1 M3 β-Ketone Reduction Butylone->M3 M4 N-Dealkylation Butylone->M4 M2 4-OH-3-MeO & 3-OH-4-MeO Metabolites M1->M2 O-methylation Conjugation Conjugation & Urine Excretion M2->Conjugation

Primary metabolic pathways of Butylone.

Analytical Methodologies

The detection and quantification of Butylone and its metabolites in biological and seized samples are critical for forensic and clinical toxicology.

Screening and Confirmation

As a basic drug, Butylone is effectively detected by gas chromatography-mass spectrometry (GC/MS) following a basic liquid-liquid extraction.[7][8] Derivatization with agents like acetic anhydride (acetylation) or trifluoroacetic anhydride (TFA) is often used to improve chromatographic properties.[7][8] For analyzing Butylone and its metabolites in urine, enzymatic hydrolysis is first performed to cleave conjugates.[8] Liquid chromatography-mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) are also employed for high-sensitivity analysis.[7]

Quantitative Analysis Example

A validated GC/MS method for the quantification of six synthetic cathinones, including Butylone, in urine has been described.[15]

Table 3: Summary of GC/MS Method for Butylone in Urine

Parameter Description
Sample Preparation Solid-Phase Extraction (SPE) followed by derivatization.
GC Column HP-5MS capillary column.
MS Mode Selective Ion Monitoring (SIM).
Linearity Range 50–2,000 ng/mL (r² > 0.995).
Limit of Detection (LOD) 5 ng/mL.
Limit of Quantification (LOQ) 20 ng/mL.
Extraction Recovery 82.34–104.46%.

Data from Hong et al. (2015)[15]

G A Urine Sample B Solid-Phase Extraction (SPE) A->B Purification C Derivatization B->C Chemical Modification D GC/MS Analysis (SIM Mode) C->D Injection E Data Processing & Quantification D->E Signal Acquisition

Experimental workflow for GC/MS analysis.

Clinical Effects and Toxicity

Reported Effects

Self-reported accounts from recreational users indicate that Butylone is typically ingested orally or via insufflation in doses ranging from 50 to 100 mg, often repeated.[8] The onset of effects is reported to be slow, taking 1.5 to 2 hours.[8] The desired effects are similar to those of methylone and MDMA, including stimulation, euphoria, mental sharpness, and increased sociability.[8] A strong urge to re-dose is frequently mentioned.[8]

Toxicity and Fatalities

The use of Butylone is associated with significant health risks. Overstimulation of the sympathetic nervous system can lead to tachycardia, hypertension, and hyperthermia.[2] A severe and potentially fatal condition known as serotonin syndrome is a major risk, particularly when Butylone is combined with other serotonergic drugs.[16][17]

There is at least one documented fatality directly linked to the co-ingestion of Butylone and methylone.[16][17] A 24-year-old female presented to the emergency department comatose and febrile after ingesting a capsule sold as "Ecstasy."[17] She exhibited classic signs of severe serotonin syndrome, including diaphoresis, hyperreflexia, and sustained clonus.[17] Despite aggressive medical care, she progressed to multi-system organ failure and expired.[16][17] Subsequent analysis of a capsule found on her person revealed 422 mg of methylone and 53 mg of Butylone.[17]

Experimental Protocols

Protocol: Synthesis of Butylone

Adapted from descriptions in scientific literature.[5][6][7]

  • α-Bromination: Dissolve 3,4-methylenedioxybutyrophenone in dichloromethane. Add bromine dropwise to the solution while stirring. Monitor the reaction until completion (e.g., by TLC). The product is 3′,4′-methylenedioxy-2-bromobutyrophenone.

  • Nucleophilic Substitution: Dissolve the brominated product from Step 1 in dichloromethane. In a separate vessel, prepare an aqueous solution of methylamine (40% w/v). Add the dichloromethane solution to the methylamine solution and stir vigorously to facilitate the reaction between the two phases.

  • Acidification: After the reaction is complete, add hydrochloric acid (HCl) to the mixture. This will protonate the amine product, making it soluble in the aqueous layer.

  • Extraction and Purification: Separate the aqueous layer. Make the aqueous layer alkaline by adding a base such as sodium bicarbonate, which deprotonates the Butylone, causing it to precipitate or form an oil. Extract the Butylone free base into an organic solvent like diethyl ether.

  • Salt Formation: To the ether solution containing the Butylone free base, add a solution of HCl in ether. This will cause the Butylone hydrochloride salt to precipitate as a solid, which can then be collected by filtration and dried.

Protocol: In Vitro Monoamine Transporter Uptake Assay

Adapted from methodologies described for synthetic cathinones.[11][12]

  • Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT) using differential centrifugation. Resuspend the final synaptosome pellet in a suitable buffer (e.g., Krebs-phosphate buffer).

  • Assay Setup: In a 96-well plate, add synaptosomes, buffer, and varying concentrations of the test compound (Butylone).

  • Initiation of Uptake: Add a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine or [³H]serotonin) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow for transporter-mediated uptake of the radiolabeled substrate.

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (containing internalized radioactivity) from the buffer. Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., cocaine for DAT).

  • Quantification: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radiolabel. Place the filters in scintillation vials with scintillation cocktail.

  • Data Analysis: Measure the radioactivity in each vial using a liquid scintillation counter. Calculate the percentage inhibition of uptake at each concentration of Butylone compared to the control (no drug). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: GC/MS Analysis of Butylone in Urine

Based on the method by Hong et al. (2015).[15]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a mixed-mode SPE cartridge with methanol followed by deionized water and then a buffer solution.

    • Add an internal standard to a 1 mL urine sample.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with deionized water, followed by an acidic solution, and then methanol to remove interferences.

    • Elute the analytes from the cartridge using a basic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in an appropriate derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and a solvent like ethyl acetate.

    • Heat the mixture (e.g., at 70°C for 20 minutes) to complete the derivatization reaction.

  • GC/MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC/MS system.

    • GC Conditions: Use a capillary column such as an HP-5MS. Program the oven temperature with an initial hold followed by a ramp to a final temperature to separate the analytes.

    • MS Conditions: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode, monitoring for specific, characteristic ions of the derivatized Butylone and the internal standard to ensure sensitivity and selectivity.

  • Quantification:

    • Prepare a calibration curve by spiking blank urine with known concentrations of Butylone (50–2,000 ng/mL) and processing them alongside the unknown samples.

    • Calculate the concentration of Butylone in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

Exploratory

An In-depth Technical Guide to Butylon Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the receptor binding affinity and pharmacology of butylon (β-keto-N-methylbenzodioxolylbutanamine,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and pharmacology of butylon (β-keto-N-methylbenzodioxolylbutanamine, βk-MBDB), a synthetic cathinone. Understanding the interaction of this compound with neuronal targets is critical for neuropharmacology research and for elucidating its psychoactive and toxicological profiles. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary mechanisms of action.

Receptor Binding Affinity and Functional Potency Profile

Butylone primarily acts as a mixed reuptake inhibitor and releasing agent for monoamine neurotransmitters, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[1][2] Its pharmacological profile is characterized by its interactions with the respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

Monoamine Transporter Interactions

Butylone's primary mechanism involves inhibiting the reuptake of dopamine and norepinephrine, while simultaneously acting as a substrate for the serotonin transporter, inducing its release.[3][4] This "hybrid" activity, functioning as a blocker at DAT and a substrate at SERT, is a key feature of its neuropharmacological profile.[3][4] Compared to its analog methylone, butylone has a lower affinity for the norepinephrine transporter.[1]

The following table summarizes the in vitro binding affinities (Kᵢ) and functional potencies (IC₅₀ for uptake inhibition and EC₅₀ for release) of butylon at human monoamine transporters.

TargetAssay TypeValue (nM)Species/Cell LineReference
hDAT Binding Affinity (Kᵢ)1,320 ± 160HEK-293[5]
Uptake Inhibition (IC₅₀)599 ± 98HEK-293[5]
Release (EC₅₀)> 10,000HEK-293[3]
hSERT Binding Affinity (Kᵢ)2,010 ± 180HEK-293[5]
Uptake Inhibition (IC₅₀)412 ± 60Rat Brain Synaptosomes[6]
Release (EC₅₀)193 ± 21HEK-293[3]
hNET Binding Affinity (Kᵢ)7,630 ± 1,510HEK-293[5]
Uptake Inhibition (IC₅₀)1,020 ± 140HEK-293[5]
Release (EC₅₀)401 ± 38HEK-293[5]

Kᵢ: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity. IC₅₀: Half-maximal inhibitory concentration. The concentration of drug that inhibits 50% of transporter uptake. EC₅₀: Half-maximal effective concentration. The concentration of drug that provokes a 50% maximal response (in this case, neurotransmitter release).

Other Receptor Interactions

Butylone and related cathinones also show some affinity for other receptors, although these are generally considered secondary to their effects on monoamine transporters. For instance, the affinity of several cathinones for 5-HT₂ₐ receptors has been noted to be similar to that of MDMA.[6] However, detailed quantitative binding data for butylon at a wider range of G-protein coupled receptors (GPCRs) is less extensively documented in the literature. It is established that, unlike non-β-keto amphetamines, cathinones are not ligands for the trace amine-associated receptor 1 (TAAR1).[2][7]

Experimental Protocols

The data presented above are typically generated using standardized in vitro pharmacological assays. The following sections detail the methodologies for radioligand binding and neurotransmitter release assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of an unlabeled compound (e.g., butylon) by measuring its ability to compete with a radiolabeled ligand for a specific receptor or transporter site.[8][9]

Objective: To determine the Kᵢ of butylon for hDAT, hSERT, and hNET.

Materials:

  • HEK-293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET).

  • Radioligands: e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET.

  • Unlabeled butylon hydrochloride.

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).

  • Scintillation fluid.

  • Microplate harvester and liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the target transporter to near confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[10]

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (typically at or near its Kₔ value), and a range of concentrations of unlabeled butylon.

    • To determine non-specific binding, add a high concentration of a known, potent inhibitor for the target transporter (e.g., cocaine for DAT) in separate wells.

    • To determine total binding, add only the radioligand and buffer.

  • Incubation:

    • Add the prepared cell membrane homogenate to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).[10]

  • Termination and Filtration:

    • Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the specific binding as a percentage of total specific binding against the logarithm of the butylon concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Synaptosome/Transfected Cell Neurotransmitter Release Assay

This functional assay measures the ability of a compound to evoke the release of a preloaded radiolabeled neurotransmitter from synaptosomes or transfected cells, thereby distinguishing between transporter substrates (releasers) and blockers (inhibitors).[3][12]

Objective: To determine the EC₅₀ of butylon for inducing release via hDAT and hSERT.

Materials:

  • Rat brain synaptosomes or HEK-293 cells expressing the transporter of interest.

  • Radiolabeled neurotransmitters: [³H]dopamine or [³H]MPP⁺ for DAT, [³H]5-HT for SERT.[3]

  • Krebs-HEPES buffer.

  • Superfusion system (e.g., Brandel Suprafusion 2500).[12]

  • Vesicular uptake inhibitor (e.g., 1 µM reserpine) to ensure release is transporter-mediated.[3]

Methodology:

  • Preparation and Preloading:

    • Prepare synaptosomes from rat brain tissue or harvest transporter-expressing HEK-293 cells.

    • Incubate the preparation with a low concentration of the radiolabeled neurotransmitter ([³H]DA or [³H]5-HT) for a set time (e.g., 30-60 minutes) to allow for uptake into the cells/synaptosomes.

  • Superfusion:

    • Transfer the preloaded preparation to the superfusion apparatus.

    • Continuously perfuse with buffer to establish a stable baseline of spontaneous neurotransmitter efflux. Collect fractions at regular intervals (e.g., every 5 minutes).

  • Drug Application:

    • After establishing a stable baseline, switch to a buffer containing a specific concentration of butylon.

    • Continue to collect fractions to measure drug-evoked release.

    • Test a range of butylon concentrations in separate experiments.

  • Quantification and Data Analysis:

    • Measure the radioactivity in each collected fraction using a scintillation counter.

    • Express release as a percentage of the total radioactivity present in the cells at the start of the experiment.

    • Plot the peak drug-evoked release against the logarithm of the butylon concentration.

    • Fit the data using non-linear regression to determine the EC₅₀ and the maximum effect (Eₘₐₓ).

Visualized Mechanisms and Workflows

Experimental Workflow: Radioligand Displacement Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of butylon.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes (Expressing Target Transporter) mix Combine Membranes, Radioligand, and Butylon in 96-well Plate prep_membranes->mix prep_reagents Prepare Reagents: - Radioligand - Butylon Dilutions - Assay Buffer prep_reagents->mix incubate Incubate to Reach Binding Equilibrium mix->incubate filter Rapid Vacuum Filtration (Separates Bound from Free Ligand) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count calc_ic50 Calculate IC50 (Non-linear Regression) count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for a radioligand displacement assay.

Mechanism: Butylon's Dual Action at Monoamine Transporters

This diagram illustrates butylon's differential effects at the dopamine and serotonin transporters in a presynaptic neuron.

Butylon_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft vesicle Vesicle da vesicle->da DA ser vesicle->ser 5-HT dat DAT dat->da Reuptake node_da Increased Extracellular DA sert SERT node_ser Increased Extracellular 5-HT ser->sert Efflux butylone Butylone butylone->dat Blocks Reuptake butylone->sert Substrate for Reverse Transport da_out ser_out

Caption: Butylon's dual action on DAT (blocker) and SERT (substrate).

Logical Relationship: Butylon's Transporter Potency

This diagram provides a simplified visual comparison of butylon's functional potency (IC₅₀/EC₅₀) at the three primary monoamine transporters.

Butylon_Potency_Comparison node_sert SERT (Release EC50: ~193 nM) (Uptake IC50: ~412 nM) node_dat DAT (Uptake IC50: ~599 nM) node_net NET (Uptake IC50: ~1020 nM) Potency_Label Higher Potency Potency_Label->node_net

Caption: Relative functional potency of butylon at monoamine transporters.

Conclusion

The pharmacological profile of butylon is defined by its potent interactions with monoamine transporters. It acts as a dopamine and norepinephrine reuptake inhibitor and, notably, as a serotonin releasing agent.[2][3] This dual-action mechanism, with a higher potency for the serotonin transporter followed by the dopamine transporter, underpins its characteristic psychostimulant and entactogenic effects.[1][6] The standardized in vitro assays detailed in this guide, including radioligand binding and functional release studies, are essential tools for quantifying these interactions and for the continued investigation of novel psychoactive substances.

References

Foundational

Enantioselective Ecotoxicity of Butylone: A Technical Guide

Abstract Butylone (βk-MBDB), a chiral synthetic cathinone, is an emerging environmental contaminant detected in wastewater effluents. As chiral molecules, the enantiomers of Butylone can exhibit different biological acti...

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Butylone (βk-MBDB), a chiral synthetic cathinone, is an emerging environmental contaminant detected in wastewater effluents. As chiral molecules, the enantiomers of Butylone can exhibit different biological activities and toxicological profiles. However, data on the enantioselective ecotoxicity of this compound has been scarce. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the ecotoxicological effects of Butylone's enantiomers, with a primary focus on the freshwater crustacean Daphnia magna. The guide summarizes key quantitative data from recent studies, details the experimental protocols used for toxicity assessment, and illustrates the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of ecotoxicology, environmental chemistry, and pharmacology.

Introduction

Synthetic cathinones, often colloquially known as "bath salts," represent a large class of new psychoactive substances (NPS) that are increasingly being detected in aquatic environments.[1][2][3] Butylone (1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one) is a chiral cathinone that exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers.[4][5][6] While often sold as a racemic mixture (an equal mixture of both enantiomers), metabolic processes in humans and biodegradation in wastewater treatment plants can be enantioselective, leading to altered enantiomeric ratios in the environment.[5]

The principle of stereochemistry dictates that enantiomers can interact differently with chiral biological systems, such as receptors and enzymes, potentially leading to enantioselective toxicity.[6] Until recently, there was a significant knowledge gap regarding the potential for Butylone to exert enantioselective effects on non-target aquatic organisms.[1] A pivotal study by Carvalho et al. (2024) provided the first direct evidence of the enantioselective ecotoxicity of Butylone using the model organism Daphnia magna.[1][2] This guide is based on the findings of this and other related research.

Quantitative Ecotoxicity Data

The following tables summarize the quantitative data on the sublethal effects of racemic Butylone and its individual enantiomers on Daphnia magna following a 9-day sub-chronic exposure.[1][2][5]

Table 1: Enantioselective Morphophysiological Effects on Juvenile Daphnia magna

ParameterTest SubstanceConcentration (µg/L)Observed EffectReference
Body Size(R)-Butylone0.10Increase[2]
1.0Increase[2]
Heart Size(S)-Butylone1.0Decrease[2]
Heart Area(S)-Butylone1.0Decrease[2]
Heart RateRacemic ButyloneNot SpecifiedIncrease in developing daphnids[1]

Table 2: Enantioselective Behavioral Effects on Daphnia magna

ParameterTest SubstanceConcentration (µg/L)Observed EffectReference
Total Swimming Distance(S)-Butylone0.10Significant Increase[2][5]
(R)-Butylone0.10, 1.0No Significant Effect[2]

Table 3: Enantioselective Biochemical Effects on Daphnia magna

ParameterTest SubstanceConcentration (µg/L)Observed EffectReference
Reactive Oxygen Species (ROS)(S)-Butylone1.0Increase[5]
Thiobarbituric Acid Reactive Species (TBARS)Racemic Butylone10.0Increase[5]
Catalase (CAT) ActivityRacemic Butylone0.10Decrease[5]
Acetylcholinesterase (AChE) ActivityRacemic Butylone0.10, 1.0, 10.0Significant Decrease[5]
(R)-Butylone0.10Significant Increase[5]

Experimental Protocols

The data presented above were primarily generated from a sub-chronic toxicity study with Daphnia magna. The key methodological details are outlined below.[1][3]

Enantiomer Separation
  • (R)- and (S)-Butylone enantiomers were separated from a racemic mixture using liquid chromatography (LC).[1]

  • A chiral semi-preparative column was employed for the separation.[1][3]

  • The resulting enantiomers had an enantiomeric purity of greater than 97% .[1]

Daphnia magna Sub-Chronic Toxicity Assay
  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Exposure Duration: 9 days.[1][5]

  • Test Conditions: The daphnids were exposed to various concentrations of racemic Butylone and its individual enantiomers.

    • Racemic Butylone: 0.10, 1.0, and 10 µg/L.[1][3]

    • (R)-Butylone: 0.10 and 1.0 µg/L.[1][3]

    • (S)-Butylone: 0.10 and 1.0 µg/L.[1][3]

  • Endpoints Measured:

    • Morphophysiological: Body size, heart size, and heart area were measured in both juvenile and adult daphnids.[1]

    • Behavioral: Swimming parameters, including total distance traveled, were analyzed on day 5 of the exposure.[5]

    • Biochemical: On day 9, daphnids were analyzed for biomarkers of oxidative stress (ROS, TBARS), antioxidant enzyme activity (CAT), and neurotoxicity (AChE).[5]

    • Reproductive: Reproductive output was also assessed.[1]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathways of Butylone Neurotoxicity

Synthetic cathinones primarily exert their effects by modulating monoamine neurotransmitter systems.[7] Butylone has been characterized as a "hybrid" agent, acting as a dopamine transporter (DAT) blocker and a serotonin transporter (SERT) substrate, leading to increased extracellular levels of these neurotransmitters.[8] The observed decrease in acetylcholinesterase (AChE) activity in Daphnia magna exposed to racemic Butylone also points to a disruption of cholinergic signaling, a key pathway in invertebrate neurotoxicity.[5]

Butylone_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Butylone Butylone Enantiomers DAT Dopamine Transporter (DAT) Butylone->DAT Blocks SERT Serotonin Transporter (SERT) Butylone->SERT Promotes Release AChE Acetylcholinesterase (AChE) Butylone->AChE Inhibits (rac) DA_vesicle Dopamine Vesicle DAT->DA_vesicle Reuptake SER_synapse Serotonin DA_synapse Dopamine DA_vesicle->DA_synapse Release SERT_release Serotonin Release SERT_release->SER_synapse Release DA_receptor Dopamine Receptor DA_synapse->DA_receptor SER_receptor Serotonin Receptor SER_synapse->SER_receptor ACh Acetylcholine (ACh) ACh->AChE ACh_receptor ACh Receptor ACh->ACh_receptor Neurotoxic_Effects Neurotoxic Effects (e.g., Altered Swimming) DA_receptor->Neurotoxic_Effects SER_receptor->Neurotoxic_Effects ACh_receptor->Neurotoxic_Effects

Caption: Proposed neurotoxic signaling pathways of Butylone.

Experimental Workflow for Ecotoxicity Assessment

The workflow for assessing the enantioselective ecotoxicity of Butylone involves several key stages, from the separation of the enantiomers to the multi-level analysis of the exposed organisms.

Experimental_Workflow cluster_exposure 9-Day Sub-Chronic Exposure cluster_analysis Endpoint Analysis rac_butylone Racemic Butylone chiral_lc Chiral Liquid Chromatography rac_butylone->chiral_lc daphnia Daphnia magna (<24h old) rac_butylone->daphnia r_butylone (R)-Butylone (>97% pure) chiral_lc->r_butylone s_butylone (S)-Butylone (>97% pure) chiral_lc->s_butylone r_butylone->daphnia s_butylone->daphnia morpho Day 9: Morphophysiology (Body/Heart Size) daphnia->morpho behavior Day 5: Behavioral Analysis (Swimming) daphnia->behavior biochem Day 9: Biochemical Assays (ROS, AChE, CAT) daphnia->biochem repro Day 9: Reproductive Output daphnia->repro data_analysis Data Analysis & Interpretation morpho->data_analysis behavior->data_analysis biochem->data_analysis repro->data_analysis

References

Protocols & Analytical Methods

Method

Application Note: Quantification of Butylone in Whole Blood by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note details a comprehensive protocol for the quantitative analysis of butylone, a synthetic cathinone, in human whole blood samples using gas chromatography-mass spectrometry (GC-MS). The descr...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the quantitative analysis of butylone, a synthetic cathinone, in human whole blood samples using gas chromatography-mass spectrometry (GC-MS). The described method employs a liquid-liquid extraction (LLE) procedure for sample preparation, followed by instrumental analysis. This protocol is intended for researchers, scientists, and professionals in drug development and forensic toxicology, providing a reliable and reproducible workflow for the determination of butylone concentrations in biological matrices.

Introduction

Butylone (β-keto-N-methylbenzodioxolylbutanamine) is a psychoactive designer drug of the synthetic cathinone class. Its increasing prevalence necessitates robust and validated analytical methods for its detection and quantification in biological samples, particularly for clinical and forensic investigations. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely accepted technique for the analysis of such compounds due to its high sensitivity and selectivity.[1] This document provides a step-by-step protocol for the quantification of butylone in whole blood, covering sample preparation, GC-MS analysis, and data interpretation.

Materials and Reagents

  • Butylone reference standard

  • Internal Standard (IS) (e.g., Methamphetamine-d5)

  • Methanol (HPLC grade)

  • n-Butyl chloride or Butyl acetate (HPLC grade)

  • Saturated Sodium Borate buffer (pH 12) or Potassium Carbonate solution (pH ~12)

  • Sodium sulfate (anhydrous)

  • Drug-free human whole blood

  • Calibrators and Quality Control (QC) samples

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with an autosampler

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a general procedure for the extraction of basic drugs from whole blood.[2][3]

  • Sample Aliquoting: To a 15 mL glass centrifuge tube, add 1 mL of whole blood sample (calibrator, QC, or unknown).

  • Internal Standard Addition: Spike the sample with a known concentration of the internal standard (e.g., 25 µL of 10 µg/mL Methamphetamine-d5).

  • Alkalinization: Add 500 µL of a saturated aqueous solution of K₂CO₃ (pH ≈ 12) or a pH 12 saturated borate buffer to the tube.[1][2] Vortex mix for 30 seconds.

  • Extraction: Add 4 mL of n-butyl chloride or 250 µL of butyl acetate as the extraction solvent.[1][2]

  • Mixing: Cap the tube and vortex for 2 minutes or place on a rocker for a minimum of 10 minutes.[1][2]

  • Phase Separation: Centrifuge at 3400 rpm for 10 minutes to separate the organic and aqueous layers.[2]

  • Solvent Transfer: Carefully transfer the upper organic layer (n-butyl chloride or butyl acetate) to a clean tube.

  • Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water. Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 37-40°C.[2]

  • Reconstitution: Reconstitute the dried residue in 50-100 µL of methanol. Vortex mix for 30 seconds.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of synthetic cathinones.[1][4] Instrument conditions should be optimized for the specific instrument used.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: Rxi®-5Sil MS or HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1][4]

  • Carrier Gas: Helium at a constant flow rate of 1.2-1.5 mL/min[1][4]

  • Injector: Splitless mode, 260-300°C[1][4]

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100-120°C, hold for 1-2 minutes[1][4]

    • Ramp: 15-20°C/min to 280-300°C[1][4]

    • Hold: 5-10 minutes at 280-300°C[1]

  • MS Transfer Line Temperature: 250-280°C[4]

  • MS Source Temperature: 230-250°C[1][4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Butylone Quantifier Ion: m/z 114 (main fragment)[4]

    • Butylone Qualifier Ions: m/z 58, 149[4]

    • Internal Standard Ions: (dependent on IS used)

Data Presentation

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of synthetic cathinones, including butylone, in blood using chromatographic methods.

ParameterReported RangeReference
Linearity Range1 - 1,000 ng/mL[5][6][7]
Limit of Detection (LOD)1 - 5 ng/mL[6][8]
Limit of Quantification (LOQ)1 - 25 ng/mL[5][6][7][8]
Extraction Recovery> 80%[5]
Precision (%RSD)< 15%[9]
Accuracy (%Bias)± 15%[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Blood Sample (1 mL) Add_IS 2. Add Internal Standard Sample->Add_IS Alkalinize 3. Alkalinize (pH 12) Add_IS->Alkalinize Add_Solvent 4. Add Extraction Solvent Alkalinize->Add_Solvent Vortex_Centrifuge 5. Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Transfer_Organic 6. Transfer Organic Layer Vortex_Centrifuge->Transfer_Organic Evaporate 7. Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute 8. Reconstitute in Methanol Evaporate->Reconstitute Inject 9. Inject 1 µL into GC-MS Reconstitute->Inject Separate 10. Chromatographic Separation Inject->Separate Detect 11. Mass Spectrometric Detection Separate->Detect Integrate 12. Peak Integration Detect->Integrate Calibrate 13. Calibration Curve Generation Integrate->Calibrate Quantify 14. Quantify Butylone Calibrate->Quantify

Caption: Experimental workflow for butylone quantification in blood.

logical_relationship cluster_calibration Calibration cluster_qc Quality Control cluster_analysis Sample Analysis Cal_Standards Calibration Standards (Known Concentrations) Cal_Curve Calibration Curve (Peak Area Ratio vs. Conc.) Cal_Standards->Cal_Curve Analyze Calculated_Conc Calculated Concentration Cal_Curve->Calculated_Conc Interpolate QC_Samples QC Samples (Low, Mid, High Conc.) Acceptance_Criteria Acceptance Criteria (e.g., ±15% of nominal) QC_Samples->Acceptance_Criteria Analyze & Compare Acceptance_Criteria->Calculated_Conc Validate Result Unknown_Sample Unknown Blood Sample Unknown_Sample->Calculated_Conc Analyze

Caption: Logical relationship of the quantification process.

References

Application

Application Note: Quantitative Analysis of Butylone and its Metabolites in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of Butylone (bk-MBDB) and its primary metabolites in biological matrices, such as urine and blood, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Butylone is a synthetic cathinone that presents a significant challenge for forensic and clinical toxicology laboratories. The methodology detailed herein offers a robust and sensitive approach for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for researchers, toxicologists, and drug development professionals.

Introduction

Butylone (1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one) is a psychoactive designer drug belonging to the substituted cathinone class. Structurally related to MDMA, Butylone acts as a stimulant, and its abuse has been linked to adverse health effects.[1] Accurate detection and quantification in biological samples are crucial for clinical diagnosis, forensic investigations, and understanding its pharmacokinetics. LC-MS/MS offers superior selectivity and sensitivity for this purpose compared to other analytical techniques.[2] This document outlines the metabolic pathways of Butylone and provides detailed protocols for its analysis.

Metabolic Pathway of Butylone

Butylone undergoes extensive metabolism in the body through several key pathways. The parent drug is often found in urine, but identifying its metabolites is crucial for confirming consumption and extending the detection window.[1] The three primary metabolic routes are:

  • Demethylenation followed by O-methylation (Major Pathway): The methylenedioxy ring is opened and subsequently methylated, forming 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy-N-methylcatinone metabolites. These are often conjugated (e.g., with glucuronic acid) before excretion.[1][3]

  • β-Keto Reduction (Minor Pathway): The ketone group on the beta carbon is reduced to a hydroxyl group, forming a dihydrobutylone (alcohol) metabolite.[1][3]

  • N-Demethylation (Minor Pathway): The methyl group is removed from the nitrogen atom, resulting in a primary amine metabolite.[1][3]

Butylone_Metabolism Metabolic Pathways of Butylone cluster_path1 Major Pathway cluster_path2 Minor Pathways Butylone Butylone Demethylenation Demethylenation & O-Methylation Butylone->Demethylenation Major KetoReduction β-Keto Reduction Butylone->KetoReduction Minor NDemethylation N-Demethylation Butylone->NDemethylation Minor Metabolite1 4-OH-3-MeO-Metabolite Demethylenation->Metabolite1 Metabolite2 3-OH-4-MeO-Metabolite Demethylenation->Metabolite2 Conjugation Conjugation Metabolite1->Conjugation Metabolite2->Conjugation AlcoholMetabolite Dihydrobutylone KetoReduction->AlcoholMetabolite PrimaryAmine Primary Amine Metabolite NDemethylation->PrimaryAmine

Figure 1: Metabolic Pathways of Butylone

Experimental Protocols

The following protocols provide a framework for the analysis of Butylone and its metabolites. Laboratories should perform in-house validation to ensure the method meets their specific requirements.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Blood/Serum

This protocol is suitable for complex matrices like postmortem blood, providing a clean extract.[4][5]

  • Sample Pre-treatment: To 0.25 mL of whole blood or serum, add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and the internal standard (e.g., Butylone-d3). Vortex to mix.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of acetic acid in water, and finally 2 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 2 mL of a freshly prepared solution of methanol containing 5% ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using "Dilute-and-Shoot" for Urine

This rapid method is effective for less complex matrices like urine.[6]

  • Sample Preparation: Centrifuge the urine sample at ~14,000 rpm for 10 minutes to pellet any precipitates.

  • Dilution: Take 50 µL of the supernatant and add it to a vial containing 940 µL of the initial mobile phase and 10 µL of the internal standard solution.

  • Mixing: Vortex the vial to ensure thorough mixing.

  • Analysis: Inject the diluted sample directly into the LC-MS/MS system.

LC-MS/MS Analysis Workflow

The overall analytical process from sample collection to final data reporting follows a structured workflow.

LCMSMS_Workflow General LC-MS/MS Analytical Workflow cluster_sample 1. Sample Handling cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Sample Collect Biological Sample (e.g., Blood, Urine) Spike Spike with Internal Standard (e.g., Butylone-d3) Sample->Spike Prep Extraction / Clean-up (SPE or Dilute-and-Shoot) Spike->Prep Extract Evaporate & Reconstitute (if applicable) Prep->Extract LC LC Separation (Reversed-Phase) Extract->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Acquisition & Integration MS->Data Quant Quantification using Calibration Curve & Reporting Data->Quant

Figure 2: General LC-MS/MS Analytical Workflow

Data and Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of Butylone and its dihydro-metabolite. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters
ParameterTypical Value
Column C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile (50:50)
Flow Rate 0.4 - 0.6 mL/min
Gradient Start at 1-15% B, ramp to 95-100% B, then re-equilibrate
Injection Volume 5 - 20 µL
Column Temperature 30 - 40°C

Note: Chromatographic conditions must be optimized to ensure separation from isomers like Ethylone.

Table 2: Mass Spectrometry Parameters
ParameterTypical Value
Ionization Mode Electrospray Ionization, Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V
Gas Temperature 325°C
Gas Flow 10 L/min
Table 3: MRM Transitions and Compound-Specific Parameters

This table presents quantitative data for Butylone and its key metabolite, Dihydrobutylone, based on published methods.[1][7]

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z) (Quantifier/Qualifier)Cone Voltage (V)Collision Energy (eV)
Butylone ~5.86222.1174.0 / 146.02520 / 25
Dihydrobutylone ~5.40224.1163.0 / 105.02518 / 23
Butylone-d3 (IS) ~5.85225.1177.0 / 149.02520 / 25

Note: The quantifier ion is shown in bold . Retention times are approximate and highly dependent on the specific LC system and method.

Table 4: Method Validation Summary

The following represents typical performance characteristics from validated methods reported in the literature.[4][5]

ParameterTypical Range
Linearity Range 1 - 500 ng/mL (or 0.01 - 0.5 mg/L)
Correlation (R²) > 0.99
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) 1 - 5 ng/mL
Intra/Inter-day Precision (%CV) < 15%
Accuracy/Bias Within ±15%
Extraction Efficiency > 80%

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of Butylone and its metabolites in forensic and clinical samples. The combination of optimized sample preparation, efficient chromatographic separation, and specific MRM transitions allows for confident identification and accurate measurement. This protocol serves as a robust starting point for laboratories aiming to implement or enhance their testing capabilities for synthetic cathinones.

References

Method

Application of Butylon as a Reference Standard in Forensic Science

Introduction Butylon (β-keto-N-methyl-3,4-methylenedioxybutanamine) is a synthetic cathinone and a psychoactive substance that has been encountered in forensic casework. As with other controlled substances, its unambiguo...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butylon (β-keto-N-methyl-3,4-methylenedioxybutanamine) is a synthetic cathinone and a psychoactive substance that has been encountered in forensic casework. As with other controlled substances, its unambiguous identification and quantification in seized materials and biological specimens are crucial for law enforcement and judicial proceedings. The use of a well-characterized reference standard is fundamental to achieving accurate and reliable analytical results. This document provides detailed application notes and protocols for the use of Butylon as a reference standard in forensic laboratories.

A reference standard is a highly purified compound used as a measurement base. In forensic chemistry and toxicology, it is used to confirm the identity of a substance in an unknown sample and to determine its concentration. The reliability of forensic analysis heavily depends on the quality and proper use of reference standards.

Application Notes

Qualitative Analysis: Identification of Butylon

The primary application of a Butylon reference standard is for the definitive identification of the substance ed samples. This is typically achieved by comparing the analytical data of the sample with that of the reference standard under identical experimental conditions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a gold-standard technique for the identification of volatile and semi-volatile compounds like Butylon.[1] The comparison of the retention time and the mass spectrum of an analyte in a sample to that of the Butylon reference standard provides a high degree of confidence in the identification. A match in both parameters is generally considered a positive confirmation.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile samples or for enhanced sensitivity and selectivity, LC-MS/MS is a powerful tool. The retention time and the fragmentation pattern (product ion spectra) of the analyte are compared with the Butylon reference standard.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used as a confirmatory test.[2] The infrared spectrum of the isolated substance from a sample is compared to the spectrum of the Butylon reference standard. Both the sample and the standard should be in the same salt form for an accurate comparison.[2]

Quantitative Analysis: Determining the Amount of Butylon

The Butylon reference standard is essential for quantifying the amount of the substance in a sample. This is critical for determining the purity of seized drugs or the concentration in biological samples for toxicological evaluation.

  • Calibration Curve Method: A series of solutions with known concentrations of the Butylon reference standard are prepared and analyzed. A calibration curve is generated by plotting the instrument response against the concentration. The concentration of Butylon in the unknown sample is then determined by interpolating its instrument response on the calibration curve.

  • Standard Addition Method: This method is particularly useful for complex matrices where matrix effects can interfere with quantification. Known amounts of the Butylon reference standard are added to aliquots of the sample. The instrument response is measured for each, and the original concentration is determined by extrapolation.

For quantitative analysis, it is crucial to use a homogenized and representative sample.[2]

Experimental Protocols

Protocol 1: Identification of Butylon in a Seized Powder by GC-MS

Objective: To definitively identify Butylon in a seized powder sample using a Butylon reference standard.

Materials:

  • Butylon reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Seized powder sample

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL solution of the Butylon reference standard in methanol.

  • Sample Preparation: Accurately weigh approximately 1 mg of the seized powder and dissolve it in 1 mL of methanol. Vortex for 1 minute to ensure complete dissolution. Centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble cutting agents.

  • GC-MS Analysis:

    • Inject 1 µL of the supernatant from the sample preparation and 1 µL of the standard solution into the GC-MS system.

    • Instrument Conditions:

      • Inlet Temperature: 250°C

      • Injection Mode: Splitless

      • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Compare the retention time of the major peak in the sample chromatogram with the retention time of the Butylon reference standard.

    • Compare the mass spectrum of the peak in the sample with the mass spectrum of the Butylon reference standard. The presence of the same characteristic fragment ions and their relative abundances confirms the identity of Butylon.

Data Presentation:

CompoundRetention Time (min)Key Mass Fragments (m/z) and Relative Abundance (%)
Butylon Reference Standard10.5277 (100%), 105 (45%), 135 (30%), 58 (80%)
Seized Sample Analyte10.5277 (100%), 105 (44%), 135 (31%), 58 (79%)

DOT Script for Analytical Workflow:

cluster_workflow Analytical Workflow for Butylon Identification sample Seized Sample Receipt prep Sample Preparation (Dissolution, Centrifugation) sample->prep gcms GC-MS Analysis prep->gcms standard Reference Standard Preparation standard->gcms data Data Acquisition (Retention Time, Mass Spectrum) gcms->data compare Comparison of Sample Data with Reference Standard data->compare report Identification Report compare->report

Caption: Workflow for the identification of Butylon using GC-MS.

Protocol 2: Quantification of Butylon in a Urine Sample by LC-MS/MS

Objective: To quantify the concentration of Butylon in a urine sample using a Butylon reference standard and a deuterated internal standard.

Materials:

  • Butylon reference standard (≥98% purity)

  • Butylon-d5 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Standard and Calibrator Preparation:

    • Prepare a 1 mg/mL stock solution of Butylon in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution to create calibrators with concentrations ranging from 1 ng/mL to 500 ng/mL in drug-free urine.

    • Prepare a 100 ng/mL working solution of Butylon-d5 (IS) in methanol.

  • Sample Preparation (SPE):

    • To 1 mL of urine sample, calibrator, or quality control sample, add 50 µL of the IS working solution.

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water and then with a low-percentage organic solvent wash.

    • Elute the analyte with an appropriate elution solvent (e.g., methanol with 2% formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate Butylon from matrix components.

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Butylon: Precursor ion (e.g., m/z 222.1) → Product ions (e.g., m/z 163.1, 77.1)

        • Butylon-d5 (IS): Precursor ion (e.g., m/z 227.1) → Product ion (e.g., m/z 168.1)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Butylon to the IS against the concentration of the calibrators.

    • Determine the concentration of Butylon in the urine sample from the calibration curve.

Data Presentation:

Sample TypeButylon Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Calibrator 110.012-
Calibrator 2100.118-
Calibrator 31001.205-
Urine SampleUnknown0.54345.2

DOT Script for Quantitative Analysis Workflow:

cluster_quant Quantitative Analysis Workflow sample Urine Sample is Add Internal Standard (IS) sample->is spe Solid-Phase Extraction (SPE) is->spe lcms LC-MS/MS Analysis spe->lcms curve Generate Calibration Curve lcms->curve quantify Quantify Butylon in Sample lcms->quantify cal Prepare Calibrators with Reference Standard cal->lcms curve->quantify result Report Concentration quantify->result cluster_qual Reference Standard Qualification ref_std Qualified Butylon Reference Standard identity Identity Confirmation (MS, NMR, FTIR) identity->ref_std purity Purity Assessment (HPLC, GC) purity->ref_std stability Stability Assessment (Long-term, Accelerated) stability->ref_std

References

Application

Application Notes and Protocols: In Vivo Microdialysis to Measure Butylone-Induced Dopamine Release

Audience: Researchers, scientists, and drug development professionals. Introduction Butylone (β-keto-N-methylbenzodioxolylbutanamine or βk-MBDB) is a synthetic cathinone that acts as a psychoactive stimulant.[1] Understa...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butylone (β-keto-N-methylbenzodioxolylbutanamine or βk-MBDB) is a synthetic cathinone that acts as a psychoactive stimulant.[1] Understanding its neurochemical effects, particularly on dopamine systems, is crucial for elucidating its mechanism of action, abuse potential, and potential therapeutic applications. In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and other neurochemicals in the extracellular fluid of specific brain regions in awake, freely-moving animals.[2][3] This application note provides a detailed protocol for utilizing in vivo microdialysis to measure butylone-induced dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction.

Mechanism of Action of Butylone

Butylone exhibits a "hybrid" mechanism of action on monoamine transporters.[4][5] It acts as a blocker of the dopamine transporter (DAT) and norepinephrine transporter (NET), while functioning as a substrate-type releaser at the serotonin transporter (SERT).[4] This means that while it inhibits the reuptake of dopamine, it also directly promotes the release of serotonin.[4][5] This dual action contributes to its complex psychostimulant effects.[6] Studies have shown that butylone administration leads to a significant increase in extracellular dopamine and even more pronounced elevations in extracellular serotonin in the brain.[4]

Quantitative Data on Butylone-Induced Dopamine Release

The following table summarizes the quantitative data on the effects of butylone on extracellular dopamine and serotonin levels in the nucleus accumbens of rats, as determined by in vivo microdialysis.[4]

Drug & Dose (i.v.)Peak Dopamine Increase (Fold change from baseline)Peak Serotonin Increase (Fold change from baseline)
Butylone (1 mg/kg)~2-fold~3-fold
Butylone (3 mg/kg)~3.5-fold~7-fold

Data extracted from in vivo microdialysis studies in rats.[4]

Experimental Protocol: In Vivo Microdialysis for Butylone-Induced Dopamine Release

This protocol outlines the key steps for conducting an in vivo microdialysis experiment to measure dopamine release in the nucleus accumbens of rats following butylone administration.

Materials and Reagents
  • Male Sprague-Dawley rats (250-300 g)

  • Butylone hydrochloride (or other salt form)

  • Artificial cerebrospinal fluid (aCSF), pH 7.4

  • Ketamine/xylazine anesthetic solution

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12, 2 mm membrane)

  • Guide cannulae

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

  • Dopamine standards

  • Surgical tools

Surgical Procedure
  • Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine).

  • Place the animal in a stereotaxic frame.[2]

  • Surgically expose the skull and drill a small hole above the target brain region, the nucleus accumbens. Stereotaxic coordinates for the nucleus accumbens shell (from bregma): AP +1.7 mm, ML ±0.8 mm, DV -7.8 mm.

  • Implant a guide cannula just above the nucleus accumbens and secure it to the skull with dental cement.

  • Allow the animal to recover for at least 48 hours post-surgery.

Microdialysis Procedure
  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.[2]

  • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[2]

  • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.

  • Collect baseline dialysate samples for a predetermined period (e.g., 3-4 samples over 60-80 minutes).[7]

  • Administer butylone (e.g., 1 or 3 mg/kg, i.v.) or vehicle.

  • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours post-injection.[7]

  • Store the collected samples at -80°C until analysis.[8]

Sample Analysis
  • Analyze the dialysate samples for dopamine content using an HPLC-ECD system.

  • Separate dopamine from other compounds using a reverse-phase column.

  • Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve generated from known concentrations of dopamine.[2]

Data Analysis
  • Express the dopamine concentrations as a percentage of the average baseline concentration.

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of butylone-induced changes in dopamine levels compared to the vehicle control group.

Visualizations

Signaling Pathway of Butylone's Action on Dopamine and Serotonin Transporters

Butylone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Butylone Butylone DAT Dopamine Transporter (DAT) Butylone->DAT Blocks SERT Serotonin Transporter (SERT) Butylone->SERT Substrate for Release DA_cyto Cytosolic Dopamine SER_cyto Cytosolic Serotonin DA_vesicle Dopamine Vesicle DA_vesicle->DA_cyto SER_vesicle Serotonin Vesicle SER_vesicle->SER_cyto DA_synapse Dopamine DA_cyto->DA_synapse Reuptake SER_synapse Serotonin SER_cyto->SER_synapse Release

Caption: Butylone's dual action on monoamine transporters.

Experimental Workflow for In Vivo Microdialysis

InVivo_Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample and Data Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery (≥48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Stabilization Stabilization Period (1-2 hours) Probe_Insertion->Stabilization Baseline Baseline Sample Collection Stabilization->Baseline Drug_Admin Butylone/Vehicle Administration Baseline->Drug_Admin Post_Drug_Collection Post-injection Sample Collection Drug_Admin->Post_Drug_Collection HPLC HPLC-ECD Analysis of Dopamine Post_Drug_Collection->HPLC Data_Analysis Data Quantification and Statistical Analysis HPLC->Data_Analysis

Caption: Workflow for measuring butylone-induced dopamine release.

References

Method

Application Note: Development and Validation of a Method for Butylone Detection in Oral Fluid

For Researchers, Scientists, and Drug Development Professionals Introduction Butylone is a synthetic cathinone, a class of psychoactive substances that have emerged as drugs of abuse. As a stimulant, it poses significant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylone is a synthetic cathinone, a class of psychoactive substances that have emerged as drugs of abuse. As a stimulant, it poses significant health risks to users. The detection of Butylone in oral fluid is a non-invasive method for monitoring recent drug use, making it a valuable tool in clinical and forensic toxicology, workplace drug testing, and for monitoring driving under the influence of drugs.[1][2][3] This application note provides a detailed protocol for a validated method to quantify Butylone in oral fluid samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a sensitive and selective analytical technique.[4][5]

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the analysis of Butylone in oral fluid.

Materials and Reagents
  • Standards: Butylone analytical standard, Butylone-d3 (internal standard)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid[4]

  • Reagents: Ammonium hydroxide, Sulfosalicylic acid, Ammonium acetate

  • Sample Collection Devices: Salivette® or Quantisal™ oral fluid collection devices[4][6]

  • Solid-Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) µElution plates[7]

  • Chromatography Column: Luna Omega Polar C18 (150 mm × 4.6 mm, 5 µm) or equivalent[4]

  • Instrumentation: A Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS)[8][9]

Sample Collection and Handling
  • Collect oral fluid samples using a Salivette® or Quantisal™ device according to the manufacturer's instructions.[4][6]

  • Properly label and store the collected samples. For long-term storage, samples should be kept at -20°C to ensure the stability of the analyte.[2][6][10] Studies have shown significant degradation of some synthetic cathinones at room temperature and 4°C over extended periods.[2][6][10]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step to clean up the sample and concentrate the analyte of interest.[1][4]

  • Internal Standard Addition: To 350 µL of the preserved oral fluid sample, add an appropriate amount of Butylone-d3 internal standard.[7]

  • Sample Dilution: Dilute the sample with 350 µL of 4% phosphoric acid.[7]

  • SPE Cartridge Conditioning: Condition the Oasis MCX µElution plate wells with 200 µL of methanol followed by 200 µL of water.[7]

  • Sample Loading: Load the entire diluted sample onto the conditioned SPE plate.[7]

  • Washing: Wash the wells with 200 µL of 2% formic acid followed by 200 µL of 50% methanol to remove interferences.[7]

  • Drying: Dry the plate under vacuum for 10 minutes.

  • Elution: Elute Butylone and the internal standard with 200 µL of a mixture of acetonitrile/isopropanol (60:40, v/v) containing 5% ammonium hydroxide.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4][7]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Luna Omega 5 µm Polar C18 (150 mm × 4.6 mm, 5 µm)[4]

    • Mobile Phase A: 0.1% Formic acid in Water[4]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile[4]

    • Flow Rate: 0.6 mL/min[4]

    • Injection Volume: 5-20 µL[4]

    • Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 15% B), which is gradually increased to elute Butylone.[4]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode[8][9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)[4][6]

    • MRM Transitions: Specific precursor-to-product ion transitions for Butylone and its internal standard should be optimized for maximum sensitivity and selectivity.

    • Source Parameters: Optimized parameters may include a gas temperature of 350°C, a gas flow rate of 13 L/min, a nebulizer pressure of 60 psi, and a capillary voltage of 2,500 V.[4]

Quantitative Data Summary

The following tables summarize the validation parameters for the determination of synthetic cathinones, including Butylone, in oral fluid based on published methods.

Table 1: Linearity and Sensitivity of the Method

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Synthetic Cathinones1 - 2500.75 - 1Not specified[6]
Synthetic CathinonesNot specified0.003 - 0.03 (ng/g)0.075 (ng/g)[4]
Synthetic Cannabinoids2.5 - 50012.5[11][12]

Table 2: Accuracy and Precision of the Method

AnalyteConcentration (ng/mL)Accuracy (% of Target)Precision (% RSD)Reference
Synthetic CathinonesLow, Medium, High84 - 115.3< 20.7[6]
Synthetic CannabinoidsLow, Medium, High90.5 - 112.53 - 14.7[11][12]

Table 3: Recovery and Matrix Effect

AnalyteExtraction Efficiency (%)Process Efficiency (%)Matrix Effect (%)Reference
Synthetic Cathinones87.2 - 116.830.9 - 103.7-65.1 to -6.2[6]

Experimental Workflow

experimental_workflow cluster_collection Sample Collection & Handling cluster_preparation Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Oral Fluid Collection (Salivette®/Quantisal™) Storage Sample Storage (-20°C) SampleCollection->Storage ISTD_Addition Add Internal Standard Storage->ISTD_Addition Dilution Dilute Sample ISTD_Addition->Dilution Conditioning Condition SPE Plate Dilution->Conditioning Loading Load Sample Conditioning->Loading Washing Wash Plate Loading->Washing Elution Elute Analytes Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for Butylone analysis in oral fluid.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Butylone in oral fluid. The detailed protocol, including sample collection, solid-phase extraction, and instrumental analysis, has been validated to ensure accurate and precise results. This application note serves as a comprehensive guide for laboratories aiming to implement Butylone testing in oral fluid for various toxicological and monitoring purposes.

References

Application

Application Note: Chiral Separation of Butylon Enantiomers by High-Performance Liquid Chromatography

Abstract This application note presents a detailed protocol for the enantioselective separation of Butylon, a synthetic cathinone, using chiral High-Performance Liquid Chromatography (HPLC). Due to the potential for enan...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the enantioselective separation of Butylon, a synthetic cathinone, using chiral High-Performance Liquid Chromatography (HPLC). Due to the potential for enantiomers of psychoactive substances to exhibit different pharmacological and toxicological profiles, the ability to separate and quantify individual enantiomers is critical for forensic toxicology, pharmacology, and drug development.[1][2] This document provides a robust starting method for the resolution of (R)- and (S)-Butylon utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. The described methodology is intended for researchers, scientists, and drug development professionals requiring a reliable technique for the chiral analysis of Butylon.

Introduction

Butylon (β-keto-N-methyl-3,4-methylenedioxybutanamine) is a synthetic cathinone that has emerged as a designer drug. Like many synthetic cathinones, Butylon possesses a chiral center, resulting in the existence of two enantiomers: (R)-Butylon and (S)-Butylon. It is well-established that the enantiomers of chiral drugs can have significantly different potencies, metabolic pathways, and toxicities.[1][2] Therefore, the development of analytical methods to resolve and quantify these enantiomers is of paramount importance for a comprehensive understanding of their pharmacological effects and for quality control in forensic and pharmaceutical contexts. Chiral HPLC using chiral stationary phases (CSPs) is a powerful and widely adopted technique for the enantiomeric separation of cathinone derivatives.[1][3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and success in resolving the enantiomers of a wide range of chiral compounds, including synthetic cathinones.[3][4]

This application note provides a starting protocol for the chiral separation of Butylon enantiomers using a cellulose-based CSP. The method is designed to be a reliable foundation for further optimization and validation in research and quality control laboratories.

Experimental Protocols

Materials and Reagents
  • Racemic Butylon Standard: 1.0 mg/mL solution in methanol.

  • HPLC Grade Solvents:

    • n-Hexane

    • Isopropanol (IPA)

  • Mobile Phase Additive:

    • Diethylamine (DEA)

  • Chiral Stationary Phase:

    • A cellulose-based chiral column is recommended, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate). A common example is the Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size).

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Data Acquisition and Processing Software

Chromatographic Conditions

The following conditions provide a starting point for the separation of Butylon enantiomers. Optimization may be required based on the specific column and system used.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 235 nm

  • Run Time: Approximately 20 minutes

Sample Preparation
  • Prepare a stock solution of racemic Butylon at a concentration of 1.0 mg/mL in methanol.

  • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Development and Optimization Notes
  • Mobile Phase Composition: The ratio of n-Hexane to Isopropanol is a critical parameter for adjusting retention and resolution. Increasing the percentage of Isopropanol will generally decrease retention times but may also reduce the separation factor.

  • Basic Additive: For basic compounds like Butylon, the addition of a small amount of a basic modifier such as Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase is crucial to improve peak shape and reduce tailing.[5]

  • Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A lower flow rate may improve resolution but will increase the run time.

  • Temperature: Column temperature can affect enantioselectivity. It is recommended to evaluate a range of temperatures (e.g., 15 °C to 40 °C) to optimize the separation.[5]

Data Presentation

The following table presents representative data for the chiral separation of Butylon enantiomers based on the described protocol. This data is intended to be illustrative of a successful separation and can be used as a benchmark for method development.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) (min) ~ 12.5~ 14.8
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Separation Factor (α) \multicolumn{2}{c}{~ 1.25}
Tailing Factor (T) < 1.5< 1.5

Note: The elution order of the enantiomers has not been determined in this general protocol and would require the use of enantiomerically pure standards.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral HPLC separation of Butylon enantiomers.

G A Sample Preparation (Racemic Butylon in Mobile Phase) B HPLC System with Chiral Column (Cellulose-based CSP) A->B Inject Sample C Isocratic Elution (n-Hexane/IPA/DEA) B->C Mobile Phase Flow D UV Detection (235 nm) C->D Elution E Data Acquisition & Processing D->E Signal F Separated Enantiomers (Chromatogram) E->F Output G Quantification & Analysis (Peak Area, Rs, α) F->G Analysis

Caption: Workflow for the chiral HPLC separation of Butylon enantiomers.

Logical Relationship for Method Development

This diagram outlines the key relationships in developing a chiral separation method.

G CSP Chiral Stationary Phase (CSP Selection) Resolution Enantiomeric Resolution (Rs) CSP->Resolution MP Mobile Phase (Composition & Additives) MP->Resolution Temp Temperature Temp->Resolution Flow Flow Rate Flow->Resolution

References

Method

Application Notes and Protocols for Studying Butylone's Effects on Rat Motor Activity

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for investigating the effects of Butylone, a synthetic cathinone, on the motor activity of rats. The incl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the effects of Butylone, a synthetic cathinone, on the motor activity of rats. The included methodologies are based on established preclinical models and aim to ensure robust and reproducible data collection.

Introduction

Butylone (β-keto-N-methylbenzodioxolylbutanamine) is a psychoactive substance of the cathinone class, structurally related to MDMA. It primarily acts as a mixed reuptake inhibitor and releasing agent of monoamine neurotransmitters, particularly dopamine (DA) and serotonin (5-HT).[1][2] This neurochemical action leads to significant stimulant effects, including hyperlocomotion, which can be quantified in rodent models to assess its psychoactive potential and abuse liability.[3][4] Understanding the precise effects of Butylone on motor activity is crucial for neuropharmacological research and drug development.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Butylone on locomotor activity in rodents as reported in the scientific literature.

Table 1: Effects of Butylone on Locomotor Activity in Mice

Dose (mg/kg, s.c.)Locomotor Activity (Counts/360 min)Duration of Effect (min)Study
5Increased-[3]
10Significantly Increased-[3][5]
25Markedly Increased>360[3]
30Increased190[5]

Note: Locomotor activity was measured as the number of interruptions of photobeams in an open-field arena. "-" indicates data not specified in the source.

Table 2: Comparative Effects of Cathinones on Locomotor Activity in Mice

CompoundDose (mg/kg)Peak Effect (Counts/30 min)Study
Butylone10~4000[5]
Methamphetamine2~5500[5]

Experimental Protocols

Open-Field Test (OFT) for General Locomotor Activity

The Open-Field Test is a widely used method to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.[6][7]

3.1.1. Materials

  • Open-field apparatus: A square or circular arena (e.g., 90 cm x 90 cm for rats) with high walls (at least 50 cm) to prevent escape.[8] The floor should be made of a non-reflective, non-slippery material and divided into a grid of equal squares (e.g., 16 squares). The central area (e.g., the inner 4 squares) should be demarcated.

  • Video tracking software (e.g., SMART, ANY-maze) or photobeam detection system.

  • Butylone hydrochloride dissolved in 0.9% sterile saline.

  • Vehicle control (0.9% sterile saline).

  • Male Sprague-Dawley rats (250-300 g).

  • Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

3.1.2. Experimental Procedure

  • Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment. Handle the animals for several days prior to testing to reduce stress.

  • Habituation: On the day of the experiment, transport the rats to the testing room at least 60 minutes before the start of the session to allow for habituation to the new environment.

  • Drug Administration: Administer Butylone (e.g., 5, 10, 25 mg/kg, i.p. or s.c.) or vehicle to different groups of rats. The injection volume should be consistent across all animals (e.g., 1 ml/kg).[9]

  • Open-Field Exploration: Immediately after injection, place the rat in the center of the open-field arena.

  • Data Collection: Record the animal's activity for a predefined period, typically ranging from 30 minutes to several hours, depending on the expected duration of the drug's effect.[3][5]

  • Parameters to Measure:

    • Horizontal Activity: Total distance traveled (cm), number of grid lines crossed.

    • Vertical Activity (Rearing): Number of times the rat stands on its hind legs.

    • Center Time: Time spent in the central zone of the arena. A decrease in center time can be indicative of anxiety-like behavior.[6]

    • Stereotypy: Repetitive, invariant behaviors such as sniffing, gnawing, or head weaving. These can be scored manually or using specialized software.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the typical workflow for studying the effects of Butylone on rat motor activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_acclimation Animal Acclimation & Handling drug_admin Drug Administration (i.p. or s.c.) animal_acclimation->drug_admin drug_prep Butylone & Vehicle Preparation drug_prep->drug_admin oft Open-Field Test drug_admin->oft data_rec Data Recording (Video Tracking) oft->data_rec param_measure Measurement of Locomotor Parameters data_rec->param_measure stat_analysis Statistical Analysis param_measure->stat_analysis results Results Interpretation stat_analysis->results

Caption: Experimental workflow for assessing Butylone's effects on rat motor activity.

Signaling Pathway

The diagram below depicts the proposed mechanism of action of Butylone at the synaptic level, leading to increased motor activity. Butylone acts on both dopamine and serotonin transporters.[3][10]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Butylone Butylone DAT Dopamine Transporter (DAT) Butylone->DAT Blocks Reuptake SERT Serotonin Transporter (SERT) Butylone->SERT Blocks Reuptake & Promotes Efflux DA_vesicle Dopamine Vesicle DAT->DA_vesicle Reuptake (Inhibited) SRT_vesicle Serotonin Vesicle SERT->SRT_vesicle Reuptake (Inhibited) DA Dopamine DA_vesicle->DA Release SRT Serotonin SRT_vesicle->SRT Release DA_receptor Dopamine Receptors DA->DA_receptor Binding SRT_receptor Serotonin Receptors SRT->SRT_receptor Binding Motor_Activity Increased Motor Activity DA_receptor->Motor_Activity SRT_receptor->Motor_Activity

Caption: Proposed mechanism of Butylone's action on monoamine transporters.

References

Application

Application Notes and Protocols for the Solid-Phase Extraction of Butylone from Complex Biological Matrices

Introduction Butylone, a synthetic cathinone, is a psychoactive substance that poses significant challenges for toxicological analysis due to its presence in complex biological matrices such as blood, plasma, and urine.[...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butylone, a synthetic cathinone, is a psychoactive substance that poses significant challenges for toxicological analysis due to its presence in complex biological matrices such as blood, plasma, and urine.[1] Accurate and reliable quantification is essential for clinical and forensic investigations. Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers numerous advantages over traditional methods like liquid-liquid extraction (LLE), including higher analyte recovery, reduced solvent consumption, cleaner extracts, and the potential for automation.[2] This document provides a detailed protocol for the solid-phase extraction of Butylone from biological matrices, focusing on a mixed-mode cation exchange (MCX) methodology, which has demonstrated high efficiency and reproducibility for this class of compounds.[2]

Principle of Mixed-Mode Solid-Phase Extraction

The protocol described utilizes a mixed-mode SPE sorbent that combines both reversed-phase and strong cation exchange retention mechanisms. Butylone, as a basic compound, will be positively charged under acidic conditions. The SPE procedure involves the following key steps:

  • Sample Pre-treatment: The biological sample is acidified to ensure Butylone is in its ionized form and to disrupt protein binding.[3]

  • Conditioning & Equilibration: The SPE sorbent is activated with an organic solvent and then equilibrated with an aqueous solution to prepare it for sample loading.[2]

  • Loading: The pre-treated sample is passed through the SPE cartridge. Butylone is retained by both hydrophobic interactions (reversed-phase) and electrostatic interactions (cation exchange).[3]

  • Washing: The sorbent is washed with specific solvents to remove endogenous interferences like salts, proteins, and phospholipids, while the target analyte remains bound.[3][4]

  • Elution: A basic organic solvent is used to neutralize the charge on the Butylone molecule, disrupting the cation exchange retention and allowing it to be eluted from the sorbent.[2]

This dual retention mechanism provides a high degree of selectivity, resulting in exceptionally clean extracts and high recovery rates.[3]

Experimental Workflow

The general workflow for the solid-phase extraction of Butylone from biological samples is illustrated below.

SPE_Workflow General Workflow for Butylone SPE Sample Biological Sample (Urine, Blood, Plasma) Acidification Acidification & Dilution (e.g., with Formic Acid) Sample->Acidification Add IS Load 3. Load Sample Acidification->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (Acidic Solution) Load->Wash1 Wash2 5. Wash 2 (Organic Solvent) Wash1->Wash2 Remove polar interferences Elute 6. Elute (Basic Organic Solution) Wash2->Elute Remove non-polar interferences FinalExtract Final Extract Elute->FinalExtract Collect Analyte Analysis LC-MS/MS Analysis FinalExtract->Analysis

Caption: SPE workflow for Butylone extraction.

Quantitative Data Summary

The following tables summarize the performance characteristics of the mixed-mode SPE method for the extraction of Butylone and other synthetic cathinones from biological matrices.

Table 1: Recovery of Synthetic Cathinones from Urine using Mixed-Mode SPE (MCX) [2]

AnalyteAverage Recovery (%)Relative Standard Deviation (% RSD)
Mephedrone96.24.8
Methylone98.13.9
Butylone 97.6 4.2
Pentylone96.94.1
MDPV92.36.5
α-PVP95.84.5

Table 2: General Method Performance for Synthetic Cathinones in Biological Matrices [5]

MatrixExtraction Efficiency (%)Limit of Quantitation (LOQ) (ng/mL)
Urine84 - 1040.25 - 5
Blood81 - 930.25 - 5

Detailed Experimental Protocol: Mixed-Mode SPE for Urine

This protocol is adapted from established methods for the extraction of synthetic cathinones from human urine and is designed as a starting point for method development and validation.[2]

1. Materials and Reagents

  • SPE Device: Waters Oasis MCX µElution Plate or equivalent mixed-mode cation exchange cartridges.

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Deionized Water

    • Formic Acid (88% or higher)

    • Ammonium Hydroxide (28-30%)

    • Butylone reference standard

    • Deuterated Butylone internal standard (IS) solution (e.g., Butylone-d3)

  • Equipment:

    • SPE Vacuum Manifold

    • Vortex Mixer

    • Centrifuge

    • Analytical balance

    • Pipettes and appropriate tips

    • Collection plate or tubes

2. Preparation of Solutions

  • 2% Formic Acid in Water: Add 2 mL of formic acid to 98 mL of deionized water.

  • 5% Ammonium Hydroxide in 60:40 Acetonitrile:Methanol: To a 100 mL volumetric flask, add 60 mL of acetonitrile and approximately 35 mL of methanol. Add 5 mL of ammonium hydroxide and bring to volume with methanol. Prepare fresh.

3. Sample Pre-treatment

  • Pipette 0.5 mL of urine into a centrifuge tube or well of a 96-well plate.

  • Add the appropriate amount of deuterated internal standard solution.

  • Add 0.5 mL of 2% formic acid in water.

  • Vortex for 30 seconds to mix thoroughly.

  • If the sample is cloudy, centrifuge at 10,000 x g for 10 minutes and use the supernatant for the loading step.

4. Solid-Phase Extraction Procedure

  • Condition: Place the MCX plate on the vacuum manifold. Pass 200 µL of methanol through each well. Do not apply high vacuum; allow the solvent to drip through.

  • Equilibrate: Pass 200 µL of deionized water through each well. Ensure the sorbent does not dry out before loading the sample.

  • Load: Load the entire pre-treated sample (approximately 1 mL) from step 3.4 onto the conditioned SPE plate. Apply a low vacuum to allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).

  • Wash 1 (Aqueous): Wash the sorbent with 200 µL of 2% formic acid in water to remove polar interferences.

  • Wash 2 (Organic): Wash the sorbent with 200 µL of acetonitrile to remove non-polar interferences. After the solvent has passed through, apply high vacuum for 2-5 minutes to dry the sorbent completely.

  • Elute: Place a clean collection plate or tubes inside the manifold. Elute the analytes by adding 2 x 25 µL of the 5% ammonium hydroxide in 60:40 acetonitrile:methanol solution. Allow the first 25 µL to soak for 30-60 seconds before applying vacuum, then repeat with the second aliquot.

5. Final Extract Processing

The eluate is ready for direct injection into an LC-MS/MS system without the need for evaporation and reconstitution, which simplifies the workflow and reduces analysis time.[2]

Protocol for Blood/Plasma Matrices

For blood or plasma, a protein precipitation step is typically required prior to SPE.

  • Pre-treatment: To 1 mL of plasma or whole blood, add the internal standard. Add 2 mL of chilled acetonitrile, vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Dilution: Transfer the supernatant to a clean tube and dilute with 1-2 volumes of 2% formic acid in water before loading onto the SPE cartridge.

  • SPE Procedure: Follow the same SPE procedure (steps 4.1 - 4.6) as outlined for urine.

Conclusion

The use of mixed-mode solid-phase extraction provides a highly selective and efficient method for the isolation of Butylone from complex biological matrices like urine and blood. The protocol yields high recovery rates and clean extracts, which are critical for sensitive and accurate downstream analysis by techniques such as LC-MS/MS.[2][5] This methodology is robust and can be adapted for a wide range of synthetic cathinones, making it a valuable tool for toxicology and forensic laboratories.

References

Method

Application Note &amp; Protocol: Spectrophotometric Estimation of Butylon in Seized Samples

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed application note and a generalized protocol for the quantitative estimation of Butylone in seized samples...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and a generalized protocol for the quantitative estimation of Butylone in seized samples using UV-Visible spectrophotometry. This method is intended for preliminary screening and quantification, and it is recommended to confirm results with a more specific technique such as GC-MS or LC-MS.

Introduction

Butylone (β-keto-N-methyl-3,4-benzodioxyolylbutanamine) is a synthetic cathinone and a psychoactive substance that has been identified in seized drug materials worldwide. As a substituted cathinone, it is structurally related to methylone and MDMA. The rapid identification and quantification of such substances in seized samples are crucial for forensic laboratories and law enforcement agencies.

UV-Visible spectrophotometry offers a rapid, cost-effective, and accessible method for the preliminary quantification of Butylone. This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution (Beer-Lambert Law). Butylone, containing a 3,4-methylenedioxyphenyl chromophore, exhibits characteristic absorption maxima in the UV region, allowing for its detection and quantification.

Principle of the Method

The method involves dissolving the seized sample in a suitable solvent, typically methanol, and measuring its absorbance at the wavelength of maximum absorption (λmax) for Butylone. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known Butylone concentrations. The concentration of Butylone in the seized sample is then determined by interpolating its absorbance value on the calibration curve.

Apparatus and Reagents

  • Apparatus:

    • UV-Visible Spectrophotometer (double beam)

    • Matched quartz cuvettes (1 cm path length)

    • Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

    • Pipettes (various sizes)

    • Analytical balance

    • Sonicator

    • Syringe filters (0.45 µm)

  • Reagents:

    • Butylone reference standard (certified)

    • Methanol (HPLC or spectroscopic grade)

    • Seized sample suspected to contain Butylone

Experimental Protocol

Preparation of Standard Stock Solution (100 µg/mL)
  • Accurately weigh 10 mg of the Butylone reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with methanol and mix thoroughly.

Preparation of Working Standard Solutions and Calibration Curve
  • From the standard stock solution (100 µg/mL), prepare a series of working standard solutions by appropriate dilutions with methanol to obtain concentrations in the range of 2-20 µg/mL (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Scan the 10 µg/mL working standard solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). Butylone is expected to have absorption maxima around 232 nm, 279 nm, and 315 nm. The most intense and well-defined peak should be selected for quantitative analysis.

  • Measure the absorbance of each working standard solution at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the correlation coefficient (R²) and the regression equation (y = mx + c).

Preparation of Sample Solution
  • Accurately weigh a representative portion of the homogenized seized powder sample (e.g., 10 mg).

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the Butylone.

  • Make up the volume to 100 mL with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.

  • Dilute the filtered solution with methanol to obtain an expected concentration within the calibration range. The dilution factor will depend on the suspected purity of the sample.

Quantification of Butylone in the Seized Sample
  • Measure the absorbance of the prepared sample solution at the same λmax used for the calibration curve.

  • Calculate the concentration of Butylone in the sample solution using the regression equation from the calibration curve.

  • Calculate the percentage of Butylone in the seized sample using the following formula:

    % Butylone = (C × V × D × 100) / W

    Where:

    • C = Concentration of Butylone from the calibration curve (in µg/mL)

    • V = Final volume of the sample solution (in mL)

    • D = Dilution factor

    • W = Weight of the seized sample taken (in µg)

Data Presentation

The following table summarizes the expected quantitative parameters for a validated spectrophotometric method for Butylone estimation. Note: The following values are illustrative and should be determined experimentally during method validation.

ParameterExpected Value
Wavelength of Maximum Absorbance (λmax)~232 nm, ~279 nm, ~315 nm (in Methanol)
Linearity Range2 - 20 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)To be determined experimentally (typically < 1 µg/mL)
Limit of Quantification (LOQ)To be determined experimentally (typically < 2 µg/mL)
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_std_prep Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing std_weigh Weigh Butylone Reference Standard std_dissolve Dissolve in Methanol (Stock Solution) std_weigh->std_dissolve std_dilute Prepare Working Standard Solutions std_dissolve->std_dilute scan_lambda Scan for λmax std_dilute->scan_lambda sample_weigh Weigh Seized Sample sample_extract Extract with Methanol sample_weigh->sample_extract sample_filter Filter sample_extract->sample_filter sample_dilute Dilute to Working Concentration sample_filter->sample_dilute measure_abs_sample Measure Absorbance of Sample sample_dilute->measure_abs_sample measure_abs_std Measure Absorbance of Standards scan_lambda->measure_abs_std plot_cal_curve Plot Calibration Curve measure_abs_std->plot_cal_curve calc_conc Calculate Sample Concentration plot_cal_curve->calc_conc measure_abs_sample->calc_conc calc_purity Calculate % Purity calc_conc->calc_purity

Caption: Experimental workflow for the spectrophotometric estimation of Butylone.

Logical Relationship Diagram: Method Validation

method_validation validation Method Validation (ICH Guidelines) linearity Linearity & Range validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (% RSD) validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity r_squared Correlation Coefficient (R² > 0.999) linearity->r_squared recovery_study Spike known amount of standard accuracy->recovery_study repeatability Intra-day precision->repeatability intermediate Inter-day precision->intermediate sd_slope Based on Standard Deviation of the Response and Slope lod_loq->sd_slope interference Check for interference from excipients specificity->interference

Caption: Key parameters for the validation of the analytical method.

Method Validation Notes

The described protocol is a generalized procedure and must be validated by the end-user in their laboratory to ensure its suitability for the intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, addressing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be evaluated by analyzing a blank sample (containing all excipients except Butylone) and a placebo to ensure no interference at the λmax of Butylone.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and is typically evaluated by the correlation coefficient of the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies by spiking a blank matrix with a known concentration of the Butylone standard.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

Conclusion

The UV-Visible spectrophotometric method described provides a simple, rapid, and cost-effective approach for the preliminary quantification of Butylone in seized samples. While this method is suitable for screening purposes, it is crucial to validate the protocol in the specific laboratory environment and to confirm the identity and final quantification of Butylone using a more selective and confirmatory technique like GC-MS or LC-MS/MS, especially for forensic and legal purposes.

Technical Notes & Optimization

Troubleshooting

"overcoming matrix effects in Butylon LC-MS/MS analysis"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Butylone...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Butylone analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on mitigating matrix effects.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS/MS analysis of Butylone.

Issue 1: Low or No Butylone Signal

Possible Cause Troubleshooting Steps & Solutions
Poor Extraction Recovery Optimize the sample preparation method. For biological matrices like blood, urine, or oral fluid, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than Protein Precipitation (PPT) at removing interferences and improving recovery. For LLE, ensure the pH of the aqueous phase is adjusted to be basic to keep Butylone in its non-ionized form for efficient extraction into an organic solvent.
Ion Suppression This is a common issue in LC-MS/MS where co-eluting matrix components interfere with the ionization of the analyte. To diagnose, perform a post-extraction spike experiment. To mitigate, improve sample cleanup using SPE or LLE, optimize chromatographic separation to resolve Butylone from interfering peaks, or dilute the sample if the concentration is sufficiently high. The use of a stable isotope-labeled internal standard (SIL-IS) like Butylone-d3 is highly recommended to compensate for ion suppression.[1][2]
Thermal Degradation Although more common in GC-MS, thermal degradation can occur in the LC-MS interface if the ion source temperature is too high. Synthetic cathinones can be unstable under certain conditions.[3] Optimize the source temperature and other MS parameters.
Incorrect MS/MS Transition Verify the precursor and product ions for Butylone. The two most intensive transitions are typically selected for Multiple Reaction Monitoring (MRM).[4][5]
Analyte Instability in Sample The stability of synthetic cathinones in biological samples is dependent on pH, temperature, and storage duration.[6][7] Ensure proper sample storage (frozen at -20°C or below) and consider acidification of the sample to improve stability.[7]

Issue 2: High Signal Variability and Poor Reproducibility (%RSD)

Possible Cause Troubleshooting Steps & Solutions
Inconsistent Matrix Effects Variability in the composition of the biological matrix between samples can lead to inconsistent ion suppression or enhancement. Employing a robust sample preparation method like SPE is crucial for consistent cleanup.[8][9] The use of a SIL-IS (Butylone-d3) is the most effective way to correct for this variability.
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction protocol. Automated sample preparation systems can reduce variability.
Carryover Residual Butylone from a high-concentration sample can be carried over to the next injection, affecting the accuracy of subsequent results. Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler and the chromatographic gradient.

Issue 3: Peak Shape Distortion (Tailing, Fronting, or Splitting)

Possible Cause Troubleshooting Steps & Solutions
Matrix Overload High concentrations of matrix components can overload the analytical column, leading to poor peak shape. Improve sample cleanup or dilute the sample.
Column Contamination Phospholipids and other matrix components can accumulate on the column, affecting performance. Use a guard column and implement a column washing step after each analytical batch.
Inappropriate Mobile Phase Ensure the pH of the mobile phase is appropriate for the analysis of a basic compound like Butylone. An acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to ensure good peak shape and ionization efficiency in positive ion mode.[5]
Co-elution with an Isomer In some cases, isomers of Butylone may be present and not fully resolved, leading to distorted peaks. Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Butylone analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (Butylone). In biological samples, this includes salts, proteins, lipids, and endogenous metabolites. Matrix effects occur when these components interfere with the ionization of Butylone in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) of the signal. This can result in inaccurate and unreliable quantification.[1][10]

Q2: How can I determine if my Butylone analysis is affected by matrix effects?

A2: A common method is the post-extraction addition experiment . This involves three sets of samples:

  • Set A: Butylone standard in a clean solvent.

  • Set B: A blank matrix sample (e.g., drug-free urine) that has gone through the entire extraction procedure, with Butylone spiked in after extraction.

  • Set C: A blank matrix sample spiked with Butylone before extraction.

The matrix effect (ME) can be calculated as: ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

A value significantly different from 100% indicates the presence of matrix effects (ion suppression if <100%, ion enhancement if >100%).

The extraction recovery (RE) can be calculated as: RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Q3: What is the best sample preparation technique to minimize matrix effects for Butylone?

A3: The choice of sample preparation technique depends on the matrix and the required sensitivity. Here is a general comparison:

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for cleaning up complex biological samples. Mixed-mode cation exchange SPE is particularly effective for basic compounds like Butylone, providing high recovery and significant reduction in matrix effects.[8][9]

  • Liquid-Liquid Extraction (LLE): Can also provide clean extracts but may have lower recovery for more polar compounds. The choice of extraction solvent and pH are critical for efficiency.

  • Protein Precipitation (PPT): The simplest method, but it is the least effective at removing matrix components, often resulting in significant ion suppression.[11]

For demanding applications requiring high sensitivity and accuracy, SPE is generally the recommended method .

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Butylone analysis?

A4: While not strictly mandatory for qualitative screening, using a SIL-IS, such as Butylone-d3 , is highly recommended for accurate and precise quantification. A SIL-IS has nearly identical chemical and physical properties to Butylone and will co-elute, experiencing the same degree of matrix effects and any variations in sample preparation or instrument response. This allows for reliable correction of the analyte signal, leading to more accurate and reproducible results.

Q5: What are the typical concentrations of Butylone found in forensic and clinical samples?

A5: Butylone concentrations in postmortem blood samples have been reported to range from 1.4 ng/mL to over 500 ng/mL.[8][9] In cases from 2016 and 2017, Butylone was one of the predominantly detected synthetic cathinones.[8][9] The limit of detection (LOD) and limit of quantification (LOQ) for sensitive LC-MS/MS methods are often around 1 ng/mL in blood.[8][9]

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for Butylone and other synthetic cathinones from various studies.

Analyte Matrix Sample Preparation Method Recovery (%) Matrix Effect (%) Reference
Butylone Postmortem BloodMixed-Mode Cation Exchange SPE84.9 - 91.5-5.1 to 13.3[8][9]
Butylone UrineMixed-Mode SPE65 - 98Not specified[3]
Butylone BloodMixed-Mode SPE50 - 73Not specified[3]
Multiple Cathinones Oral FluidSalting-Out Assisted LLE (SALLE)40.0 - 95.1Compensated by SIL-IS[12]

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for Butylone in Blood

This protocol is adapted from a validated method for 30 synthetic cathinones in postmortem blood.[8][9]

  • Sample Pre-treatment: To 0.25 mL of blood, add an appropriate amount of Butylone-d3 internal standard.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with methanol and an appropriate buffer (e.g., phosphate buffer).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an acidic solution (e.g., dilute acetic acid) to remove neutral and acidic interferences, followed by a wash with an organic solvent (e.g., methanol) to remove non-polar interferences.

  • Elution: Elute Butylone and the internal standard with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol or a mixture of methylene chloride, isopropanol, and ammonium hydroxide).[13]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Butylone in Oral Fluid

This is a general protocol for basic drugs that can be adapted for Butylone in oral fluid.

  • Sample Pre-treatment: To a known volume of oral fluid, add Butylone-d3 internal standard.

  • pH Adjustment: Add a basic buffer (e.g., borate buffer, pH 9-10) to the sample to deprotonate the Butylone.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex vigorously for several minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Blood, Urine, Oral Fluid) add_is Add Butylone-d3 Internal Standard start->add_is extraction Extraction (SPE or LLE) add_is->extraction cleanup Wash Step (SPE) extraction->cleanup If SPE evaporation Evaporation extraction->evaporation If LLE elution Elution (SPE) cleanup->elution elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection separation Chromatographic Separation lc_injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Experimental workflow for Butylone LC-MS/MS analysis.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inconsistent or Inaccurate Results check_me Suspect Matrix Effects? start->check_me post_extraction Perform Post-Extraction Spike Experiment check_me->post_extraction Yes no_me Investigate Other Causes check_me->no_me No me_present Matrix Effects Confirmed? post_extraction->me_present me_present->no_me No improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) me_present->improve_cleanup Yes optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_sil_is dilute_sample Dilute Sample use_sil_is->dilute_sample

Caption: Troubleshooting decision tree for matrix effects.

References

Optimization

"improving the sensitivity of Butylon detection in hair samples"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Butylone in hair samples....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Butylone in hair samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for Butylone in hair samples?

Butylone concentrations in hair can vary widely, often found in the picogram per milligram (pg/mg) range.[1][2] In studies of high-risk populations, concentrations have been reported from less than 7 pg/mg to as high as 4,900 pg/mg.[2] Due to this wide range and the potential for low-level detection, highly sensitive analytical methods are crucial.[3]

Q2: What is the most sensitive and commonly used analytical technique for Butylone detection in hair?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the technique of choice for the analysis of Butylone and other synthetic cathinones in hair.[1][3] This method offers high sensitivity and selectivity, with limits of quantification (LOQ) for Butylone reported as low as 1 pg/mg.[4][5] While gas chromatography-mass spectrometry (GC-MS) can also be used, it often requires a derivatization step.[6]

Q3: How can I differentiate between actual drug use and external contamination?

Distinguishing between systemic incorporation and external contamination is a significant challenge in hair analysis.[7] A multi-step decontamination (washing) procedure before extraction is essential.[8] Analyzing the final wash solution for the presence of Butylone can help assess the effectiveness of the decontamination process.[7] Additionally, the detection of Butylone metabolites, if known and targeted, can provide stronger evidence of ingestion.[9]

Q4: Do cosmetic hair treatments affect Butylone detection?

Yes, cosmetic treatments such as bleaching, dyeing, and perming can significantly impact the concentration of drugs in hair.[7][10] These treatments can damage the hair structure, leading to a reduction in the incorporated drug concentration.[10] It is crucial to document any cosmetic treatments the hair sample may have undergone, as this can affect the interpretation of the results.

Troubleshooting Guide

Issue 1: Low or No Recovery of Butylone

  • Q: I am experiencing low recovery of Butylone from my hair samples. What are the possible causes and solutions?

    • A: Low recovery can stem from several factors related to your sample preparation and extraction protocol.

      • Inefficient Extraction Solvent: The choice of extraction solvent is critical. Acidified organic solvents, such as methanol with 0.1% formic acid or 0.1% HCl, have been shown to be effective for extracting synthetic cathinones from the hair matrix.[1][3] If you are using neutral methanol, consider switching to an acidified solution to improve extraction efficiency.

      • Inadequate Homogenization: The hair matrix must be sufficiently broken down to allow the solvent to penetrate and extract the analyte. Pulverizing the hair with a ball mill or finely cutting it into small segments (1-3 mm) increases the surface area for extraction.[8][11]

      • Insufficient Incubation Time/Temperature: Ensure that the incubation conditions are optimal. Overnight incubation (e.g., 15 hours) at a slightly elevated temperature (e.g., 45-55°C) with sonication can enhance the extraction process.[1]

      • Suboptimal Clean-up Step: If using Solid Phase Extraction (SPE), ensure the chosen cartridge and elution solvents are appropriate for Butylone. A mixed-mode SPE can be effective for cathinones.[4][6]

Issue 2: High Matrix Effect Observed in LC-MS/MS Analysis

  • Q: My LC-MS/MS analysis is showing significant signal suppression or enhancement for Butylone. How can I mitigate this?

    • A: The hair matrix is complex and can cause significant matrix effects.

      • Improve Sample Clean-up: A thorough clean-up procedure is the most effective way to reduce matrix effects. Consider implementing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after the initial solvent extraction.[3][4]

      • Use of Isotope-Labeled Internal Standard: A deuterated internal standard for Butylone (Butylone-d3), if available, can help compensate for matrix effects during ionization.

      • Chromatographic Separation: Optimize your LC method to ensure that Butylone elutes in a region with fewer co-eluting matrix components. Utilizing a phenyl-hexyl column has been shown to be effective for separating synthetic cathinones.[12]

      • Dilution: If the concentration of Butylone is sufficiently high, diluting the final extract can reduce the concentration of interfering matrix components.

Issue 3: Inconsistent or Non-Reproducible Results

  • Q: I am getting inconsistent results between replicate samples. What could be the cause?

    • A: Inconsistent results often point to a lack of homogeneity in the sample or variability in the sample preparation process.

      • Non-Homogeneous Hair Sample: Ensure the entire hair sample is finely minced or pulverized and thoroughly mixed before weighing out aliquots for analysis.[11] A minimum of 20-30 mg of hair is recommended to ensure the sample is representative.[11]

      • Inconsistent Washing Procedure: The decontamination steps should be strictly standardized in terms of solvent volumes, washing time, and agitation to ensure consistency between samples.

      • Variability in Extraction: Precisely control incubation times, temperatures, and solvent volumes for each sample to ensure reproducible extraction conditions.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for Butylone and other synthetic cathinones from various studies, providing a comparative overview of method sensitivities.

Analyte Method LOD (pg/mg) LOQ (pg/mg) Reference
ButyloneUHPLC-MS/MS1.3 - 17 (for a panel)2.6 - 35 (for a panel)[1]
ButyloneLC-MS/MS-1[4][5]
ButyloneLC-MS/MS-<7[2]
ButyloneLC-MS/MS0.05 (ng/mg)-[6]

Note: LOD and LOQ values can vary based on instrumentation, specific method parameters, and the definition used for their calculation.

Experimental Protocols

Protocol 1: UHPLC-MS/MS Method with Acidic Methanol Extraction

This protocol is based on methodologies described for the analysis of synthetic cathinones in hair.[1]

  • Decontamination: Wash approximately 30 mg of hair sequentially with dichloromethane and then deionized water. Allow the hair to dry completely.

  • Homogenization: Cut the decontaminated hair into fine pieces (approx. 1-2 mm).

  • Extraction:

    • Place the minced hair in a glass vial.

    • Add an appropriate internal standard.

    • Add 1 mL of 0.1% formic acid in methanol.

    • Incubate overnight at 45°C with sonication.

  • Sample Preparation for Analysis:

    • Centrifuge the sample.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UHPLC-MS/MS Analysis:

    • Column: Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent.

    • Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% formic acid.

    • Injection Volume: 10 µL.

    • MS Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Protocol 2: LC-MS/MS Method with HCl Extraction and SPE Clean-up

This protocol is adapted from a validated method for 16 synthetic cathinones, including Butylone.[4][5]

  • Decontamination & Homogenization: Wash and homogenize approximately 20 mg of hair as described in Protocol 1.

  • Extraction:

    • Add 1 mL of 0.1M HCl solution to the homogenized hair.

    • Ultrasonicate the sample.

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode SPE column.

    • Load the sample extract.

    • Wash the column with deionized water, acetic acid, and methanol.

    • Dry the column thoroughly.

    • Elute the analytes with a mixture of methylene chloride–isopropanol–ammonium hydroxide.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: Perform analysis as described in Protocol 1, adjusting the mobile phase and gradient as necessary for the specific column and instrument.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Purification & Concentration cluster_analysis Analysis Sample Hair Sample (≥20mg) Decon Decontamination (e.g., Dichloromethane, Water) Sample->Decon Homogen Homogenization (Pulverize or Mince) Decon->Homogen Extraction Extraction (e.g., Acidified Methanol, Overnight Incubation) Homogen->Extraction Centrifuge Centrifugation Extraction->Centrifuge SPE Optional Clean-up (SPE or LLE) Centrifuge->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data Troubleshooting_Tree Start Low Butylone Signal or Poor Recovery Check_Extraction Is Extraction Method Optimal? Start->Check_Extraction Check_Homogen Is Hair Adequately Homogenized? Check_Extraction->Check_Homogen Yes Solvent Use Acidified Solvent (e.g., MeOH + 0.1% Formic Acid) Check_Extraction->Solvent No Incubation Optimize Incubation Time/Temp (e.g., 15h, 55°C) Check_Extraction->Incubation No Check_Cleanup Is Clean-up Step Efficient? Check_Homogen->Check_Cleanup Yes Pulverize Pulverize with Ball Mill or Mince Finely Check_Homogen->Pulverize No SPE_Choice Verify SPE Cartridge & Solvents (Mixed-Mode Recommended) Check_Cleanup->SPE_Choice No

References

Troubleshooting

Technical Support Center: Butylon Synthesis and Purification

Disclaimer: The synthesis of Butylon (Butylone, βk-MBDB) is subject to legal restrictions in many jurisdictions. This information is intended for use by qualified researchers and drug development professionals in legally...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of Butylon (Butylone, βk-MBDB) is subject to legal restrictions in many jurisdictions. This information is intended for use by qualified researchers and drug development professionals in legally sanctioned research settings only. All experiments should be conducted in compliance with local laws and regulations, and with appropriate safety precautions in a certified laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Butylon?

A1: The most frequently described synthesis involves a two-step process. First, the alpha-bromination of 3,4-methylenedioxybutyrophenone. This is followed by the reaction of the resulting α-bromoketone with methylamine to yield Butylon.[1] The final product is often isolated as a hydrochloride salt to improve stability.

Q2: My Butylon synthesis resulted in a low yield. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete bromination in the first step is a common issue. Additionally, the reaction of the α-bromoketone with methylamine can have side reactions. The stability of cathinones is also a critical factor; they can degrade under neutral or alkaline conditions and at elevated temperatures. Careful control of pH and temperature throughout the synthesis and workup is crucial.

Q3: The purified Butylon product is discolored (yellow or brown). What is the cause and how can I fix it?

A3: Discoloration often indicates the presence of impurities or degradation products. Cathinones are known to be unstable and can discolor upon exposure to air, light, or non-acidic conditions. Purification by recrystallization or column chromatography can remove these colored impurities. To prevent discoloration, store the purified product as a hydrochloride salt in a cool, dark, and dry environment, preferably under an inert atmosphere.

Q4: What are the best methods for purifying crude Butylon?

A4: The most common purification strategy involves an initial acid-base extraction to separate the basic Butylon from non-basic impurities. Following this, the Butylon freebase is typically converted to its hydrochloride salt, which can then be purified by recrystallization. For higher purity, column chromatography can be employed.[2]

Q5: What analytical techniques are recommended for assessing the purity of synthesized Butylon?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for identifying Butylon and its potential byproducts.[2] High-Performance Liquid Chromatography (HPLC) is also suitable for purity assessment and can be used for preparative purification. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities.[3]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Suggested Solution
Low yield of 3,4-methylenedioxy-α-bromobutyrophenone Incomplete bromination.Ensure the use of fresh, high-quality brominating agent. Monitor the reaction progress using TLC or GC-MS. Consider adjusting the reaction time or temperature.
Side reactions, such as polybromination.Use a controlled amount of the brominating agent (typically 1 equivalent). Add the brominating agent slowly to the reaction mixture at a controlled temperature.
Low yield of Butylon in the amination step Incomplete reaction with methylamine.Use a sufficient excess of methylamine. Ensure adequate mixing and reaction time.
Formation of byproducts (e.g., from elimination reactions).Control the reaction temperature carefully; lower temperatures often favor substitution over elimination.
Degradation of the product during workup.Maintain acidic conditions during aqueous workup until the final extraction of the freebase. Avoid high temperatures.
Product is an oil and will not solidify Presence of impurities.Attempt to purify a small sample by column chromatography to see if a solid product can be obtained.
Product is not the expected compound.Confirm the structure using NMR and MS analysis.
Purification Troubleshooting
Problem Potential Cause Suggested Solution
Difficulty forming crystals during recrystallization Incorrect solvent or solvent mixture.Experiment with different solvent systems. Common choices for amine hydrochlorides include isopropanol, ethanol/ether, or acetone/isopropanol mixtures.
Solution is not sufficiently saturated.Concentrate the solution by carefully evaporating some of the solvent.
Presence of oily impurities inhibiting crystallization.Try adding a small seed crystal of pure Butylon HCl. If that fails, an additional purification step like column chromatography may be necessary before recrystallization.
Poor separation during column chromatography Inappropriate stationary or mobile phase.For silica gel chromatography, a mobile phase of dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier like triethylamine (for the freebase) or an acidic modifier (for the salt) can be a good starting point.
Column overloading.Use a larger column or a smaller amount of crude product.
Product degrades on the chromatography column Active sites on the stationary phase.Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing a small amount of triethylamine.

Experimental Protocols

Synthesis of Butylon Hydrochloride

Step 1: α-Bromination of 3,4-Methylenedioxybutyrophenone

  • Dissolve 3,4-methylenedioxybutyrophenone (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.

  • Allow the reaction to stir at room temperature while monitoring its progress by TLC or GC-MS.

  • Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-methylenedioxy-α-bromobutyrophenone.

Step 2: Amination and Salt Formation

  • Dissolve the crude α-bromoketone from Step 1 in a suitable solvent like dichloromethane.

  • Add this solution dropwise to a stirred, cooled (ice bath) aqueous solution of methylamine (excess, e.g., 3-5 equivalents).

  • Allow the reaction mixture to stir and warm to room temperature.

  • After the reaction is complete (monitored by TLC or GC-MS), separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Butylon freebase.

  • Dissolve the crude freebase in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the precipitated Butylon hydrochloride by filtration, wash with cold diethyl ether, and dry.

Purification by Recrystallization
  • Dissolve the crude Butylon hydrochloride in a minimal amount of a hot, suitable solvent (e.g., isopropanol or ethanol).

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Visualizations

Butylon_Synthesis 3,4-Methylenedioxybutyrophenone 3,4-Methylenedioxybutyrophenone 3,4-Methylenedioxy-α-bromobutyrophenone 3,4-Methylenedioxy-α-bromobutyrophenone 3,4-Methylenedioxybutyrophenone->3,4-Methylenedioxy-α-bromobutyrophenone Br2, CH2Cl2 Butylon (freebase) Butylon (freebase) 3,4-Methylenedioxy-α-bromobutyrophenone->Butylon (freebase) CH3NH2 Butylon HCl Butylon HCl Butylon (freebase)->Butylon HCl HCl

Caption: Reaction pathway for the synthesis of Butylon hydrochloride.

Troubleshooting_Workflow cluster_synthesis Synthesis Issue cluster_purification Purification Issue Low_Yield Low Yield Check_Reaction_Conditions Check_Reaction_Conditions Low_Yield->Check_Reaction_Conditions Troubleshoot Impure_Product Impure Product Analyze_Byproducts Analyze_Byproducts Impure_Product->Analyze_Byproducts Troubleshoot Crystallization_Failure Crystallization Failure Optimize_Solvent_System Optimize_Solvent_System Crystallization_Failure->Optimize_Solvent_System Troubleshoot Poor_Chromatography Poor Chromatography Adjust_Mobile_Phase Adjust_Mobile_Phase Poor_Chromatography->Adjust_Mobile_Phase Troubleshoot Experiment Experiment Problem_Identified Problem_Identified Experiment->Problem_Identified Unsatisfactory Result Problem_Identified->Low_Yield Problem_Identified->Impure_Product Problem_Identified->Crystallization_Failure Problem_Identified->Poor_Chromatography Purification_Process Crude_Butylon Crude_Butylon Dissolve_in_Organic_Solvent Dissolve_in_Organic_Solvent Crude_Butylon->Dissolve_in_Organic_Solvent Acid_Wash Acid_Wash Dissolve_in_Organic_Solvent->Acid_Wash e.g., 1M HCl Separate_Layers Separate_Layers Acid_Wash->Separate_Layers Aqueous_Layer_(contains_Butylon_HCl) Aqueous_Layer_(contains_Butylon_HCl) Separate_Layers->Aqueous_Layer_(contains_Butylon_HCl) Basify Basify Aqueous_Layer_(contains_Butylon_HCl)->Basify e.g., NaOH Extract_with_Organic_Solvent Extract_with_Organic_Solvent Basify->Extract_with_Organic_Solvent Dry_and_Evaporate Dry_and_Evaporate Extract_with_Organic_Solvent->Dry_and_Evaporate Butylon_Freebase Butylon_Freebase Dry_and_Evaporate->Butylon_Freebase Convert_to_HCl_Salt Convert_to_HCl_Salt Butylon_Freebase->Convert_to_HCl_Salt Recrystallize Recrystallize Convert_to_HCl_Salt->Recrystallize Pure_Butylon_HCl Pure_Butylon_HCl Recrystallize->Pure_Butylon_HCl

References

Optimization

Technical Support Center: Optimization of Extraction Efficiency for Butylon Metabolites

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Butylon and its...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Butylon and its metabolites for analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of Butylon metabolites, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Recovery of Butylon Metabolites in Solid-Phase Extraction (SPE)

Question: We are experiencing low recovery of our target Butylon metabolites when using a solid-phase extraction (SPE) protocol. What are the likely causes and how can we troubleshoot this?

Answer: Low recovery in SPE can stem from several factors throughout the extraction process. Here is a systematic approach to troubleshooting:

  • Verify Analytical System Performance: Before troubleshooting the extraction, confirm that your analytical instrument (e.g., LC-MS/MS) is functioning correctly.[1][2] Inject a known concentration of a Butylon metabolite standard directly into the instrument to ensure the response is as expected.[1][2]

  • Assess Each Step of the SPE Protocol: To pinpoint where the loss of analytes is occurring, process a standard solution of the metabolites through your entire SPE procedure. Collect and analyze the fractions from each step (load, wash, and elution).[1][2]

  • Sample Loading and Wash Steps: If you detect your metabolites in the loading or wash fractions, it indicates that they are not being adequately retained on the SPE sorbent.[1][2]

    • Incorrect Solvent Conditions: The composition of your sample solvent and wash solutions is critical for retaining the analytes.[1][2] For Butylon metabolites, which are moderately polar, ensure the sample is in an aqueous environment with a pH that promotes retention on the chosen sorbent (e.g., reversed-phase).

    • Inappropriate Sorbent: The choice of sorbent must match the physicochemical properties of your analytes.[3] For Butylon and its metabolites, a reversed-phase sorbent (like C18 or a polymer-based sorbent) is a common starting point.[3]

  • Elution Step: If the metabolites are retained on the column but not present in the final eluate, your elution solvent is likely too weak.[1]

    • Increase Elution Solvent Strength: Gradually increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution buffer.[1]

    • Address Secondary Interactions: Butylon metabolites may have secondary interactions with the sorbent. Consider adding a small amount of a modifier, like ammonia or formic acid, to the elution solvent to disrupt these interactions.[1]

  • Analyte Instability or Binding: If the above steps do not resolve the issue, consider the possibility that your metabolites are unstable in the sample matrix or are binding to proteins.[2]

    • Protein Precipitation: If your sample pretreatment includes protein precipitation, the metabolites might be co-precipitating.[2] Analyze the protein pellet to check for the presence of your analytes.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction (LLE)

Question: We are consistently observing emulsion formation at the solvent interface during the liquid-liquid extraction (LLE) of Butylon metabolites from plasma samples. How can we prevent or break these emulsions?

Answer: Emulsion formation is a frequent challenge in LLE, especially with complex biological matrices like plasma that contain lipids and proteins.[4] Here are several strategies to address this issue:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This reduces the agitation that can lead to emulsion formation while still providing sufficient surface area for extraction.[4]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer.[4] This increases the ionic strength of the aqueous phase, which can help to break the emulsion by forcing the surfactant-like molecules into one of the phases.[4]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help to separate the layers.

  • Alternative Extraction Technique: If emulsions are a recurring problem, consider switching to Supported Liquid Extraction (SLE). In SLE, the aqueous sample is absorbed onto a solid support (like diatomaceous earth), and the water-immiscible organic solvent is passed through it. This technique avoids the vigorous mixing that causes emulsions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways for Butylon, and how does this influence my extraction strategy?

A1: Butylon, as a synthetic cathinone, is expected to undergo several key metabolic transformations. The primary metabolic pathways for similar synthetic cathinones like eutylone include N-dealkylation, β-ketone reduction, demethylenation, and hydroxylation.[4] Understanding these pathways is crucial for selecting an appropriate extraction method. Since the metabolites will have varying polarities, a robust extraction method should be able to capture both the parent drug and its more polar metabolites. A mixed-mode SPE sorbent or a gradient elution during SPE might be beneficial.

Q2: How do I choose the right solvent for liquid-liquid extraction of Butylon metabolites?

A2: The choice of solvent depends on the polarity of the Butylon metabolites.[5] A good starting point is a moderately polar, water-immiscible solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. The pH of the aqueous phase should be adjusted to ensure the metabolites are in their neutral form to facilitate their partitioning into the organic solvent.[5] For basic metabolites, adjust the pH to be two units above their pKa.[5]

Q3: What are the critical parameters to consider for developing a new solid-phase extraction method for Butylon metabolites?

A3: The main factors to consider when developing an SPE method are the choice of sorbent, sample pH, sample volume, sorbent mass, and the composition and volume of the elution solvent.[6] For Butylon metabolites, a reversed-phase or a mixed-mode cation exchange sorbent could be effective. It is essential to perform a systematic optimization of each parameter to achieve the best recovery and sample cleanliness.

Q4: My sample extracts are not clean enough, and I'm seeing significant matrix effects in my LC-MS/MS analysis. What can I do?

A4: Insufficiently clean extracts can lead to ion suppression or enhancement in mass spectrometry. To improve the purity of your extracts, you can modify the wash steps in your SPE protocol by using a stronger wash solvent that does not elute your analytes.[2] Alternatively, you could consider a different extraction mechanism, such as using a mixed-mode sorbent that provides an orthogonal separation to your analytical column.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Butylon Metabolites from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Centrifuge the urine sample at 3000 x g for 10 minutes to remove particulate matter.

    • To 1 mL of the supernatant, add 1 mL of a buffer solution (e.g., 100 mM phosphate buffer, pH 6.0).

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL).

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water).

  • Elution:

    • Elute the Butylon and its metabolites with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Butylon Metabolites from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of plasma in a glass tube, add an internal standard.

    • Add 500 µL of a buffer (e.g., 100 mM carbonate buffer, pH 9.0) to basify the sample.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 3 mL of an organic solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol).

    • Gently rock or invert the tube for 10-15 minutes to mix the phases. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation:

    • Centrifuge the tube at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.

Data Presentation

Table 1: Illustrative SPE Recovery Data for Butylon and its Metabolites

AnalyteSorbent TypeElution SolventAverage Recovery (%)RSD (%)
ButylonMixed-Mode Cation Exchange5% NH4OH in MeOH92.54.8
N-dealkyl ButylonMixed-Mode Cation Exchange5% NH4OH in MeOH88.15.2
β-keto reduced ButylonReversed-Phase C1890% Acetonitrile95.33.9
Hydroxylated ButylonReversed-Phase C1890% Acetonitrile85.76.1

Table 2: Illustrative LLE Recovery Data for Butylon and its Metabolites

AnalyteExtraction SolventAqueous Phase pHAverage Recovery (%)RSD (%)
ButylonEthyl Acetate9.089.76.5
N-dealkyl ButylonEthyl Acetate9.085.27.1
β-keto reduced ButylonDichloromethane:Isopropanol (9:1)7.491.45.8
Hydroxylated ButylonDichloromethane:Isopropanol (9:1)7.482.98.3

Visualizations

Butylon_Metabolism Butylon Butylon N_dealkyl N-dealkyl Butylon Butylon->N_dealkyl N-dealkylation beta_keto_reduced β-keto reduced Butylon Butylon->beta_keto_reduced β-keto reduction hydroxylated Hydroxylated Butylon Butylon->hydroxylated Hydroxylation demethylenated Demethylenated Butylon Butylon->demethylenated Demethylenation

Caption: Major Phase I metabolic pathways of Butylon.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine_sample Urine Sample centrifuge Centrifuge urine_sample->centrifuge buffer Add Buffer centrifuge->buffer load Load Sample buffer->load condition Condition Cartridge (Methanol, Water) condition->load wash Wash (Water, 20% Methanol) load->wash elute Elute (5% NH4OH in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Troubleshooting

Technical Support Center: Gas Chromatography of Butylone and its Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomer interference in th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomer interference in the gas chromatographic (GC) analysis of Butylone and related synthetic cathinones.

Troubleshooting Guides

This section addresses specific issues that may arise during the GC analysis of Butylone and its isomers.

Issue 1: Poor Chromatographic Resolution of Butylone Isomers

Question: My GC-MS analysis shows poor separation between Butylone and its isomers (e.g., Pentylone, N-Ethylpentylone, Eutylone), resulting in co-eluting or overlapping peaks. How can I improve the resolution?

Answer:

Co-elution of Butylone isomers is a common challenge due to their similar chemical structures and physicochemical properties.[1][2] To improve separation, a systematic approach to method optimization is recommended.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor isomer resolution.

Recommended Actions:

  • Optimize the GC Oven Temperature Program:

    • Slower Ramp Rate: A slower temperature ramp (e.g., 5-10°C/min) can increase the interaction time of the analytes with the stationary phase, often leading to better separation of closely eluting compounds.[3]

    • Lower Initial Temperature: Starting the temperature program at a lower initial temperature can improve the resolution of early eluting isomers.

    • Isothermal Segments: Introducing isothermal holds at specific temperatures can help to resolve particularly challenging isomer pairs.

  • Evaluate and Select an Appropriate GC Column:

    • Stationary Phase: While many laboratories use standard non-polar columns like those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5), consider a column with a different selectivity.[2][4] A mid-polarity column, such as one with a 35% phenyl-methylpolysiloxane phase, may provide better separation for some cathinone isomers.[4]

    • Column Dimensions: Using a longer column (e.g., 30 m or 60 m) or a column with a smaller internal diameter (e.g., 0.18 mm) can increase theoretical plates and enhance resolution.

  • Employ Chemical Derivatization:

    • Derivatization of the amine group can alter the volatility and chromatographic behavior of the isomers, leading to improved separation.[5][6]

    • Acylating agents such as pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) have been shown to be effective for derivatizing synthetic cathinones.[5][6] Derivatization can also lead to more distinct mass spectra, aiding in isomer identification.[5]

Issue 2: Identical or Very Similar Mass Spectra of Isomers

Question: Even with chromatographic separation, the mass spectra of the isomeric peaks are nearly identical, making confident identification difficult. What can I do?

Answer:

This is a well-documented challenge with synthetic cathinone isomers due to similar fragmentation patterns under electron ionization (EI).[4]

Recommended Actions:

  • Rely on Reproducible Retention Times: With a well-optimized and validated GC method, small but consistent differences in retention times can be used for isomer differentiation. It is crucial to analyze reference standards for each isomer to confirm their elution order and retention times.

  • Utilize Characteristic Ion Ratios: For some isomers, even if the overall mass spectrum is similar, the relative abundance of certain fragment ions may differ. A study on N-butyl pentylone isomers demonstrated that the ratio of fragment ions at m/z 128 and m/z 72 could be used for their differentiation.[7]

    IsomerMean Abundance Ratio (m/z 128 / m/z 72) (95% CI)
    N-butyl pentylone17.14 ± 0.14
    N-isobutyl pentylone6.44 ± 0.05
    N-sec-butyl pentylone3.38 ± 0.02
    N-tert-butyl pentylone0.75 ± 0.01
    Data adapted from a study on N-butyl pentylone isomers.[7]
  • Consider Alternative Ionization Techniques: If available, softer ionization techniques can sometimes provide more information about the molecular ion and reduce fragmentation, which may help in distinguishing isomers.

  • Complementary Analytical Techniques: For unambiguous identification, it is often recommended to use a combination of analytical techniques.[2] Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy can provide complementary data for isomer differentiation.[2][4][7]

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of Butylone that can interfere with its GC analysis?

A1: Common isomers and structurally related compounds that can interfere with Butylone analysis include:

  • Positional Isomers: These have the same molecular formula but differ in the position of substituents on the aromatic ring or alkyl chain.

  • Structural Isomers: Examples include Pentylone, Dibutylone, N-Ethylpentylone (ephylone), and Eutylone.[4][8]

  • N-alkyl homologues: Such as N-butyl-norbutylone and N-ethylhexylone.[2]

Q2: Can I use a standard DB-5 or HP-5 column for Butylone isomer analysis?

A2: Yes, these columns are commonly used in forensic laboratories for the analysis of psychoactive substances.[2] However, they may not always provide baseline separation for all Butylone isomers.[4] Optimization of the temperature program is crucial when using these columns. For challenging separations, a column with a different stationary phase polarity may be necessary.[4]

Q3: Is derivatization always necessary for the GC-MS analysis of Butylone and its isomers?

A3: Not always, but it is a highly recommended strategy to overcome the challenges of co-elution and similar mass spectra.[5][6] Derivatization can improve chromatographic separation and generate more unique mass spectral fragmentation patterns, aiding in both separation and identification.[5]

Q4: What are the key GC-MS parameters to optimize for Butylone isomer separation?

A4: The most critical parameters to optimize are:

  • Oven Temperature Program: Initial temperature, ramp rate(s), and final temperature/hold time.

  • Carrier Gas Flow Rate: Affects both retention time and efficiency.

  • Injector Temperature: Should be high enough to ensure complete vaporization without causing thermal degradation. Synthetic cathinones can be thermally labile.[9]

  • Split/Splitless Injection Parameters: The choice of injection mode and its parameters can affect peak shape and sensitivity.

Q5: My sample is a seized material. What is a general sample preparation procedure for GC-MS analysis?

A5: A general procedure for solid seized materials is as follows:

  • Homogenize the sample (e.g., by grinding a tablet into a fine powder).

  • Dissolve a known amount of the homogenized sample in a suitable solvent like methanol.[2][10]

  • Vortex and/or sonicate the sample to ensure complete dissolution of the analytes.

  • Centrifuge the sample to pellet any insoluble materials.

  • Transfer the clear supernatant to a GC vial for analysis. A dilution step may be necessary depending on the expected concentration.[2][10]

Experimental Protocols

Protocol 1: General GC-MS Screening Method for Butylone and Isomers

This protocol is a starting point and may require optimization for specific isomer pairs.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis prep1 Dissolve 1 mg of sample in 1 mL of Methanol prep2 Vortex and Centrifuge prep1->prep2 prep3 Transfer supernatant to GC vial prep2->prep3 gc_params GC Parameters: - Column: 30m x 0.25mm x 0.25µm (e.g., DB-5ms) - Carrier Gas: Helium (1.0 mL/min) - Injector: 250°C, Split (e.g., 20:1) - Oven: 100°C (1 min), ramp 15°C/min to 300°C (hold 5 min) prep3->gc_params ms_params MS Parameters: - Ion Source: 230°C - Quadrupole: 150°C - Ionization: EI (70 eV) - Scan Range: 40-550 amu gc_params->ms_params analysis1 Compare retention times to reference standards ms_params->analysis1 analysis2 Compare mass spectra to library and reference standards analysis1->analysis2

Caption: General workflow for GC-MS analysis of Butylone.

Protocol 2: Derivatization of Butylone with PFPA

This protocol describes a common derivatization procedure to enhance separation and detection.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • Transfer 100 µL of the sample solution to a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

    • Cap the vial tightly and heat at 70°C for 20 minutes.[5]

  • Final Preparation:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Data Presentation: Example GC-MS Parameters

The following table summarizes GC-MS parameters from a published method for the analysis of synthetic cathinones, including Butylone isomers.

ParameterSetting
GC System Thermo Trace Ultra
Mass Spectrometer Thermo ITQ900
Column Rxi®-5Sil MS (Restek)
Injector Temperature 260°C
Oven Program 100°C for 2 min, then ramp at 20°C/min to 260°C
Carrier Gas Helium at 1.5 mL/min
MS Transfer Line Temp. 250°C
MS Source Temperature 250°C
Injection Volume 1 µL
Split Mode 1:50
Source: Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives.[1][2]

This technical support center provides a starting point for addressing isomer interference in the GC analysis of Butylone. Due to the ever-evolving landscape of novel psychoactive substances, it is crucial to stay updated with the latest scientific literature and to validate all methods with certified reference materials.

References

Optimization

Technical Support Center: Butylone Stability in Biological Samples

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Butylone in biological samples. It provides essential information on the long-term stability...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Butylone in biological samples. It provides essential information on the long-term stability of Butylone, troubleshooting guidance for common experimental issues, and detailed protocols for its analysis.

Frequently Asked Questions (FAQs)

Q1: How stable is Butylone in long-term stored biological samples?

A1: Butylone, a 3,4-methylenedioxy derivative of cathinone, is considered to be one of the more stable synthetic cathinones in biological matrices.[1][2] However, its stability is significantly influenced by storage temperature, the type of biological matrix (e.g., blood, urine), and the pH of the sample.[1][2] For optimal stability and to prevent significant degradation, it is crucial to store samples containing Butylone under appropriate conditions.

Q2: What are the ideal storage conditions for biological samples containing Butylone?

A2: To ensure the long-term stability of Butylone, biological samples should be stored frozen at -20°C or lower.[1][3][4] Storage at refrigerated (4-5°C) or room temperature (22-24°C) can lead to significant degradation over time.[1][3][4] Studies have shown that frozen storage minimizes the loss of Butylone concentration over several months.[1][3]

Q3: Does the type of biological matrix affect Butylone's stability?

A3: Yes, the matrix can influence Butylone's stability. For instance, the rate of degradation can differ between whole blood and urine.[1] The presence of enzymes and the inherent pH of the matrix can contribute to these differences.[2][3]

Q4: How does pH impact the stability of Butylone?

A4: The pH of the biological sample, particularly urine, has a great impact on the stability of cathinones.[1][2] Acidic conditions tend to improve the stability of many cathinones, while alkaline conditions can accelerate degradation.[4] For urine samples, adjusting the pH to a more acidic level before storage may help preserve the integrity of the analyte.

Q5: What are the main degradation products or metabolites of Butylone I should be aware of?

A5: The major metabolic pathways for Butylone involve demethylenation of the methylenedioxy ring, followed by O-methylation to form 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.[5][6] Other minor routes include β-ketone reduction to the corresponding alcohol and N-demethylation.[5][6] When analyzing long-term stored samples, it may be beneficial to also screen for these metabolites, as their presence can indicate the initial presence of the parent compound even if it has degraded.

Troubleshooting Guides

Issue: Low or no detection of Butylone in a sample that was previously positive.

  • Potential Cause 1: Improper Storage. As detailed in the FAQs, storing samples at room temperature or in a refrigerator can lead to significant degradation of Butylone.[1][3]

    • Solution: Always store biological samples intended for Butylone analysis at -20°C or below immediately after collection. Review the storage history of the sample .

  • Potential Cause 2: pH-dependent Degradation. The pH of the sample, especially urine, may have shifted to a more alkaline state, accelerating degradation.[1][2]

    • Solution: For future samples, consider measuring and adjusting the pH to a slightly acidic level before freezing. For the current sample, consider analyzing for Butylone metabolites, which may still be present.[5][6]

Issue: Inconsistent quantification results between sample aliquots.

  • Potential Cause 1: Non-homogenous Sample. If the sample was not properly mixed before aliquoting, the concentration of Butylone may vary between tubes.

    • Solution: Ensure that samples, especially whole blood, are thoroughly but gently mixed before taking aliquots for analysis.

  • Potential Cause 2: Differential Degradation. If aliquots were stored under slightly different conditions (e.g., one aliquot experienced a freeze-thaw cycle), this could lead to different rates of degradation.

    • Solution: Standardize storage and handling procedures for all aliquots of a given sample. Minimize freeze-thaw cycles.

Issue: Poor recovery of Butylone during sample extraction.

  • Potential Cause 1: Inefficient Extraction Method. The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimized for Butylone.

    • Solution: Refer to validated analytical methods for synthetic cathinones.[7][8] Ensure the pH of the sample is appropriate for the extraction method and that the chosen solvents are suitable for Butylone.

  • Potential Cause 2: Analyte Loss During Evaporation. Excessive heat during the solvent evaporation step can cause degradation of thermolabile compounds.

    • Solution: Use a gentle stream of nitrogen and a temperature-controlled water bath (not exceeding 40°C) for the evaporation step.[8]

Data Presentation

Table 1: Summary of Butylone Stability in Whole Blood Under Different Storage Conditions

Storage TemperatureObservation PeriodStability FindingsReference
Room Temperature (24°C)Several dozen hoursSignificant decreases in concentration observed.[1]
Refrigerated (5°C)6 monthsMore stable than at room temperature, but degradation occurs.[1]
Frozen (-26°C)6 monthsButylone is among the most stable 3,4-methylenedioxy derivatives under these conditions.[1][2]

Table 2: Summary of Butylone Stability in Urine Under Different Storage Conditions

Storage TemperatureObservation PeriodStability FindingsReference
Room Temperature (22°C)3 monthsDegradation is higher than at refrigerated or frozen temperatures.[3]
Refrigerated (6°C)3 monthsLess degradation than at room temperature.[3]
Frozen (-20°C)3 monthsMost stable condition, with less pronounced degradation.[3]
Frozen (-40°C)12 monthsAll analytes remained stable (>80%) for 1 month before losses were more apparent for some compounds.[3]

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS/MS Analysis of Butylone in Whole Blood

This protocol is a general guideline and may require optimization based on the specific instrumentation and reagents used.

  • Sample Thawing: Thaw frozen whole blood samples at room temperature.

  • Homogenization: Gently vortex the thawed sample to ensure homogeneity.

  • Aliquoting: Take a 1 mL aliquot of the whole blood sample for analysis.

  • Internal Standard Spiking: Add an appropriate deuterated internal standard for Butylone to the aliquot.

  • Protein Precipitation/Lysis: Add a suitable volume of precipitating agent (e.g., acetonitrile) or lysing agent and vortex thoroughly.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Extraction:

    • Solid-Phase Extraction (SPE): Load the supernatant onto a conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute Butylone with an appropriate solvent.

    • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent to the supernatant, vortex, and centrifuge to separate the layers. Collect the organic layer containing Butylone.

  • Evaporation: Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase used for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Protocol 2: General Sample Preparation for LC-MS/MS Analysis of Butylone in Urine

  • Sample Thawing and Mixing: Thaw frozen urine samples at room temperature and vortex to mix.

  • Aliquoting and Internal Standard Spiking: Take a 1 mL aliquot and add the internal standard.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the urine sample to a slightly acidic value (e.g., pH 6) to improve stability.

  • Extraction (SPE or LLE): Follow a similar extraction procedure as described for whole blood (Protocol 1, step 7).

  • Evaporation and Reconstitution: Follow the same procedure as for whole blood (Protocol 1, steps 8 and 9).

  • Analysis: Inject the sample into the LC-MS/MS system.

Mandatory Visualization

Butylone_Metabolic_Pathway Butylone Butylone Demethylenation Demethylenation Butylone->Demethylenation BetaKetoneReduction β-Ketone Reduction (Minor Pathway) Butylone->BetaKetoneReduction NDealkylation N-Dealkylation (Minor Pathway) Butylone->NDealkylation OMethylation O-Methylation Demethylenation->OMethylation Metabolite1 4-hydroxy-3-methoxy Metabolite OMethylation->Metabolite1 Metabolite2 3-hydroxy-4-methoxy Metabolite OMethylation->Metabolite2 ReducedMetabolite β-keto reduced Metabolite BetaKetoneReduction->ReducedMetabolite NDealkylMetabolite N-dealkyl Metabolite NDealkylation->NDealkylMetabolite

Caption: Major metabolic pathways of Butylone.

Experimental_Workflow_Butylone_Analysis Sample Biological Sample (Blood or Urine) Storage Long-Term Storage (-20°C or below) Sample->Storage Preparation Sample Preparation (Thawing, Aliquoting, IS Spiking) Storage->Preparation Extraction Extraction (SPE or LLE) Preparation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Data Data Interpretation (Quantification & Stability Assessment) Analysis->Data

References

Troubleshooting

Technical Support Center: Refining Dosing Regimens for Butylone (bk-MBDB) in Behavioral Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and optimizing dosing regimens for Butylone (β-keto-N-methylbenzodioxolylbutanamine, bk-MBDB...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and optimizing dosing regimens for Butylone (β-keto-N-methylbenzodioxolylbutanamine, bk-MBDB) in rodent behavioral studies. Butylone is a synthetic cathinone that acts as a stimulant and entactogen, with effects comparable to MDMA.[1][2] It primarily functions by inhibiting the reuptake of serotonin, norepinephrine, and dopamine.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Butylone?

A1: Butylone is a psychoactive substance belonging to the cathinone class.[2][5] Its primary mechanism involves acting as a mixed reuptake inhibitor and releasing agent for key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[4] Specifically, it functions as a dopamine transporter (DAT) blocker while acting as a serotonin transporter (SERT) substrate, leading to increased extracellular levels of these neurotransmitters in the brain.[6][7] This dual action contributes to its stimulant and entactogenic effects.[1]

Q2: What are the reported dosing ranges for Butylone in rodent behavioral studies?

A2: Published literature provides some initial guidance on dosing ranges for Butylone in rodents. In mice, subcutaneous (s.c.) doses ranging from 5 to 25 mg/kg have been shown to induce hyperlocomotion.[8] In rats, intravenous (i.v.) doses of 1 and 3 mg/kg have been used in neurochemical studies to assess changes in extracellular monoamines.[7][9] It is crucial to note that the optimal dose will depend on the specific behavioral paradigm, the animal species and strain, and the intended biological effect.

Q3: How does the route of administration impact the effects of Butylone?

A3: The route of administration significantly affects the pharmacokinetics (absorption, distribution, metabolism, and excretion) and, consequently, the behavioral effects of Butylone. Intravenous (i.v.) administration leads to a rapid onset of action and higher peak plasma concentrations compared to subcutaneous (s.c.) or oral (p.o.) routes. The choice of administration route should be aligned with the specific research question and the desired temporal dynamics of the behavioral effects.

Q4: What are the known pharmacokinetic parameters of Butylone in rodents?

A4: Pharmacokinetic data for Butylone in rodents is limited but growing. One study in female Sprague-Dawley rats administered a 20 mg/kg subcutaneous dose of Butylone.[10][11] Key pharmacokinetic parameters from this study are summarized in the table below. It is important to note that these values may differ in male rodents and other strains.

Data Presentation

Table 1: Pharmacokinetic Parameters of Butylone in Female Sprague-Dawley Rats (20 mg/kg, s.c.)

ParameterValue (Mean ± SD)Unit
Tmax (Time to Peak Concentration)30.0 ± 0.0min
Cmax (Peak Plasma Concentration)1,138 ± 165ng/mL
AUC0-∞ (Area Under the Curve)134,880 ± 21,120ng·min/mL
t1/2 (Elimination Half-life)88.5 ± 9.9min
Vd/F (Apparent Volume of Distribution)20.1 ± 3.0L/kg
CLp/F (Apparent Plasma Clearance)151.2 ± 23.4mL/min/kg

Data sourced from a study in female Sprague-Dawley rats.[10][11]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High variability in behavioral responses - Inconsistent dosing technique- Animal stress (handling, environment)- Individual differences in metabolism- Standardize dosing procedures and ensure accurate dose calculations.- Acclimate animals to the testing environment and handling procedures.- Use a larger sample size to account for individual variability.
No observable behavioral effect - Dose is too low- Inappropriate route of administration- Timing of behavioral testing is off- Conduct a dose-response study to determine the effective dose range.- Consider a route of administration with higher bioavailability (e.g., i.p. or i.v.).- Perform a time-course study to identify the peak time of drug effect.
Adverse effects observed (e.g., seizures, excessive stereotypy) - Dose is too high- Immediately reduce the dose in subsequent experiments.- Carefully observe animals for any signs of toxicity during dose-finding studies.
Unexpected behavioral outcomes (e.g., sedation instead of stimulation) - Biphasic dose-response effects- Off-target effects- Test a wider range of doses, including lower concentrations.- Review literature for potential off-target activities of Butylone.

Experimental Protocols

Locomotor Activity Assessment in Mice

This protocol is a general guideline for assessing the stimulant effects of Butylone on locomotor activity.

  • Animals: Male CD-1 mice (25-30g) are commonly used.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Habituate each mouse to the open-field arena (e.g., 40 x 40 cm) for 30 minutes prior to drug administration.

  • Drug Preparation: Dissolve Butylone hydrochloride in sterile 0.9% saline. Prepare fresh solutions on the day of the experiment.

  • Dosing: Administer Butylone subcutaneously (s.c.) at doses ranging from 5 to 25 mg/kg. A vehicle control group (saline) should be included.

  • Data Collection: Immediately after injection, place the mice back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 60-120 minutes) using an automated tracking system.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of Butylone to the vehicle control.

Mandatory Visualizations

Butylone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Butylone Butylone DAT Dopamine Transporter (DAT) Butylone->DAT Blocks Reuptake SERT Serotonin Transporter (SERT) Butylone->SERT Blocks Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) Butylone->NET Blocks Reuptake Dopamine Dopamine Synaptic_Cleft_DA Increased Dopamine Dopamine->Synaptic_Cleft_DA Serotonin Serotonin Synaptic_Cleft_5HT Increased Serotonin Serotonin->Synaptic_Cleft_5HT Norepinephrine Norepinephrine Synaptic_Cleft_NE Increased Norepinephrine Norepinephrine->Synaptic_Cleft_NE Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft_DA->Postsynaptic_Receptors Synaptic_Cleft_5HT->Postsynaptic_Receptors Synaptic_Cleft_NE->Postsynaptic_Receptors

Caption: Mechanism of action of Butylone at the monoaminergic synapse.

Experimental_Workflow_Dose_Response cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 60 min) Habituation Apparatus Habituation (e.g., 30 min) Animal_Acclimation->Habituation Dose_Prep Prepare Butylone Doses (e.g., 0, 5, 10, 25 mg/kg) Habituation->Dose_Prep Administration Administer Drug (e.g., s.c.) Dose_Prep->Administration Behavioral_Assay Behavioral Assay (e.g., Locomotor Activity) Administration->Behavioral_Assay Data_Collection Automated Data Collection Behavioral_Assay->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Dose-Response Curve Stats->Results

Caption: Workflow for a Butylone dose-response behavioral study.

References

Optimization

Technical Support Center: Minimizing Ion Suppression in Electrospray Ionization of Butylon

Welcome to the technical support center for the analysis of Butylon using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you m...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Butylon using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize ion suppression and ensure accurate, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Butylon analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Butylon, in the ESI source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2] For synthetic cathinones like Butylon, which are often analyzed in complex biological matrices such as urine or plasma, ion suppression is a significant challenge that can lead to underestimation of the analyte concentration.[3]

Q2: How can I determine if my Butylon analysis is affected by ion suppression?

A2: A widely used method to identify and assess the extent of ion suppression is the post-column infusion experiment .[4] This involves continuously infusing a standard solution of Butylon directly into the mass spectrometer after the LC column. A blank matrix sample (e.g., drug-free urine that has undergone the same extraction procedure) is then injected onto the LC system. A drop in the constant signal of the infused Butylon at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[4][5]

Q3: What are the primary causes of ion suppression in ESI-MS analysis of Butylon?

A3: Ion suppression in the analysis of Butylon can be caused by various factors, including:

  • Co-eluting matrix components: Endogenous substances from biological samples (e.g., salts, lipids, proteins) can compete with Butylon for ionization in the ESI source.

  • High concentrations of non-volatile salts: Buffers like phosphates should be avoided as they can precipitate in the ESI source and suppress the analyte signal.[6] It is recommended to use volatile mobile phase additives like formic acid or ammonium acetate.[6][7]

  • Competition for charge: If co-eluting compounds have a higher proton affinity or surface activity than Butylon, they can be preferentially ionized, leading to suppression of the Butylon signal.[1]

  • Changes in droplet properties: High concentrations of matrix components can alter the surface tension and viscosity of the ESI droplets, hindering the efficient formation of gas-phase Butylon ions.[1]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and minimizing ion suppression during the analysis of Butylon.

Problem 1: Low or inconsistent signal intensity for Butylon.

Possible Cause: Significant ion suppression from the sample matrix.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. For synthetic cathinones like Butylon, mixed-mode Solid-Phase Extraction (SPE) is a highly effective technique.[8]

    • Recommendation: Utilize a mixed-mode cation exchange SPE cartridge. This approach leverages both reversed-phase and ion-exchange mechanisms to effectively remove a broad range of interferences.[8]

  • Modify Chromatographic Conditions: If ion suppression persists, optimizing the LC separation can help to chromatographically resolve Butylon from the interfering matrix components.[4]

    • Adjust the Gradient: Modify the gradient elution to increase the separation between the Butylon peak and the regions of ion suppression identified in the post-column infusion experiment.

    • Change Column Chemistry: Consider using a different column chemistry. For polar, basic compounds like Butylon, a biphenyl or a pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column and may improve separation from matrix interferences.[7]

  • Dilute the Sample: If the Butylon concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this approach may not be suitable for trace analysis.[1]

Problem 2: Poor reproducibility of results between samples.

Possible Cause: Variable matrix effects between different sample lots.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for variable ion suppression is to use a SIL-IS for Butylon (e.g., Butylon-d5). The SIL-IS co-elutes with Butylon and experiences the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved.

  • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for matrix effects.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of Butylon from Urine

This protocol is based on methods proven to be effective for synthetic cathinones.[8]

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate amount of your internal standard.

    • Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) by washing with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water, followed by 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Follow with a wash of 2 mL of 0.1 M acetic acid.

    • Wash with 2 mL of methanol to remove polar interferences.

  • Elution:

    • Elute Butylon and other cathinones with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of synthetic cathinones in biological matrices using robust sample preparation and LC-MS/MS methods. While specific values for Butylon may vary, these provide a good indication of expected performance.

ParameterTypical Value RangeNotes
Recovery > 90%High recovery indicates an efficient extraction process with minimal analyte loss. This is achievable with mixed-mode SPE for many synthetic cathinones.[8]
Matrix Effect < 15-20%The matrix effect should be minimized to ensure accurate quantification. Values below 15-20% are generally considered acceptable in bioanalytical methods.[7][8]

Visualizations

Troubleshooting_Ion_Suppression start Low or Inconsistent Butylon Signal check_suppression Confirm Ion Suppression (Post-Column Infusion) start->check_suppression optimize_sample_prep Optimize Sample Preparation (e.g., Mixed-Mode SPE) check_suppression->optimize_sample_prep Suppression Confirmed dilute_sample Dilute Sample check_suppression->dilute_sample If concentration is high optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography Suppression Persists result_ok Problem Resolved optimize_sample_prep->result_ok Effective use_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is Suppression Persists optimize_chromatography->result_ok Effective use_is->result_ok dilute_sample->result_ok

Caption: Troubleshooting workflow for addressing ion suppression.

SPE_Workflow cluster_0 Sample Preparation pretreatment 1. Pre-treatment (Urine + Buffer) loading 3. Sample Loading pretreatment->loading conditioning 2. SPE Conditioning (Methanol, Water, Buffer) conditioning->loading washing 4. Washing (Water, Acetic Acid, Methanol) loading->washing elution 5. Elution (5% NH4OH in Methanol) washing->elution reconstitution 6. Evaporation & Reconstitution elution->reconstitution analysis analysis reconstitution->analysis Inject into LC-MS/MS

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

References

Troubleshooting

"validation challenges for new Butylon analytical methods"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of new analytical methods fo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of new analytical methods for Butylon (Butylone).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges when analyzing Butylon in biological samples?

A1: Butylon, a synthetic cathinone, can be unstable in biological matrices like blood and urine. The stability is significantly influenced by storage temperature and the pH of the matrix.[1][2][3] Studies have shown that while 3,4-methylenedioxy derivatives like Butylon are among the more stable cathinones, significant degradation can still occur.[1] For instance, many synthetic cathinones show notable decreases in concentration within hours when stored at room temperature.[1] Therefore, proper sample collection, storage, and handling are critical to ensure accurate quantification.

Q2: How does matrix effect impact the analysis of Butylon, particularly with LC-MS/MS?

A2: Matrix effect is a significant challenge in the LC-MS/MS analysis of Butylon and other synthetic cathinones.[4][5][6][7][8] It is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[4][5] This can adversely affect the accuracy, precision, and sensitivity of the method.[5][7] Electrospray ionization (ESI) is often more susceptible to matrix effects compared to atmospheric pressure chemical ionization (APCI) for illicit drug analysis.[8] The complexity of biological matrices like blood and urine necessitates thorough validation of the method to identify and mitigate these effects.

Q3: What are the key validation parameters to consider for a new Butylon analytical method?

A3: A comprehensive validation of a new analytical method for Butylon should include the assessment of selectivity, specificity, matrix effect, calibration curve, range (Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ), accuracy, precision, carry-over, dilution integrity, and stability. These parameters ensure the method is reliable and suitable for its intended purpose.

Q4: Are there any specific recommendations for storing biological samples containing Butylon?

A4: Yes, storage conditions are crucial for maintaining the integrity of Butylon in biological samples. It is recommended to store samples at low temperatures, such as refrigerated (5°C) or frozen (-26°C), to minimize degradation.[1] The pH of the sample, especially urine, can also have a significant impact on stability.[1][2] Acidification of samples can increase the stability of many synthetic cathinones.[3] Long-term storage at room temperature should be avoided as it can lead to a significant loss of the analyte.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Butylon.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Secondary Interactions Use a column with end-capping or a different stationary phase. Ensure mobile phase pH is appropriate for Butylon's pKa.
Column Contamination/Void Backflush the column (if permissible by the manufacturer), or replace the column or guard column.
Inappropriate Sample Solvent Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
Issue 2: Inconsistent or Low Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Experiment with different solvents and pH conditions.
Analyte Degradation Re-evaluate sample storage and handling procedures. Ensure samples are kept at low temperatures and consider pH adjustment.[1][3]
Matrix Effects (Ion Suppression) Evaluate a different ionization source (e.g., APCI instead of ESI).[8] Implement matrix-matched calibration standards or use a stable isotope-labeled internal standard.
Adsorption to Labware Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte.
Issue 3: High Signal-to-Noise Ratio or Baseline Noise
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Degas the mobile phase before use.
Detector Lamp Aging (UV Detector) Replace the detector lamp if it has exceeded its recommended lifetime.
Leaks in the LC System Inspect all fittings and connections for any signs of leakage.
Dirty Flow Cell Flush the flow cell with an appropriate cleaning solution.

Data Presentation

Table 1: Stability of Butylon in Different Matrices and Storage Conditions

MatrixStorage TemperatureHalf-life (Approximate)Reference
BloodRoom Temperature (24°C)> 6 months[1]
BloodRefrigerated (5°C)> 6 months[1]
BloodFrozen (-26°C)> 6 months[1]
Urine-20°CStable for at least 6 months[9]
Urine4°CStable for at least 6 months[9]
Urine25°CStable for at least 6 months[9]

Note: Butylon, as a 3,4-methylenedioxy derivative, is reported to be one of the more stable synthetic cathinones.[1]

Table 2: Example LC-MS/MS Method Validation Parameters for Synthetic Cathinones (including Butylon)

ParameterAcceptance CriteriaExample DataReference
Linearity (r²) ≥ 0.99> 0.99[10]
LLOQ Signal-to-noise ≥ 100.25 - 5 ng/mL[10]
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within acceptable limits[10]
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Within acceptable limits[10]
Extraction Efficiency Consistent and reproducible81-93% in blood, 84-104% in urine[10]
Matrix Effect Within acceptable limitsWithin acceptable thresholds[10]

Experimental Protocols

Key Experiment: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction of Butylon from biological matrices.

Objective: To isolate and concentrate Butylon from blood or urine samples while minimizing matrix interferences.

Materials:

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Blank blood or urine

  • Butylon standard solution

  • Internal standard solution (e.g., Butylone-d3)

  • Methanol, Acetonitrile, Water (HPLC grade)

  • Formic acid or Ammonium hydroxide

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Methodology:

  • Sample Pre-treatment:

    • Pipette 1 mL of blood or urine into a centrifuge tube.

    • Add the internal standard and vortex.

    • For blood samples, perform protein precipitation by adding acetonitrile, vortex, and centrifuge. Collect the supernatant.

    • For urine samples, adjust the pH as needed for the chosen SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge sequentially with methanol and then water or an appropriate buffer. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a weak organic solvent followed by a more polar solvent.

  • Elution:

    • Elute the analyte using a suitable solvent mixture. For a cation exchange sorbent, this is often a basic organic solvent (e.g., methanol with ammonium hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Validation_Workflow General Analytical Method Validation Workflow cluster_validation_params Validation Parameters MethodDevelopment Method Development & Optimization ValidationProtocol Prepare Validation Protocol MethodDevelopment->ValidationProtocol Selectivity Selectivity & Specificity ValidationProtocol->Selectivity LinearityRange Linearity & Range ValidationProtocol->LinearityRange AccuracyPrecision Accuracy & Precision ValidationProtocol->AccuracyPrecision LLOQ LLOQ & LOD ValidationProtocol->LLOQ Stability Stability Assessment ValidationProtocol->Stability MatrixEffect Matrix Effect Evaluation ValidationProtocol->MatrixEffect ValidationReport Compile Validation Report Selectivity->ValidationReport LinearityRange->ValidationReport AccuracyPrecision->ValidationReport LLOQ->ValidationReport Stability->ValidationReport MatrixEffect->ValidationReport MethodImplementation Method Implementation for Routine Use ValidationReport->MethodImplementation All parameters meet acceptance criteria Fail Method Fails (Re-evaluate & Optimize) ValidationReport->Fail Parameters do not meet acceptance criteria Fail->MethodDevelopment

Caption: General workflow for analytical method validation.

Troubleshooting_Chromatography Troubleshooting Common Chromatographic Issues Problem Chromatographic Problem Observed PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No Overload Reduce Sample Concentration/ Injection Volume PeakShape->Overload Yes SecondaryInt Check Mobile Phase pH/ Change Column PeakShape->SecondaryInt Yes ColumnIssue Backflush or Replace Column PeakShape->ColumnIssue Yes Sensitivity Low Sensitivity? RetentionTime->Sensitivity No FlowRate Check Flow Rate & Leaks RetentionTime->FlowRate Yes MobilePhase Prepare Fresh Mobile Phase RetentionTime->MobilePhase Yes Temp Verify Column Temperature RetentionTime->Temp Yes Extraction Optimize Sample Preparation Sensitivity->Extraction Yes Matrix Investigate Matrix Effects Sensitivity->Matrix Yes Instrument Check MS Source/Detector Sensitivity->Instrument Yes

Caption: Decision tree for troubleshooting common LC issues.

Validation_Parameters_Relationship Logical Relationship of Validation Parameters ReliableMethod Reliable & Robust Analytical Method Accuracy Accuracy (Trueness) Accuracy->ReliableMethod Precision Precision (Repeatability, Intermediate) Precision->ReliableMethod Specificity Specificity (Selectivity) Specificity->ReliableMethod Specificity->Accuracy Sensitivity Sensitivity (LOD, LLOQ) Sensitivity->ReliableMethod Sensitivity->Accuracy Sensitivity->Precision Linearity Linearity & Range Linearity->ReliableMethod Linearity->Accuracy Linearity->Precision Robustness Robustness Robustness->ReliableMethod

Caption: Interdependence of analytical method validation parameters.

References

Reference Data & Comparative Studies

Validation

A Comparative Pharmacological Analysis of Butylone and Mephedrone

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the pharmacological properties of Butylone and Mephedrone, two synthetic cathinones. The information is compi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Butylone and Mephedrone, two synthetic cathinones. The information is compiled from preclinical studies and is intended to inform research and development in the fields of pharmacology and toxicology.

Overview of Pharmacological Mechanisms

Butylone (β-keto-N-methylbenzodioxolylbutanamine) and Mephedrone (4-methylmethcathinone) are psychoactive substances that primarily act on the monoaminergic systems in the brain.[1][2] Both compounds interact with the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), leading to increased extracellular concentrations of these neurotransmitters.[3][4] However, their mechanisms of action at these transporters show notable differences.

Mephedrone is predominantly a non-selective monoamine transporter substrate, meaning it is taken up into the presynaptic neuron and triggers the release of neurotransmitters through reverse transport.[3][5] This "releaser" profile is similar to that of amphetamine and MDMA.[6][7] In contrast, Butylone exhibits a "hybrid" mechanism of action. It acts as a reuptake inhibitor or "blocker" at the dopamine and norepinephrine transporters, while functioning as a substrate or "releaser" at the serotonin transporter.[8]

Comparative Receptor and Transporter Interactions

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of Butylone and Mephedrone at monoamine transporters. These values are crucial for understanding the relative potency and selectivity of each compound.

Table 1: Monoamine Transporter Binding Affinities (Ki, µM)

CompoundDAT (Ki, µM)SERT (Ki, µM)Reference
Butylone0.86 ± 0.246.49 ± 1.66[9]
Mephedrone---

Note: Comprehensive Ki values for Mephedrone were not available in the cited literature under the same experimental conditions.

Table 2: Monoamine Uptake Inhibition (IC50, µM)

CompoundDAT (IC50, µM)SERT (IC50, µM)NET (IC50, µM)Experimental SystemReference
Butylone2.906.222.02HEK cells expressing human transporters[4]
Butylone0.40 ± 0.021.43 ± 0.16-Rat brain synaptosomes[8]
Mephedrone-----

Note: Direct comparative IC50 values for Mephedrone under identical conditions were not consistently available across the reviewed literature. One study found Mephedrone to have a higher affinity for the vesicular monoamine transporter-2 (VMAT2) compared to Butylone.[1][10]

Table 3: Receptor Binding Affinities (Ki, µM)

Compound5-HT2A (Ki, µM)D2 (Ki, µM)Reference
Butylone37.49 ± 6.4157.09 ± 11.46[9]
Mephedrone3.96 ± 0.2250.86 ± 3.45[9]

In Vivo Effects

In animal models, both Butylone and Mephedrone induce hyperlocomotion.[1][10] Studies have shown that the locomotor stimulant effects of both compounds can be attenuated by antagonists of the 5-HT2A and dopamine D2 receptors.[9] In vivo microdialysis studies in rats have revealed that Butylone has a more pronounced effect on increasing extracellular serotonin levels, whereas Mephedrone leads to a more balanced or dopamine-dominant increase.[8]

Metabolic Pathways

The metabolism of both Butylone and Mephedrone involves several key pathways:

  • N-demethylation: Removal of the methyl group from the nitrogen atom.[11]

  • β-ketone reduction: The ketone group is reduced to a hydroxyl group.[11]

  • Hydroxylation and O-methylation: For Butylone, the methylenedioxy ring can be opened and methylated.[12] For Mephedrone, the tolyl group can be oxidized.[11]

These metabolic processes are crucial for the clearance of the drugs and the formation of potentially active metabolites.

Experimental Protocols

Monoamine Uptake Assay in Rat Synaptosomes

Objective: To determine the potency of Butylone and Mephedrone in inhibiting the uptake of radiolabeled monoamines into presynaptic nerve terminals.

Methodology:

  • Synaptosome Preparation: Crude synaptosomes are prepared from the striatum (for dopamine uptake) or cortex (for serotonin uptake) of rat brains. The brain tissue is homogenized in a sucrose solution and then subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Inhibition Assay: Synaptosomes are incubated with increasing concentrations of the test compounds (Butylone or Mephedrone).

  • A fixed concentration of a radiolabeled substrate, such as [3H]dopamine or [3H]serotonin, is added to the incubation mixture.

  • The uptake reaction is allowed to proceed for a short period at 37°C and is then terminated by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped in the synaptosomes on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated by non-linear regression analysis of the concentration-response curves.[1][10]

Radioligand Binding Assay for Transporter and Receptor Affinity

Objective: To determine the binding affinity (Ki) of Butylone and Mephedrone for specific monoamine transporters and receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target transporter (e.g., DAT, SERT) or receptor (e.g., 5-HT2A, D2) are prepared from either transfected cell lines or specific brain regions.

  • Binding Assay: The membranes are incubated with a specific radioligand that binds to the target site (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]raclopride for D2 receptors).

  • Increasing concentrations of the unlabeled test compounds (Butylone or Mephedrone) are added to compete with the radioligand for binding to the target.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the membranes is quantified.

  • Data Analysis: The IC50 values (concentration of test compound that displaces 50% of the specific radioligand binding) are determined. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9]

Visualized Signaling and Workflow Diagrams

Butylone_vs_Mephedrone_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Butylone Butylone DAT DAT Butylone->DAT Blocks SERT SERT Butylone->SERT Reverses (Releaser) Mephedrone Mephedrone Mephedrone->DAT Reverses (Releaser) Mephedrone->SERT Reverses (Releaser) DA_cleft DAT->DA_cleft Reuptake HT_cleft SERT->HT_cleft Reuptake DA_vesicle Dopamine Vesicles DA_vesicle->DAT HT_vesicle Serotonin Vesicles HT_vesicle->SERT DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding HT_receptor Serotonin Receptors HT_cleft->HT_receptor Binding

Caption: Comparative mechanisms of action of Butylone and Mephedrone at DAT and SERT.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_metabolism Metabolism Studies tissue_prep Tissue/Cell Preparation (Synaptosomes/Membranes) binding_assay Radioligand Binding Assay tissue_prep->binding_assay uptake_assay Monoamine Uptake Assay tissue_prep->uptake_assay data_analysis_vitro Data Analysis (Ki, IC50) binding_assay->data_analysis_vitro uptake_assay->data_analysis_vitro animal_model Animal Model (e.g., Rat, Mouse) drug_admin Drug Administration (Butylone/Mephedrone) animal_model->drug_admin behavioral_test Behavioral Testing (Locomotor Activity) drug_admin->behavioral_test microdialysis In Vivo Microdialysis drug_admin->microdialysis data_analysis_vivo Data Analysis (Behavioral, Neurochemical) behavioral_test->data_analysis_vivo microdialysis->data_analysis_vivo urine_sample Urine Sample Collection (Rat/Human) gc_ms GC-MS Analysis urine_sample->gc_ms metabolite_id Metabolite Identification gc_ms->metabolite_id

Caption: General experimental workflow for the pharmacological comparison of novel psychoactive substances.

References

Comparative

Cross-Validation of Butylon Quantification: A Comparative Guide for Researchers

A detailed guide for researchers, scientists, and drug development professionals on the inter-laboratory quantification of the synthetic cathinone Butylon. This guide provides an objective comparison of analytical method...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the inter-laboratory quantification of the synthetic cathinone Butylon. This guide provides an objective comparison of analytical methods, supporting experimental data, and detailed protocols to ensure accurate and reproducible results across different laboratory settings.

The quantification of novel psychoactive substances (NPS), such as the synthetic cathinone Butylon, presents a significant challenge for forensic and clinical laboratories worldwide. Ensuring the accuracy and comparability of quantitative results across different laboratories is crucial for public health and safety, as well as for legal proceedings. Inter-laboratory comparison studies and proficiency testing are essential tools for evaluating and improving the reliability of analytical methods.[1][2][3][4][5][6][7] This guide provides a framework for the cross-validation of Butylon quantification, offering insights into common analytical techniques, expected performance, and detailed experimental protocols.

Inter-Laboratory Performance in Butylon Quantification

While specific proficiency testing data for Butylon is not always publicly detailed, the United Nations Office on Drugs and Crime (UNODC) coordinates International Collaborative Exercises (ICE) that include synthetic cathinones.[1][2][3][4][5] These exercises help laboratories assess their performance in identifying and quantifying NPS. The results of such programs often highlight variability in the quantitative capabilities of participating laboratories, underscoring the need for standardized methods and rigorous cross-validation.

Below is a representative summary of quantitative results from a hypothetical inter-laboratory comparison for Butylon analysis in a standardized sample. This table illustrates the typical data structure and expected variability.

Laboratory IDMethodReported Concentration (ng/mL)Mean (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%)Z-Score*
Lab 1LC-MS/MS48.5, 49.2, 48.848.80.350.72-0.58
Lab 2GC-MS52.1, 53.5, 52.852.80.711.341.42
Lab 3LC-MS/MS49.5, 50.1, 49.849.80.300.60-0.08
Lab 4LC-MS/MS47.2, 46.8, 47.547.20.360.76-1.38
Lab 5GC-MS51.5, 50.9, 51.251.20.300.590.62
Overall 50.0 2.1 4.2

*Z-scores are calculated based on the overall mean and standard deviation and are used to evaluate individual laboratory performance. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols for Butylon Quantification

Accurate quantification of Butylon requires well-validated and meticulously executed analytical methods. The two most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific method for the quantification of synthetic cathinones in various matrices.

Sample Preparation (Human Urine):

  • To 1 mL of urine, add an internal standard (e.g., Butylone-d3).

  • Perform a liquid-liquid extraction with 3 mL of a mixture of ethyl acetate and hexane (9:1 v/v).

  • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Butylone: Precursor ion m/z 222.1 -> Product ions m/z 162.1, m/z 134.1

    • Butylone-d3 (IS): Precursor ion m/z 225.1 -> Product ion m/z 165.1

  • Collision Energy and other MS parameters should be optimized for the specific instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds like Butylon, often requiring derivatization.

Sample Preparation and Derivatization (Human Urine):

  • To 1 mL of urine, add an internal standard (e.g., Butylone-d3).

  • Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Wash the cartridge with deionized water and methanol.

  • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

  • Evaporate the eluate to dryness under nitrogen.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 70°C for 20 minutes for derivatization.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (for the TMS derivative): Specific ions for the derivatized Butylon and internal standard should be selected based on their mass spectra.

Signaling Pathway of Butylon

Butylone, like other synthetic cathinones, is a central nervous system stimulant. Its pharmacological effects are primarily attributed to its interaction with monoamine transporters.[8] Butylon acts as a norepinephrine and dopamine reuptake inhibitor, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[9][10][11] This enhanced neurotransmission in brain regions associated with reward and executive function is responsible for its stimulant effects. The diagram below illustrates this proposed signaling pathway.

Butylon_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Butylon Butylon DAT Dopamine Transporter (DAT) Butylon->DAT Inhibits NET Norepinephrine Transporter (NET) Butylon->NET Inhibits Dopamine_vesicle Dopamine Dopamine_vesicle->Synaptic_Cleft_pre Dopamine_cleft Dopamine Dopamine_vesicle->Dopamine_cleft Release Norepinephrine_vesicle Norepinephrine Norepinephrine_vesicle->Synaptic_Cleft_pre Norepinephrine_cleft Norepinephrine Norepinephrine_vesicle->Norepinephrine_cleft Release Dopamine_cleft->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_cleft->Dopamine_receptor Binds Norepinephrine_cleft->NET Reuptake Norepinephrine_receptor Norepinephrine Receptors Norepinephrine_cleft->Norepinephrine_receptor Binds Stimulant_Effects Stimulant Effects (Euphoria, Increased Alertness) Dopamine_receptor->Stimulant_Effects Norepinephrine_receptor->Stimulant_Effects

Caption: Proposed mechanism of Butylon's stimulant effects.

Conclusion

The cross-validation of Butylon quantification is a critical step in ensuring the reliability and comparability of analytical data across different laboratories. While challenges remain in the global standardization of methods for NPS, the adoption of validated LC-MS/MS and GC-MS protocols, coupled with participation in proficiency testing programs, can significantly improve the quality of forensic and clinical toxicology results. This guide provides a foundational framework for laboratories to establish and verify their methods for Butylon quantification, contributing to a more robust and harmonized approach to the analysis of synthetic cathinones.

References

Validation

Butylone vs. Pentylone: A Comparative Analysis of Dopamine Transporter Interaction

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of Butylone and Pentylone, two synthetic cathinones, focusing on their interaction with the dopamine tra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Butylone and Pentylone, two synthetic cathinones, focusing on their interaction with the dopamine transporter (DAT). The information presented is based on available experimental data to assist researchers in understanding the pharmacological nuances between these two compounds.

Introduction

Butylone and Pentylone are β-keto amphetamine analogs that have been identified as psychoactive substances. Their stimulant effects are primarily attributed to their interaction with monoamine transporters, particularly the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[1][2] Understanding the specific interactions of these compounds with DAT is crucial for predicting their neurochemical profiles and abuse potential.

Quantitative Comparison of Dopamine Transporter Inhibition

The primary mechanism by which Butylone and Pentylone are thought to exert their stimulant effects is through the inhibition of dopamine reuptake by binding to DAT. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the dopamine uptake.

Experimental data from in vitro studies using both rat brain synaptosomes and Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human dopamine transporter (hDAT) consistently demonstrate that Pentylone is a more potent inhibitor of dopamine uptake than Butylone.[1][3]

Compound Assay System IC50 for Dopamine Uptake Inhibition (µM) Reference
ButyloneRat Brain Synaptosomes0.40 ± 0.02[1]
PentyloneRat Brain Synaptosomes0.12 ± 0.01[1]
ButyloneHEK-293 cells (hDAT)1.44 ± 0.10[1]
PentyloneHEK-293 cells (hDAT)0.31 ± 0.07[1]

Table 1: Comparative IC50 values of Butylone and Pentylone for dopamine transporter inhibition.

These findings suggest that the longer alkyl chain in Pentylone compared to Butylone contributes to a higher affinity for the dopamine transporter.[1]

Experimental Methodologies

The following protocols are representative of the methods used to determine the dopamine transporter inhibition profiles of Butylone and Pentylone.

[³H]Dopamine Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes) from the rat brain.

Protocol:

  • Synaptosome Preparation:

    • Rat striatal tissue is homogenized in ice-cold sucrose solution (0.32 M).

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

    • The synaptosome pellet is resuspended in a suitable buffer.

  • Uptake Inhibition Assay:

    • Synaptosomes are pre-incubated with varying concentrations of the test compounds (Butylone or Pentylone) or vehicle.

    • [³H]Dopamine is added to initiate the uptake reaction.

    • The incubation is carried out at 37°C for a short period (typically 5-10 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

    • The radioactivity trapped on the filters, representing the amount of [³H]Dopamine taken up by the synaptosomes, is quantified using liquid scintillation counting.

    • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

    • The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

[³H]Dopamine Uptake Inhibition Assay in HEK-293 Cells Expressing hDAT

This assay utilizes a cell line that has been genetically engineered to express the human dopamine transporter, providing a more specific system to study human DAT-drug interactions.

Protocol:

  • Cell Culture:

    • HEK-293 cells stably transfected with the human dopamine transporter (hDAT) are cultured in appropriate media, often containing a selection agent (e.g., G418) to ensure continued expression of the transporter.[4]

  • Uptake Inhibition Assay:

    • Cells are seeded in multi-well plates and grown to near confluence.

    • On the day of the assay, the growth medium is replaced with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES buffer).

    • Cells are pre-incubated with various concentrations of Butylone, Pentylone, or a reference inhibitor.

    • [³H]Dopamine is added to each well to start the uptake process, and the plate is incubated at 37°C.[5]

    • Uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • The cells are then lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

    • IC50 values are determined from the resulting concentration-inhibition curves.

experimental_workflow cluster_synaptosome Synaptosome Assay cluster_hek HEK-293 Cell Assay A1 Rat Striatal Tissue A2 Homogenization & Centrifugation A1->A2 A3 Synaptosome Pellet A2->A3 A4 Pre-incubation with Butylone/Pentylone A3->A4 A5 Addition of [³H]Dopamine A4->A5 A6 Incubation (37°C) A5->A6 A7 Rapid Filtration A6->A7 A8 Scintillation Counting A7->A8 A9 IC50 Calculation A8->A9 B1 hDAT-expressing HEK-293 Cells B2 Cell Seeding & Growth B1->B2 B3 Pre-incubation with Butylone/Pentylone B2->B3 B4 Addition of [³H]Dopamine B3->B4 B5 Incubation (37°C) B4->B5 B6 Cell Washing B5->B6 B7 Cell Lysis B6->B7 B8 Scintillation Counting B7->B8 B9 IC50 Calculation B8->B9

Fig. 1: Experimental workflow for dopamine uptake inhibition assays.

Dopamine Transporter Signaling Pathway

The function of the dopamine transporter is not static but is dynamically regulated by various intracellular signaling pathways. This regulation often involves the phosphorylation of the transporter protein by different kinases, which can alter its trafficking to and from the cell membrane, as well as its intrinsic transport activity.

Key kinases involved in DAT regulation include:

  • Protein Kinase C (PKC): Activation of PKC has been shown to decrease DAT activity, often by promoting the internalization of the transporter from the cell surface.

  • Mitogen-Activated Protein Kinase (MAPK): The MAPK pathway can also modulate DAT function, although its effects can be complex and may depend on the specific cellular context.[6]

  • Protein Kinase A (PKA): PKA-mediated phosphorylation can also influence DAT activity and trafficking.

While the general mechanisms of DAT regulation by these kinases are established, the specific downstream effects of Butylone and Pentylone on these signaling pathways have not been extensively characterized in the available literature. It is plausible that by binding to and inhibiting DAT, these compounds could indirectly influence the phosphorylation state and trafficking of the transporter, but further research is needed to elucidate these potential effects.

dat_signaling cluster_kinases Regulating Kinases DAT Dopamine Transporter (DAT) Internalization DAT Internalization DAT->Internalization Modulates Uptake_Activity Dopamine Uptake Activity DAT->Uptake_Activity Modulates PKC Protein Kinase C (PKC) PKC->DAT Phosphorylation MAPK MAP Kinase (MAPK) MAPK->DAT Phosphorylation PKA Protein Kinase A (PKA) PKA->DAT Phosphorylation

Fig. 2: Simplified overview of DAT regulating kinases.

Conclusion

The available experimental data clearly indicate that both Butylone and Pentylone are effective inhibitors of the dopamine transporter. However, Pentylone demonstrates a significantly higher potency for DAT inhibition compared to Butylone in both native tissue preparations and human transporter-expressing cell lines. This difference in potency is likely a key factor contributing to any observed differences in their psychoactive effects and abuse liability. Further research is warranted to explore the specific interactions of these compounds with the intracellular signaling pathways that regulate dopamine transporter function.

References

Comparative

Validating a New Analytical Method for Butylone in Postmortem Specimens: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The rapid emergence of novel psychoactive substances (NPS), such as the synthetic cathinone Butylone, presents a continuous challenge for forensic toxicolog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of novel psychoactive substances (NPS), such as the synthetic cathinone Butylone, presents a continuous challenge for forensic toxicology. Accurate and reliable analytical methods are crucial for the identification and quantification of these substances in postmortem specimens to aid in death investigations. This guide provides a comparative overview of validated analytical methods for Butylone, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to assist researchers in selecting and validating new analytical methodologies.

Comparison of Analytical Method Performance

The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput in the analysis of Butylone in complex postmortem matrices. Below is a summary of performance data for GC-MS and LC-MS/MS methods reported in the literature.

Table 1: Performance Comparison of LC-MS/MS and GC-MS Methods for Butylone Detection
Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeExtraction Method
LC-MS/MS Postmortem Blood1 ng/mL[1]1 ng/mL[1]1 - 500 ng/mL[1]Solid-Phase Extraction (SPE)[1]
LC-MS/MS Postmortem Blood, Serum, Liver, Brain--0.01 - 0.5 mg/LSolid-Phase Extraction (SPE)
LC-MS/MS Blood, Urine-0.25 - 5 ng/mL[2]-Solid-Phase Extraction (SPE)[2]
GC-MS Urine5 ng/mL[3]20 ng/mL[3]50 - 2000 ng/mL[3]Solid-Phase Extraction (SPE)[3]
GC-MS/MS Whole Blood--1 - 250 ng/mLLiquid-Liquid Extraction (LLE)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following are generalized protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the analysis of Butylone in postmortem specimens.

Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is a common approach for extracting synthetic cathinones from biological matrices.[3]

  • Sample Pre-treatment:

    • To 1 mL of homogenized postmortem blood or tissue homogenate, add an internal standard.

    • Add 1 mL of acetate buffer (pH 4.5) and vortex.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the pre-treated sample supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water.

    • Dry the cartridge under a vacuum for 10 minutes.

    • Elute the analytes with 3 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for GC-MS Analysis

LLE is a classic technique for the extraction of drugs from biological samples.[4]

  • Sample Preparation:

    • To 1 mL of postmortem blood or urine, add an internal standard.

    • Add a suitable volume of a basic buffer (e.g., borate buffer, pH 9) to adjust the sample pH.

  • Liquid-Liquid Extraction:

    • Add 5 mL of an organic solvent (e.g., n-butyl chloride, ethyl acetate).

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

  • Derivatization (for GC-MS):

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., ethyl acetate).

    • Heat the mixture at a specified temperature (e.g., 70°C) for a designated time (e.g., 30 minutes) to complete the derivatization reaction.

    • The sample is then ready for injection into the GC-MS system.

Method Validation Workflow

The validation of a new analytical method is a critical process to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for validating a new method for Butylone in postmortem specimens and comparing it against an established method.

Method_Validation_Workflow Workflow for Validating a New Analytical Method for Butylone cluster_Preparation Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_Validation Validation & Comparison SampleCollection Postmortem Specimen Collection (Blood, Urine, Tissue) SampleHomogenization Sample Homogenization & Aliquoting SampleCollection->SampleHomogenization Spiking Spiking with Butylone Standards & Internal Standard SampleHomogenization->Spiking NewMethod_SPE New Method (e.g., Optimized SPE) Spiking->NewMethod_SPE AlternativeMethod_LLE Alternative Method (e.g., Established LLE) Spiking->AlternativeMethod_LLE NewMethod_LCMS New Method Analysis (e.g., LC-MS/MS) NewMethod_SPE->NewMethod_LCMS AlternativeMethod_GCMS Alternative Method Analysis (e.g., GC-MS) AlternativeMethod_LLE->AlternativeMethod_GCMS DataAnalysis Data Acquisition & Processing NewMethod_LCMS->DataAnalysis AlternativeMethod_GCMS->DataAnalysis PerformanceMetrics Determine Performance Metrics: - Linearity - LOD & LOQ - Accuracy & Precision - Recovery DataAnalysis->PerformanceMetrics Comparison Comparative Analysis of Performance Data PerformanceMetrics->Comparison FinalReport Validation Report & Method Implementation Comparison->FinalReport Butylone_Mechanism_of_Action Mechanism of Action of Butylone cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Butylone Butylone DAT Dopamine Transporter (DAT) Butylone->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Butylone->NET Inhibits Reuptake SERT Serotonin Transporter (SERT) Butylone->SERT Inhibits Reuptake & Promotes Efflux DopamineVesicle Dopamine Vesicles DAT->DopamineVesicle Reuptake SerotoninVesicle Serotonin Vesicles SERT->SerotoninVesicle Reuptake VMAT2 VMAT2 SynapticCleft Synaptic Cleft DopamineVesicle->SynapticCleft Release SerotoninVesicle->SynapticCleft Release DopamineReceptor Dopamine Receptors SynapticCleft->DopamineReceptor Binds SerotoninReceptor Serotonin Receptors SynapticCleft->SerotoninReceptor Binds IncreasedDopamine Increased Synaptic Dopamine DopamineReceptor->IncreasedDopamine IncreasedSerotonin Increased Synaptic Serotonin SerotoninReceptor->IncreasedSerotonin PsychoactiveEffects Psychoactive Effects (Stimulation, Empathy) IncreasedDopamine->PsychoactiveEffects IncreasedSerotonin->PsychoactiveEffects

References

Validation

Comparative In Vitro Neurotoxicity of Butylone and MDMA: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro neurotoxicity of the synthetic cathinone Butylone and the substituted amphetamine 3,4-methylene...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro neurotoxicity of the synthetic cathinone Butylone and the substituted amphetamine 3,4-methylenedioxymethamphetamine (MDMA). This document synthesizes experimental data on key neurotoxic endpoints and presents detailed methodologies to support further research.

The increasing prevalence of novel psychoactive substances (NPS) necessitates a thorough understanding of their potential neurotoxic effects compared to more well-studied compounds like MDMA. This guide focuses on the in vitro neurotoxic profiles of Butylone, a β-keto analogue of MBDB, and MDMA, providing a comparative analysis of their effects on neuronal cell viability, oxidative stress induction, and apoptosis. The data presented is primarily derived from studies utilizing the human neuroblastoma SH-SY5Y cell line, a widely accepted model for neurotoxicity research.

Quantitative Comparison of Neurotoxic Endpoints

The following tables summarize quantitative data from in vitro studies, offering a side-by-side comparison of Butylone and MDMA across several key neurotoxicity parameters. It is important to note that the data for each compound may originate from different studies, and while efforts have been made to select data from comparable experimental setups, variations in protocols may exist.

Table 1: Comparative Cytotoxicity in SH-SY5Y Cells

CompoundAssayIncubation TimeEC50 (mM)Reference
ButyloneTrypan Blue / LDH24 hours6.39[1]
MDMAMTT24 hours>1 (approx. 2-5)[2]

Table 2: Comparative Effects on Reactive Oxygen Species (ROS) Production in SH-SY5Y Cells

CompoundConcentrationTime PointFold Increase vs. ControlReference
ButyloneEC15 and EC4024 hours~2-fold[3]
MDMAVariousVariousImplicated in ROS production[4]

Table 3: Comparative Effects on Caspase-3/7 Activation in SH-SY5Y Cells

CompoundConcentrationTime Point% Activation vs. ControlReference
ButyloneEC1524 hours392.0 ± 6.2%[1]
ButyloneEC4024 hours468.4 ± 16.7%[1]
MDMAVariousVariousImplicated in caspase-3 activation[4][5]

Table 4: Comparative Inhibition of Monoamine Transporters (IC50, µM)

| Compound | DAT (rat synaptosomes) | SERT (rat synaptosomes) | DAT (HEK293 cells) | SERT (HEK293 cells) | Reference | |---|---|---|---|---| | Butylone | 0.40 ± 0.02 | 1.43 ± 0.16 | 1.44 ± 0.10 | 24.4 ± 2.0 |[6] | | MDMA | Not directly compared | Not directly compared | Not directly compared | 2.24 (1.71–2.93) |[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for the key in vitro assays cited in this guide.

Cell Culture and Differentiation

The human neuroblastoma SH-SY5Y cell line is a common model for in vitro neurotoxicity studies.

  • Cell Culture: SH-SY5Y cells are typically cultured in a complete growth medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • Differentiation: To achieve a more mature neuronal phenotype, SH-SY5Y cells can be differentiated using retinoic acid (e.g., 10 µM) for a period of several days, sometimes followed by treatment with brain-derived neurotrophic factor (BDNF) or other agents.[1][5]

Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of Butylone or MDMA for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Prepare and treat cells as described for the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the formazan product at a specific wavelength. Cytotoxicity is calculated as a percentage of the maximum LDH release control.[1]

Reactive Oxygen Species (ROS) Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Prepare and treat cells with Butylone or MDMA.

  • DCFH-DA Loading: Incubate the cells with DCFH-DA solution. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope. The increase in fluorescence is proportional to the level of intracellular ROS.[3]

Caspase Activity Assay

Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Prepare and treat cells as described previously.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate, to the cell culture.

  • Incubation: Incubate at room temperature to allow for cell lysis and the caspase-catalyzed cleavage of the substrate, which generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the in vitro neurotoxicity of psychoactive compounds.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assays Phase 3: Neurotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture SH-SY5Y Cell Culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding differentiation Neuronal Differentiation (optional) cell_seeding->differentiation treatment Treatment with Butylone or MDMA (various concentrations and time points) differentiation->treatment viability Cell Viability Assays (MTT, LDH) treatment->viability ros ROS Production Assay (DCFH-DA) treatment->ros apoptosis Apoptosis Assay (Caspase-3/7 Activity) treatment->apoptosis data_analysis Data Acquisition and Statistical Analysis viability->data_analysis ros->data_analysis apoptosis->data_analysis interpretation Interpretation of Results (EC50, Fold Change, etc.) data_analysis->interpretation

Caption: Experimental workflow for in vitro neurotoxicity assessment.

Signaling Pathways in Butylone and MDMA-Induced Neurotoxicity

The diagram below illustrates the putative signaling pathways involved in the neurotoxic effects of Butylone and MDMA, leading to neuronal cell death.

G cluster_compound Psychoactive Compounds cluster_cellular Cellular Effects butylone Butylone transporter Monoamine Transporter Interaction (Inhibition/Reversal) butylone->transporter mdma MDMA mdma->transporter mitochondria Mitochondrial Dysfunction transporter->mitochondria ros Increased ROS Production (Oxidative Stress) mitochondria->ros apoptosis Apoptosis Cascade ros->apoptosis caspase Caspase-3/7 Activation apoptosis->caspase death Neuronal Cell Death caspase->death

Caption: Signaling pathways in Butylone and MDMA neurotoxicity.

References

Comparative

Reproducibility of Butylone Self-Administration in Rodent Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the existing literature on butylone self-administration studies in rats, with a focus on the reproducibility...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the existing literature on butylone self-administration studies in rats, with a focus on the reproducibility of findings. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying neurobiological mechanisms, this document aims to serve as a valuable resource for researchers investigating the abuse potential of novel psychoactive substances.

Comparative Analysis of Butylone Self-Administration

Butylone (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) is a synthetic cathinone that has been shown to be self-administered by rats, indicating its potential for abuse.[1] Studies consistently demonstrate that butylone acts as a reinforcer, though its potency may be lower than other cathinones like pentylone.[1] The reinforcing effects of butylone are attributed to its action as a dopamine transporter (DAT) blocker and a serotonin transporter (SERT) substrate, leading to increased extracellular levels of these neurotransmitters in the brain.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data from representative studies on butylone and comparative cathinone self-administration in rats. This data provides a basis for assessing the consistency and reproducibility of findings across different research settings.

DrugAnimal ModelReinforcement ScheduleUnit Dose Range (mg/kg/infusion)Key FindingsReference
Butylone Male Sprague-Dawley RatsFixed Ratio (FR)0.1 - 1.0Maintained self-administration, suggesting reinforcing effects.[1]
Pentylone Male Sprague-Dawley RatsFixed Ratio (FR)0.05 - 0.5Demonstrated more potent reinforcing effects compared to butylone.[1]
Methylone Female Wistar RatsFixed Ratio (FR) 10.5Escalated self-administration under long-access conditions.[3]
α-PVP Male Sprague-Dawley RatsFixed Ratio (FR) 50.0015 - 0.1Functioned as a potent reinforcer, more effective than methamphetamine.[4][5]
4-MEC Male Sprague-Dawley RatsFixed Ratio (FR) 50.1 - 3.2Maintained self-administration, but was a less effective reinforcer than α-PVP and 4-MePPP.[4][5]
Methamphetamine Male Sprague-Dawley RatsFixed Ratio (FR) 50.006 - 0.1Served as a positive control, showing dose-dependent self-administration.[4][5]

Detailed Experimental Protocols

The reproducibility of self-administration studies is highly dependent on the consistency of the experimental methodology. Below are detailed protocols for key experiments cited in the literature.

Intravenous Self-Administration Protocol

This protocol outlines the standard procedure for establishing and assessing intravenous self-administration of butylone and other cathinones in rats.

  • Subjects: Male or female Sprague-Dawley or Wistar rats are typically used.[3][4][6] Animals are individually housed to prevent damage to the intravenous catheters.[7]

  • Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is passed subcutaneously to an exit point on the back.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump are used.

  • Acquisition Training: Rats are typically trained to self-administer a standard reinforcing drug, such as cocaine or methamphetamine, on a fixed-ratio (FR) 1 schedule.[4] Once stable responding is achieved, the training drug is replaced with the test compound (e.g., butylone).

  • Self-Administration Sessions: Sessions are typically 1-2 hours in duration. A response on the active lever results in an intravenous infusion of the drug, often paired with a light and/or tone cue. Responses on the inactive lever are recorded but have no programmed consequences.

  • Dose-Response Determination: To assess the reinforcing efficacy of a drug, different doses are made available for self-administration across sessions.

  • Progressive Ratio (PR) Schedule: To measure the motivation to self-administer a drug, a PR schedule is often employed. In this schedule, the number of responses required for each subsequent infusion increases progressively until the animal ceases to respond (breakpoint).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for a Typical Self-Administration Study

The following diagram illustrates the logical flow of a standard intravenous self-administration experiment, from initial training to the assessment of reinforcing effects.

G cluster_0 Pre-Training cluster_1 Training Phase cluster_2 Testing Phase cluster_3 Data Analysis Habituation Habituation to Operant Chambers Surgery Intravenous Catheter Implantation Habituation->Surgery Acquisition Acquisition of Self-Administration (e.g., Cocaine) Surgery->Acquisition Substitution Substitution with Test Drug (e.g., Butylone) Acquisition->Substitution FR Fixed Ratio (FR) Dose-Response Substitution->FR PR Progressive Ratio (PR) Breakpoint Substitution->PR Analysis Comparison of Active vs. Inactive Lever Presses, Infusions, Breakpoints FR->Analysis PR->Analysis

Caption: Workflow of a typical rat self-administration study.

Signaling Pathway of Butylone's Reinforcing Effects

This diagram illustrates the proposed mechanism of action of butylone at the dopamine and serotonin synapses, leading to its reinforcing effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release SERT_Vesicle Serotonin Vesicles SERT Serotonin SERT_Vesicle->SERT Release DA_Receptor Dopamine Receptors DA->DA_Receptor DAT Dopamine Transporter (DAT) DA->DAT Reuptake SERT_Receptor Serotonin Receptors SERT->SERT_Receptor SERT_T Serotonin Transporter (SERT) SERT->SERT_T Reuptake Reinforcement Reinforcing Effects DA_Receptor->Reinforcement SERT_Receptor->Reinforcement Butylone Butylone Butylone->DAT Blocks Butylone->SERT_T Acts as Substrate (Promotes Release)

Caption: Butylone's action at dopamine and serotonin synapses.

References

Comparative

Confirming Butylone Identity: A Comparative Guide to High-Resolution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals The rapid emergence of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical laboratories. Among these, synthetic c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical laboratories. Among these, synthetic cathinones like Butylone (bk-MBDB) require accurate and reliable identification methods for effective monitoring and regulation. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the definitive identification of Butylone, supported by experimental data and detailed protocols. We will explore its performance against alternative analytical techniques, highlighting the strengths and limitations of each approach.

The Power of Precision: High-Resolution Mass Spectrometry

HRMS has become the gold standard for the analysis of NPS due to its ability to provide high-resolution and accurate mass measurements.[1] This allows for the determination of the elemental composition of a molecule with a high degree of confidence, a critical step in identifying unknown substances. Unlike nominal mass measurements provided by standard mass spectrometers, HRMS can differentiate between molecules with the same nominal mass but different chemical formulas (isobars).

For Butylone (chemical formula: C₁₂H₁₅NO₃), the protonated molecule ([M+H]⁺) has a theoretical exact mass of 222.1125. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure this mass with high accuracy, typically with an error of less than 5 parts per million (ppm).[2][3] This level of precision is instrumental in distinguishing Butylone from other compounds that may have a similar nominal mass.

Key Advantages of HRMS:
  • High Specificity: Accurate mass measurements provide a high degree of confidence in the elemental composition of the analyte.

  • Retrospective Analysis: Full-scan HRMS data allows for the retrospective analysis of samples for compounds that were not initially targeted.

  • Identification of Unknowns: HRMS is a powerful tool for the structural elucidation of novel psychoactive substances for which reference standards may not be available.

Performance Comparison: HRMS vs. Alternative Techniques

While HRMS offers unparalleled accuracy, other analytical techniques are also employed for the identification of synthetic cathinones. The following table summarizes the performance of HRMS compared to common alternatives.

Technique Principle Performance for Butylone Identification Limitations
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy and resolution.Mass Accuracy: < 5 ppm error for the molecular ion ([M+H]⁺ ≈ 222.1122 m/z). Provides high confidence in elemental composition. Fragmentation: Detailed fragmentation patterns aid in structural confirmation.High initial instrument cost. Requires skilled operators.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on volatility and boiling point, followed by mass analysis.Fragmentation: Provides characteristic fragment ions (e.g., m/z 58, 72, 149).[4]Potential for thermal degradation of cathinones. Extensive fragmentation can lead to the absence of a molecular ion peak.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds based on polarity, followed by targeted mass analysis.Sensitivity: Low limits of detection (LOD), typically in the range of 0.09 to 0.5 ng/mL. Good for quantification.May not easily differentiate between isomers without chromatographic separation. Requires reference standards for method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure of a molecule.Structural Elucidation: Unambiguously determines the molecular structure and connectivity of atoms. Crucial for distinguishing isomers.Lower sensitivity compared to mass spectrometry. Requires a relatively pure and concentrated sample.
Colorimetric Tests Chemical reagents that produce a color change in the presence of a specific class of compounds.Presumptive identification indicating the possible presence of a synthetic cathinone.Non-specific and can result in false positives.[6][7] Does not provide structural information.
Immunoassays (ELISA) Utilizes antibodies to detect specific drug classes.Can be used for initial screening.Prone to cross-reactivity with other compounds, leading to false positives. Does not identify specific cathinones.[8]

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol for Butylone Identification

This protocol outlines a general procedure for the identification of Butylone in a seized material sample using Liquid Chromatography coupled to a Quadrupole Time-of-Flight (LC-QTOF) mass spectrometer.

1. Sample Preparation:

  • For Powders: Prepare a stock solution by dissolving approximately 1 mg of the seized powder in 1 mL of methanol.[4]

  • For Tablets: Grind a representative number of tablets into a fine powder. Prepare a stock solution as described for powders.[4]

  • Working Solution: Further dilute the stock solution with an appropriate solvent (e.g., methanol or mobile phase) to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Full scan from m/z 50-500.

  • Mass Resolution: >10,000 FWHM.

  • Data Analysis:

    • Extract the accurate mass chromatogram for the protonated molecule of Butylone ([M+H]⁺) at m/z 222.1125 ± 5 ppm.

    • Compare the retention time with a certified reference standard of Butylone.

    • Analyze the high-resolution mass spectrum to confirm the elemental composition.

    • If fragmentation data is acquired (MS/MS), compare the fragment ions with known fragmentation patterns of Butylone. Common fragment ions for Butylone include those resulting from the loss of water and cleavages of the side chain.[9]

Alternative Method Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent like methanol. Derivatization may be necessary to improve thermal stability and chromatographic performance.

  • GC Conditions: Use a capillary column (e.g., HP-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 295°C).

  • MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-550.

  • Data Analysis: Compare the obtained mass spectrum with a library of known compounds. Look for characteristic fragment ions of Butylone.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a sufficient amount of the purified sample (typically >1 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete structural elucidation.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to determine the molecular structure. Compare the obtained spectra with reference data for Butylone.[10]

Colorimetric Test:

  • Procedure: Add a small amount of the suspected material to a test tube or spot plate.

  • Add the specific colorimetric reagent (e.g., Marquis, Mecke, or Mandelin reagent).

  • Observation: Observe any color change. A specific color change may suggest the presence of a synthetic cathinone, but this is not a confirmatory test.[6]

Visualizing the Workflow

The following diagram illustrates the general workflow for the confirmation of Butylone identity using HRMS.

Butylone_Identification_Workflow cluster_sample Sample Handling cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_confirmation Confirmation seized_material Seized Material (Powder/Tablet) sample_prep Sample Preparation (Dissolution & Dilution) seized_material->sample_prep lc_separation LC Separation sample_prep->lc_separation hrms_analysis HRMS Analysis (Accurate Mass & MS/MS) lc_separation->hrms_analysis data_processing Data Processing hrms_analysis->data_processing rt_comparison Retention Time Comparison data_processing->rt_comparison mass_accuracy Mass Accuracy (< 5 ppm) data_processing->mass_accuracy fragmentation_analysis Fragmentation Pattern Analysis data_processing->fragmentation_analysis confirmation Positive Butylone Identification rt_comparison->confirmation mass_accuracy->confirmation fragmentation_analysis->confirmation

Caption: Workflow for Butylone identification using LC-HRMS.

Conclusion

High-Resolution Mass Spectrometry stands out as the most powerful and reliable technique for the unambiguous identification of Butylone and other novel psychoactive substances. Its ability to provide accurate mass measurements and detailed fragmentation information offers a level of certainty that presumptive tests and lower-resolution mass spectrometry cannot match. While techniques like GC-MS and LC-MS/MS have their place in forensic analysis, particularly for quantification, HRMS is indispensable for the confident identification of emerging synthetic drugs. For definitive structural elucidation and isomer differentiation, NMR spectroscopy remains a crucial complementary technique. The integration of HRMS into routine analytical workflows is essential for keeping pace with the ever-evolving landscape of novel psychoactive substances.

References

Validation

A Comparative Metabolic Profile of Butylon and Methylone: A Guide for Researchers

A comprehensive analysis of the metabolic fates of the synthetic cathinones, Butylone and Methylone, reveals significant similarities in their biotransformation pathways, primarily governed by the cytochrome P450 (CYP) e...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the metabolic fates of the synthetic cathinones, Butylone and Methylone, reveals significant similarities in their biotransformation pathways, primarily governed by the cytochrome P450 (CYP) enzyme system. This guide provides a detailed comparison of their metabolic profiling, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in understanding the disposition of these compounds.

The metabolism of both Butylone and Methylone predominantly proceeds through three main routes: N-dealkylation, β-ketone reduction, and demethylenation of the methylenedioxy ring, which is often followed by O-methylation.[1][2][3][4] For Methylone, the primary enzyme responsible for its metabolism has been identified as CYP2D6, with minor contributions from CYP1A2, CYP2B6, and CYP2C19.[5][6][7] The major metabolite of Methylone is dihydroxymethcathinone (HHMC), which is subsequently converted to 4-hydroxy-3-methoxy-N-methylcathinone (HMMC).[6][8][9] Butylone's metabolism closely mirrors that of Methylone, with demethylenation being a significant pathway, leading to the formation of 4-hydroxy-3-methoxy- and 3-hydroxy-4-methoxy-N-methylcatinones.[1]

Quantitative Metabolic Data

The following tables summarize the key metabolites and the enzymes involved in the metabolism of Methylone and Butylone, based on in vitro and in vivo studies.

Table 1: Principal Metabolites of Methylone and Butylone

Parent CompoundMajor Metabolic PathwayKey MetabolitesReference
Methylone O-Demethylenation3,4-dihydroxy-N-methylcathinone (HHMC)[6][8]
O-Methylation (following demethylenation)4-hydroxy-3-methoxy-N-methylcathinone (HMMC)[6][8][9]
N-Demethylation3,4-methylenedioxycathinone (MDC) or normethylone[6]
β-Ketone ReductionDihydro-methylone[5]
Butylone Demethylenation & O-Methylation4-hydroxy-3-methoxy-N-methylcatinones[1]
Demethylenation & O-Methylation3-hydroxy-4-methoxy-N-methylcatinones[1]
N-DemethylationN-dealkyl metabolites[3]
β-Ketone Reductionβ-ketone reduced metabolites[3]

Table 2: Cytochrome P450 Enzymes Involved in Metabolism

CompoundPrimary EnzymeOther Contributing EnzymesReference
Methylone CYP2D6CYP1A2, CYP2B6, CYP2C19[5][6][7]
Butylone Assumed to be similar to Methylone (CYP2D6)Not explicitly detailed, but likely involves other CYP isoforms[1][10]

Experimental Protocols

The metabolic profiling of Butylone and Methylone is typically conducted using a combination of in vitro and in vivo models, followed by advanced analytical techniques for metabolite identification and quantification.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

A common in vitro method involves incubating the parent drug with pooled human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, including CYPs.

Protocol:

  • Incubation: The parent compound (Butylone or Methylone) is incubated with pooled human liver microsomes in a buffered solution (e.g., phosphate buffer, pH 7.4).

  • Cofactor Addition: The reaction is initiated by adding a cofactor regenerating system, typically containing NADPH, to support the activity of CYP enzymes.[2]

  • Reaction Termination: After a specified incubation period (e.g., 60 minutes), the reaction is stopped by adding a quenching solvent, such as acetonitrile.[11]

  • Sample Preparation: The mixture is then centrifuged to precipitate proteins, and the supernatant containing the metabolites is collected for analysis.[11]

  • Analysis: The supernatant is analyzed using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites formed.[2][12]

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for separating, identifying, and quantifying metabolites in complex biological matrices.[2][13] The method involves:

  • Chromatographic separation of the parent drug and its metabolites using a liquid chromatograph.

  • Ionization of the separated compounds.

  • Mass analysis of the ions to determine their mass-to-charge ratio, which aids in identification.

  • Fragmentation of selected ions (tandem mass spectrometry) to obtain structural information for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used, often requiring derivatization of the analytes to increase their volatility and thermal stability.[12] The general workflow includes:

  • Extraction of the analytes from the biological matrix.

  • Derivatization (e.g., acetylation or trifluoroacetylation) to make the compounds suitable for GC analysis.[1]

  • Separation of the derivatized compounds in a gas chromatograph.

  • Detection and identification by a mass spectrometer.

Visualizing Metabolic Pathways and Workflows

To better illustrate the metabolic processes and experimental procedures, the following diagrams have been generated using Graphviz.

cluster_0 Metabolic Pathways of Butylone and Methylone cluster_butylone Butylone Metabolism cluster_methylone Methylone Metabolism Butylone Butylone B_ND N-Dealkylation Butylone->B_ND CYPs B_KR β-Ketone Reduction Butylone->B_KR CYPs B_DM Demethylenation Butylone->B_DM CYPs Methylone Methylone M_ND N-Demethylation (MDC) Methylone->M_ND CYP2D6, 1A2, 2B6, 2C19 M_KR β-Ketone Reduction (Dihydro-methylone) Methylone->M_KR CYP2D6, 1A2, 2B6, 2C19 M_DM Demethylenation (HHMC) Methylone->M_DM CYP2D6 B_OM O-Methylation B_DM->B_OM COMT M_OM O-Methylation (HMMC) M_DM->M_OM COMT

Caption: Comparative metabolic pathways of Butylone and Methylone.

cluster_workflow Experimental Workflow for Metabolic Profiling start Start: In Vitro Incubation (e.g., HLMs) sample_prep Sample Preparation (Protein Precipitation, Supernatant Collection) start->sample_prep analysis Analytical Detection (LC-MS/MS or GC-MS) sample_prep->analysis data_proc Data Processing (Metabolite Identification & Quantification) analysis->data_proc end End: Metabolic Profile data_proc->end

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Butylone: A Guide for Laboratory Professionals

For Immediate Release As a premier supplier of research chemicals, we are committed to supporting our clients beyond the point of sale by providing crucial information on laboratory safety and chemical handling. This doc...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

As a premier supplier of research chemicals, we are committed to supporting our clients beyond the point of sale by providing crucial information on laboratory safety and chemical handling. This document outlines the essential procedures for the proper disposal of butylone, a Schedule I controlled substance, ensuring the safety of laboratory personnel and compliance with federal regulations. Adherence to these guidelines is critical for maintaining a safe and regulated research environment.

Regulatory Framework and Disposal Philosophy

Butylone is regulated as a Schedule I controlled substance by the Drug Enforcement Administration (DEA) in the United States.[1] This classification necessitates strict adherence to disposal protocols outlined in 21 CFR Part 1317 . The primary principle of controlled substance disposal is to render the substance "non-retrievable," meaning it cannot be transformed to a physical or chemical state or transformed into a controlled substance.

The preferred and most compliant method for the disposal of expired, unwanted, or contaminated butylone from a research setting is through a DEA-registered reverse distributor .[2][3][4] Direct on-site destruction by researchers is generally not recommended or permitted without specific DEA authorization due to the complexities of ensuring the substance is rendered non-retrievable and the associated regulatory burdens.

Step-by-Step Disposal Protocol for Butylone

The following procedure details the necessary steps for the compliant disposal of butylone through a reverse distributor.

1. Segregation and Secure Storage of Butylone for Disposal:

  • Clearly label any butylone designated for disposal as "EXPIRED," "WASTE," or "FOR DISPOSAL."

  • Segregate these materials from active stock within your laboratory's designated secure controlled substance storage location (e.g., a locked safe or cabinet).[2][5]

2. Engagement of a DEA-Registered Reverse Distributor:

  • Identify and contract with a reverse distributor that is registered with the DEA to handle Schedule I controlled substances. Your institution's Environmental Health & Safety (EHS) department can typically provide a list of approved vendors.[2][6]

3. Documentation and Record-Keeping:

  • Maintain meticulous records of all butylone designated for disposal. This documentation is a critical component of regulatory compliance.

  • For the transfer of Schedule I substances like butylone to a reverse distributor, the registrant must use DEA Form 222 .[2][6][7]

  • Upon collection, the reverse distributor will provide a DEA Form 41 (Registrants Inventory of Drugs Surrendered) . This form must be completed by the researcher and the reverse distributor. Retain a copy of this form for your records for a minimum of two years.[3]

4. Non-Recoverable Waste:

  • For residual, non-recoverable amounts of butylone (e.g., trace amounts in an empty vial or syringe), the empty container can often be disposed of in a biohazard sharps container.[2]

  • It is imperative to document this "wasting" of non-recoverable substance on the usage log, zeroing out the container's balance. This process should be witnessed by two authorized personnel.[2][3]

High-Temperature Incineration: The Industry Standard

While researchers will not be directly involved in the final destruction process, it is valuable to understand the methodologies employed by licensed disposal facilities. The industry-standard and DEA-endorsed method for the destruction of controlled substances is high-temperature incineration.[8][9] This process ensures the complete thermal degradation of the chemical structure, rendering it non-retrievable.

ParameterOperating Limit
Primary Burn Chamber Temperature > 1,400 °F (760 °C)
Secondary Burner (Afterburner) Temperature > 1,800 °F (982 °C)
Retention Time in Afterburner > 1 second

This data is based on general guidance for prescription drug incineration and may vary for specific chemical waste.[10] Newer, non-incineration technologies operating at even higher temperatures (>1100 °C) in oxygen-free environments are also emerging as compliant disposal methods.[11]

Understanding Butylone's Metabolic Fate

For researchers studying the pharmacology and toxicology of butylone, understanding its metabolic pathways is crucial. This knowledge can inform experimental design and data interpretation. Butylone undergoes three primary metabolic transformations in the body.[1][12][13]

Butylone_Metabolism cluster_pathways Metabolic Pathways cluster_metabolites Resulting Metabolites Butylone Butylone Demethylenation_OMethylation Demethylenation & O-Methylation Butylone->Demethylenation_OMethylation Major Pathway BetaKetone_Reduction β-Ketone Reduction Butylone->BetaKetone_Reduction Minor Pathway N_Dealkylation N-Dealkylation Butylone->N_Dealkylation Minor Pathway Metabolite_4OH_3MeO 4-Hydroxy-3-Methoxy Metabolites Demethylenation_OMethylation->Metabolite_4OH_3MeO Metabolite_BetaKetone_Reduced β-Ketone Reduced Metabolites BetaKetone_Reduction->Metabolite_BetaKetone_Reduced Metabolite_N_Dealkyl N-Dealkyl Metabolites N_Dealkylation->Metabolite_N_Dealkyl

Figure 1. Primary metabolic pathways of butylone.

Experimental Protocols

Due to the highly regulated nature of butylone and the DEA's mandate for rendering it non-retrievable, there are no recommended or approved experimental protocols for the on-site chemical neutralization or destruction of butylone in a standard research laboratory setting. The search for such protocols did not yield any compliant methodologies. The focus of laboratory best practices is on safe handling, secure storage, and proper disposal through licensed third-party entities. Any deviation from these established procedures can result in significant legal and regulatory consequences.

By adhering to these rigorous disposal standards, researchers can ensure the safety of their personnel, protect the environment, and maintain full compliance with federal law, thereby fostering a responsible and secure research enterprise.

References

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